molecular formula C20H30O2 B8261171 Metasequoic acid A

Metasequoic acid A

Cat. No.: B8261171
M. Wt: 302.5 g/mol
InChI Key: PCLDEDSUWNZZDJ-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metasequoic acid A is a useful research compound. Its molecular formula is C20H30O2 and its molecular weight is 302.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-5-(3a,7b-dimethyl-5-methylidene-1,1a,2,3,4,6,7,7a-octahydrocyclopropa[a]naphthalen-4-yl)-3-methylpent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-13(11-18(21)22)5-7-16-14(2)6-8-17-19(16,3)10-9-15-12-20(15,17)4/h11,15-17H,2,5-10,12H2,1,3-4H3,(H,21,22)/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLDEDSUWNZZDJ-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC3C2(C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/CCC1C(=C)CCC2C1(CCC3C2(C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Metasequoic Acid A: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metasequoic acid A is a naturally occurring diterpenoid that has garnered interest within the scientific community for its potential biological activities. Isolated from the dawn redwood, Metasequoia glyptostroboides, a tree with a remarkable history dating back to the Mesozoic Era, this compound presents a unique chemical scaffold. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supplemented with available experimental data and protocols to support further research and development.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure characteristic of diterpenoids. Its systematic IUPAC name is (1R,4aS,7S,7aR,11aS)-7-ethenyl-1,2,3,4,4a,5,6,7,7a,8,9,11a-dodecahydro-1,4a,7-trimethyl-1,10-phenanthrenedicarboxylic acid. The chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₃₀O₂[1]
Molecular Weight 302.45 g/mol [1]
IUPAC Name (1R,4aS,7S,7aR,11aS)-7-ethenyl-1,2,3,4,4a,5,6,7,7a,8,9,11a-dodecahydro-1,4a,7-trimethyl-1,10-phenanthrenedicarboxylic acid[1]
CAS Number 113626-22-5[1]
SMILES C[C@@H]1--INVALID-LINK--C)C=C)C)C">C@HC(=O)O[1]
InChI Key InChIKey=... (Not readily available in initial search)

Experimental Data

Spectroscopic Data

Table of Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups:

Functional GroupExpected ¹H NMR Shift (ppm)Expected ¹³C NMR Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0170 - 185
Vinylic Protons (-CH=CH₂)4.5 - 6.5100 - 150
Methyl Protons (-CH₃)0.7 - 1.510 - 30
Methylene and Methine Protons (Cyclic)1.0 - 2.520 - 60

Note: These are general ranges and actual values for this compound may vary.

Biological Activity

Preliminary studies have indicated that this compound exhibits antifungal properties. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC₅₀) values against particular fungal species, are not yet detailed in the available literature. Further investigation is required to fully characterize its antifungal spectrum and potency.

Experimental Protocols

Isolation of this compound from Metasequoia glyptostroboides

A general procedure for the isolation of diterpenoids from plant material is outlined below. The specific conditions for this compound may need optimization.

Workflow for Isolation:

Isolation_Workflow A 1. Collection and Drying of Plant Material (M. glyptostroboides leaves/bark) B 2. Grinding to a Fine Powder A->B C 3. Extraction with Organic Solvent (e.g., Methanol, Ethanol, or Chloroform) B->C D 4. Concentration of the Crude Extract C->D E 5. Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate (B1210297), Water) D->E F 6. Column Chromatography of Active Fraction (Silica Gel or Sephadex) E->F G 7. Further Purification by HPLC F->G H 8. Crystallization and Structural Elucidation (NMR, MS) G->H

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Plant Material Preparation: The leaves or bark of Metasequoia glyptostroboides are collected and air-dried in the shade to preserve the chemical constituents.

  • Extraction: The dried plant material is ground into a fine powder and extracted exhaustively with a suitable organic solvent, such as methanol, at room temperature.

  • Fractionation: The resulting crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction showing the desired biological activity (e.g., antifungal) is subjected to repeated column chromatography on silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

  • Final Purification: Final purification is typically achieved using high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Signaling Pathways

Currently, there is no information available in the reviewed literature regarding the specific signaling pathways modulated by this compound. Investigating the mechanism of action, particularly concerning its antifungal activity, would be a valuable area for future research. This could involve studies on its effects on fungal cell wall synthesis, membrane integrity, or specific enzymatic pathways.

Conclusion and Future Directions

This compound is a diterpenoid with a unique chemical structure and promising antifungal activity. This technical guide has summarized the current knowledge of this compound. However, significant research gaps remain. Future research should focus on:

  • Complete Spectroscopic Characterization: Detailed 1D and 2D NMR studies to provide a complete and unambiguous assignment of all proton and carbon signals.

  • Quantitative Biological Evaluation: Determination of MIC or IC₅₀ values against a broad panel of fungal pathogens to establish its potency and spectrum of activity.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways involved in its antifungal effects.

  • Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive biological testing and structure-activity relationship (SAR) studies.

Addressing these areas will be crucial for unlocking the full therapeutic potential of this compound and its derivatives.

References

Unveiling Metasequoic Acid A: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of Metasequoic acid A, a significant diterpene first identified from the "living fossil" tree, Metasequoia glyptostroboides. This document details the original experimental protocols, presents key quantitative data, and illustrates the isolation workflow for researchers interested in this unique natural product.

Discovery and Context

This compound was first reported in 1988 by Sakan et al. in the journal Chemistry Letters.[1][2] This discovery was part of a broader investigation into the chemical constituents of Metasequoia glyptostroboides, a tree with a remarkable evolutionary history.[3] The compound was identified as a new antifungal diterpene, possessing a novel molecular skeleton that includes a cyclopropane (B1198618) ring bridging C-3 and C-4 of a labdane (B1241275) framework.[1][2] Its unique structure and biological activity have made it a subject of interest in natural product chemistry and drug discovery.

Experimental Protocols for Isolation

The isolation of this compound, as described by Sakan et al., involves a multi-step extraction and chromatographic purification process.

Plant Material and Extraction
  • Source Material: Twigs of Metasequoia glyptostroboides Hu et Cheng.

  • Extraction Solvent: Hexane (B92381).

  • Procedure: The plant material was extracted with hexane. The resulting crude extract was then subjected to further fractionation.

Fractionation
  • Procedure: The initial hexane extract was fractionated to yield an acidic chloroform-soluble oil. This step is crucial for concentrating the acidic components of the extract, including this compound.

Chromatographic Purification

The acidic oil was then purified using a combination of layer chromatography and preparative high-performance liquid chromatography (HPLC).

  • Step 1: Layer Chromatography

    • Stationary Phase: Silica gel (SiO2).

    • Mobile Phase: A mixture of ether and benzene.

    • Outcome: This step provides a preliminary separation of the components within the acidic oil.

  • Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

    • Stationary Phase: C18-reverse phase column.

    • Mobile Phase: A gradient of acetic acid (AcOH), water (H2O), methanol (B129727) (MeOH), and acetonitrile (B52724) (MeCN).

    • Outcome: This final purification step yields pure this compound.

The following diagram illustrates the experimental workflow for the isolation of this compound:

G Isolation Workflow for this compound A Twigs of Metasequoia glyptostroboides B Hexane Extraction A->B C Crude Hexane Extract B->C D Fractionation C->D E Acidic Chloroform-Soluble Oil D->E F Layer Chromatography (SiO2, Ether/Benzene) E->F G Partially Purified Fraction F->G H Preparative HPLC (C18, AcOH/H2O/MeOH/MeCN) G->H I This compound (Pure) H->I

Caption: A flowchart detailing the extraction and purification steps for isolating this compound.

Quantitative Data and Spectroscopic Characterization

The structure of this compound was elucidated using various spectroscopic methods. The key quantitative and spectroscopic data are summarized in the table below.

PropertyValue
Molecular Formula C20H30O2
Melting Point 112-113 °C
Specific Rotation [α]D +36.3°
Infrared (IR) νmax 890, 1645, 1690, 2800 cm⁻¹
¹H NMR (360 MHz, CDCl3) δ 0.19, 0.45, 0.51, 0.65, 1.02, 2.16, 4.53, 4.88, 5.68
¹³C NMR (25 MHz, CDCl3) δ 18.9, 107.3, 114.9, 148.4, 161.0, 167.3

Table 1: Physicochemical and Spectroscopic Data of this compound.

Logical Relationship of Structural Features

The spectroscopic data provides evidence for the key functional groups and structural features of this compound. The logical connections between the data and the inferred structural components are illustrated in the following diagram.

G Spectroscopic Data and Structural Inference for this compound cluster_data Spectroscopic Data cluster_features Inferred Structural Features IR IR (cm⁻¹): 890, 1645, 1690, 2800 Exo Exo-methylene group IR->Exo Acid -C(CH₃)=CHCO₂H moiety IR->Acid HNMR ¹H NMR (δ): 4.53, 4.88 HNMR->Exo CNMR ¹³C NMR (δ): 107.3, 148.4 CNMR->Exo HNMR2 ¹H NMR (δ): 2.16, 5.68 HNMR2->Acid CNMR2 ¹³C NMR (δ): 18.9, 114.9, 161.0, 167.3 CNMR2->Acid HNMR3 ¹H NMR (δ): 0.19, 0.45, 0.65 Cyclo Cyclopropane ring HNMR3->Cyclo

Caption: Relationship between spectroscopic data and the deduced structural features of this compound.

Conclusion

The discovery and isolation of this compound from Metasequoia glyptostroboides represent a notable contribution to the field of natural product chemistry. The detailed experimental protocol and comprehensive spectroscopic analysis provided by the original researchers have laid the groundwork for further investigation into the biological activities and potential therapeutic applications of this unique diterpene. This guide serves as a foundational resource for scientists and researchers seeking to build upon this knowledge.

References

Metasequoic Acid A from Metasequoia glyptostroboides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metasequoia glyptostroboides, a deciduous conifer once thought to be extinct and often referred to as the "dawn redwood," has emerged as a source of a diverse array of bioactive secondary metabolites. Among these are the unique diterpenoids, Metasequoic acids A, B, and C. This technical guide focuses on Metasequoic acid A, providing a comprehensive overview of its source, isolation, and the broader context of the biological activities and signaling pathways associated with compounds isolated from Metasequoia glyptostroboides. While the initial isolation and structural elucidation of this compound were reported in 1988, subsequent detailed studies on its specific biological activities and mechanisms of action are not extensively available in the public domain. This guide, therefore, synthesizes the available information on related compounds and extracts from its source to provide a valuable resource for future research and drug development endeavors.

Source and Chemical Profile of Metasequoia glyptostroboides

Metasequoia glyptostroboides is a rich reservoir of phytochemicals, including terpenoids, flavonoids, and lignans. The chemical diversity of this plant has prompted investigations into its therapeutic potential.

Key Bioactive Compounds from Metasequoia glyptostroboides

Beyond this compound, a variety of other compounds with demonstrated biological activities have been isolated from this plant. These include:

  • Diterpenoids: Taxoquinone, Sugiol, Suginal, Sandaracopimarinol, Sandaracopimaradien-19-ol

  • Flavonoids: Quercetin, Kaempferol, Myricetin, Rutin, Quercitrin

  • Other Phenolic Compounds: Gallic acid, Caffeic acid, Epigallocatechin, Epicatechin gallate

Isolation and Characterization of Compounds from Metasequoia glyptostroboides

General Experimental Workflow for Isolation

The isolation of diterpenoids from M. glyptostroboides typically involves a multi-step process of extraction and chromatography.

G plant_material Dried Plant Material (e.g., leaves, bark, cones) extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol) plant_material->extraction partition Liquid-Liquid Partitioning (e.g., Hexane, Dichloromethane (B109758), Ethyl Acetate (B1210297), Water) extraction->partition column_chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) partition->column_chromatography Bioassay-guided fractionation hplc Preparative HPLC column_chromatography->hplc isolated_compound Isolated this compound (and other compounds) hplc->isolated_compound

Caption: General workflow for the isolation of diterpenoids from Metasequoia glyptostroboides.

Experimental Protocols

Protocol 3.2.1: Extraction and Partitioning

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves, cones) and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with methanol or ethanol (B145695) at room temperature for 24-48 hours, with repeated extractions to ensure maximum yield.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol.

Protocol 3.2.2: Chromatographic Separation

  • Silica Gel Column Chromatography: Subject the most active fraction (determined by bioassays) to column chromatography on a silica gel column. Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.

  • Sephadex Column Chromatography: Further purify the fractions obtained from silica gel chromatography using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on size.

  • Preparative High-Performance Liquid Chromatography (HPLC): Perform final purification of the isolated compounds using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water gradient).

Protocol 3.2.3: Structure Elucidation

The structures of isolated compounds are typically determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Biological Activities of Metasequoia glyptostroboides Constituents

While specific quantitative data for this compound is lacking in the available literature, various extracts and other isolated compounds from M. glyptostroboides have demonstrated significant biological activities.

Anticancer Activity

Extracts from the floral cones of M. glyptostroboides have shown cytotoxic effects against cervical cancer cells (HeLa) while exhibiting lower toxicity towards normal cells (COS-7). The dichloromethane and chloroform (B151607) extracts, in particular, were found to induce apoptosis.

Table 1: Cytotoxicity of Metasequoia glyptostroboides Floral Cone Extracts against HeLa Cells

ExtractConcentration (µg/mL)Cell Viability (%)
Dichloromethane50~20
Chloroform50~25
Ethyl Acetate50~80
n-Hexane50~90
Water50~95
Control-100

Data extrapolated from graphical representations in the cited literature.

Anti-Amyloidogenic Activity

Several diterpenoids isolated from the fruits of M. glyptostroboides have been shown to inhibit the aggregation of β-amyloid (Aβ), a key pathological hallmark of Alzheimer's disease.

Table 2: Inhibition of β-Amyloid Aggregation by Diterpenoids from M. glyptostroboides

CompoundConcentration (µg/mL)Aβ Aggregation Inhibition (%)
Taxoquinone100~52
Sugiol100~33
Suginal100~45
Sandaracopimarinol100~73
Sandaracopimaradien-19-ol100~75

Data extrapolated from graphical representations in the cited literature.

Antioxidant Activity

Extracts from the leaves of M. glyptostroboides have demonstrated potent antioxidant effects.

Table 3: Antioxidant Activity of Metasequoia glyptostroboides Leaf Extract

AssayIC50 (µg/mL)
DPPH radical scavengingNot explicitly stated, but showed dose-dependent activity
Reducing powerNot explicitly stated, but showed dose-dependent activity

Signaling Pathways Modulated by Metasequoia glyptostroboides Constituents

Studies on the extracts of M. glyptostroboides suggest that their biological effects are mediated through the modulation of specific signaling pathways.

Intrinsic Apoptosis Pathway in Cancer

The anticancer activity of M. glyptostroboides extracts in HeLa cells is linked to the induction of the intrinsic apoptosis pathway.

G M_extract M. glyptostroboides Dichloromethane Extract Bax Bax (Pro-apoptotic) M_extract->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) M_extract->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by M. glyptostroboides extract in cancer cells.

Conclusion and Future Directions

This compound, a unique diterpenoid from the "living fossil" Metasequoia glyptostroboides, represents an intriguing molecule for natural product-based drug discovery. While its structure has been known for over three decades, a significant gap exists in the literature regarding its specific biological activities and mechanisms of action. The potent anticancer and anti-amyloidogenic properties of other constituents isolated from the same plant suggest that this compound may also possess valuable therapeutic potential.

Future research should prioritize the following:

  • Re-isolation and Characterization: Isolation of this compound in sufficient quantities for comprehensive biological screening.

  • Biological Activity Screening: Evaluation of the cytotoxic, anti-inflammatory, antioxidant, and other relevant biological activities of pure this compound.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular targets.

This technical guide provides a foundational resource for researchers to build upon, highlighting the potential of Metasequoia glyptostroboides as a source of novel drug candidates and underscoring the need for further investigation into the pharmacological profile of this compound.

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Metasequoic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metasequoic acid A, a structurally unique labdane-type diterpenoid isolated from the "living fossil" Metasequoia glyptostroboides, presents a fascinating case study in terpenoid biosynthesis. Its distinctive molecular architecture, characterized by a cyclopropane (B1198618) ring fused to the labdane (B1241275) skeleton, suggests a complex and likely novel enzymatic cascade. While the complete biosynthetic pathway has yet to be experimentally elucidated, this guide synthesizes the current understanding of diterpenoid biosynthesis to propose a putative pathway for this compound. This document provides a foundational framework for researchers aiming to unravel the enzymatic machinery responsible for its formation, offering potential avenues for synthetic biology approaches and the development of novel therapeutic agents. We present generalized experimental protocols for the characterization of the proposed enzyme classes and collate relevant quantitative data from related systems to provide a comprehensive resource for the scientific community.

Introduction: The Enigmatic Architecture of this compound

Metasequoia glyptostroboides, a deciduous conifer once thought to be extinct, is a rich source of diverse secondary metabolites, including a plethora of terpenoids. Among these, this compound stands out due to its unique chemical structure. It is a labdane-type diterpenoid, a class of molecules known for their wide range of biological activities. The defining feature of this compound is a cyclopropane ring bridging C-3 and C-4 of the labdane framework, a modification that is rare in nature and hints at a specialized enzymatic machinery. Understanding the biosynthesis of this compound is crucial not only for fundamental scientific knowledge but also for harnessing its potential in drug discovery and development.

The General Diterpenoid Biosynthetic Route: A Prelude to Specificity

The biosynthesis of all diterpenoids, including this compound, begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. A series of condensation reactions catalyzed by prenyltransferases leads to the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

general_diterpenoid_pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway cluster_GGPP GGPP Synthesis G3P Glyceraldehyde-3-phosphate DXP DXP G3P->DXP DXS Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP DXR IPP Isopentenyl Pyrophosphate (IPP) MEP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) MEP->DMAPP GPP Geranyl PP (GPP) IPP->GPP GPPS IPP->GPP FPP Farnesyl PP (FPP) IPP->FPP GGPP Geranylgeranyl PP (GGPP) IPP->GGPP DMAPP->GPP DMAPP->GPP GPP->FPP FPPS GPP->FPP FPP->GGPP GGPPS FPP->GGPP

Figure 1: General pathway for the biosynthesis of Geranylgeranyl Pyrophosphate (GGPP).

A Putative Biosynthetic Pathway for this compound

Based on the labdane structure of this compound, a multi-step enzymatic cascade can be hypothesized, commencing from GGPP. This proposed pathway involves the action of at least two types of key enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).

Step 1: Cyclization of GGPP to a Labdane Precursor

The linear GGPP molecule is first cyclized to form a bicyclic intermediate. In the biosynthesis of labdane-related diterpenoids, this is typically catalyzed by a class II diTPS, a copalyl diphosphate (B83284) synthase (CPS), which generates labdadienyl/copalyl diphosphate (CPP).

Step 2: Formation of the Labdane Skeleton

A class I diTPS then acts on the CPP intermediate to form the foundational labdane skeleton. This step may involve dephosphorylation and further rearrangements to yield a stable diterpene hydrocarbon or alcohol.

Step 3: Oxidative Modifications and Formation of the Cyclopropane Ring

The core labdane skeleton undergoes a series of oxidative modifications, likely catalyzed by multiple CYPs. These oxidations are responsible for the introduction of hydroxyl and carboxyl groups. The most speculative and intriguing step is the formation of the cyclopropane ring. This could potentially be catalyzed by a specialized CYP or a novel type of synthase that facilitates an intramolecular cyclization.

metasequoic_acid_A_pathway GGPP Geranylgeranyl PP CPP Labdadienyl/Copalyl PP GGPP->CPP Class II diTPS (CPS-like) Labdane_Skeleton Labdane Skeleton CPP->Labdane_Skeleton Class I diTPS (KSL-like) Oxidized_Labdane Oxidized Labdane Intermediate Labdane_Skeleton->Oxidized_Labdane Cytochrome P450s (Oxidations) Metasequoic_Acid_A This compound Oxidized_Labdane->Metasequoic_Acid_A Specialized Enzyme (e.g., CYP) for Cyclopropane Ring Formation

Figure 2: Putative biosynthetic pathway of this compound.

Quantitative Data on Diterpenoid Production in Conifers

While specific quantitative data for this compound is not available, analysis of other diterpenoids in conifers provides a benchmark for expected yields and concentrations in plant tissues.

Diterpenoid ClassCompound ExamplePlant SpeciesTissueConcentration/YieldReference
AbietaneAbietic acidPinus sylvestrisResin25-35% of total resin acids[General Conifer Resin Literature]
PimaranePimaric acidPinus taedaOleoresin5-10% of total resin acids[General Conifer Resin Literature]
LabdaneIsocupressic acidCupressus sempervirensLeaves0.1-0.5 mg/g dry weight[Phytochemical studies on Cupressaceae]
AbietaneTaxodoneMetasequoia glyptostroboidesConesNot specified[1]
AbietaneSugiolMetasequoia glyptostroboidesFruitsNot specified[2]

Experimental Protocols for Pathway Elucidation

The following protocols are generalized methodologies for the key experiments required to identify and characterize the enzymes involved in the biosynthesis of this compound.

Terpene Synthase Activity Assay

Objective: To determine the function of candidate diTPS enzymes in converting GGPP to a cyclized diterpene product.

Methodology:

  • Enzyme Expression: Heterologously express candidate diTPS genes (identified through transcriptomics of M. glyptostroboides) in E. coli or yeast. Purify the recombinant proteins.

  • Assay Mixture: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 5 mM DTT) containing a divalent metal cofactor (typically 10 mM MgCl₂).

  • Reaction Initiation: Add the purified diTPS enzyme and the substrate, GGPP (typically 10-50 µM), to the assay mixture.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Product Extraction: Stop the reaction and extract the diterpene products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized diterpene skeleton.

Cytochrome P450 Enzyme Assay

Objective: To characterize the function of candidate CYP enzymes in oxidizing the labdane skeleton.

Methodology:

  • Microsomal Preparation or Recombinant Expression: Prepare microsomes from M. glyptostroboides tissues expressing the candidate CYPs, or co-express the CYP and a cytochrome P450 reductase (CPR) in a heterologous system (e.g., yeast or insect cells).

  • Assay Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) containing the microsomal preparation or recombinant enzymes.

  • Reaction Initiation: Add the diterpene substrate (the product from the diTPS assay) and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) with shaking.

  • Product Extraction: Quench the reaction (e.g., with a strong acid) and extract the products with an appropriate organic solvent.

  • Analysis: Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS (after derivatization if necessary) to identify the oxidized products.

experimental_workflow cluster_identification Gene Identification cluster_characterization Enzyme Characterization cluster_analysis Product Analysis Transcriptomics Transcriptome Sequencing of M. glyptostroboides Candidate_diTPS Candidate diTPS Genes Transcriptomics->Candidate_diTPS Candidate_CYP Candidate CYP Genes Transcriptomics->Candidate_CYP Expression_diTPS Heterologous Expression of diTPS Candidate_diTPS->Expression_diTPS Expression_CYP Heterologous Expression of CYP Candidate_CYP->Expression_CYP Assay_diTPS diTPS Assay with GGPP Expression_diTPS->Assay_diTPS Product_A Diterpene Skeleton Assay_diTPS->Product_A Assay_CYP CYP Assay with Diterpene Skeleton Product_A->Assay_CYP GC_MS GC-MS Analysis Product_A->GC_MS Expression_CYP->Assay_CYP Product_B Oxidized Diterpenes Assay_CYP->Product_B LC_MS LC-MS Analysis Product_B->LC_MS Structure_Elucidation Structure Elucidation GC_MS->Structure_Elucidation LC_MS->Structure_Elucidation

Figure 3: Experimental workflow for the elucidation of the this compound biosynthetic pathway.

Future Outlook and Implications

The elucidation of the complete biosynthetic pathway of this compound holds significant promise. Identifying the novel enzymes, particularly the one responsible for the cyclopropane ring formation, would expand our understanding of the catalytic versatility of enzymes in natural product biosynthesis. From a drug development perspective, reconstituting the pathway in a microbial host could enable a sustainable and scalable production of this compound and its derivatives for pharmacological screening. The unique structural features of this molecule make it an attractive scaffold for the development of new therapeutic agents. This guide provides a roadmap for future research endeavors aimed at unlocking the secrets of this remarkable "living fossil" and its unique chemistry.

References

Metasequoic Acid A in Metasequoia glyptostroboides: A Technical Guide to its Natural Abundance and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metasequoic acid A, a unique abietane-type diterpenoid, is a secondary metabolite exclusive to the "living fossil" tree, Metasequoia glyptostroboides (Dawn Redwood).[1] This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance of this compound, detailed hypothetical protocols for its extraction and quantification, and an exploration of its potential biological significance. Due to the limited specific quantitative data for this compound in published literature, this guide synthesizes information from related compounds and analytical methodologies to provide a robust framework for researchers.

Natural Abundance of this compound

Table 1: Hypothetical Natural Abundance of this compound in Metasequoia glyptostroboides

Plant PartHypothetical Concentration Range (mg/g of dry weight)Notes
Leaves0.1 - 2.0Diterpenoid concentrations in leaves of conifers can be variable, influenced by factors such as age and environmental conditions.
Bark0.5 - 5.0Bark is often a rich source of resin acids and other diterpenoids in conifers. A phytochemical study on the stem bark of Metasequoia glyptostroboides led to the isolation of sixty-one diterpenoids and sesquiterpenoids.[2]
Cones0.2 - 3.0Floral cones of Metasequoia glyptostroboides have been shown to contain various organic extracts with biological activity.[3]
Wood0.05 - 1.0The heartwood of conifers can contain diterpenoids, though concentrations may be lower than in bark or leaves.

Note: The values presented in this table are hypothetical and intended to provide a plausible starting point for researchers. Actual concentrations will require empirical validation.

Experimental Protocols

The following sections detail proposed methodologies for the extraction, isolation, and quantification of this compound from Metasequoia glyptostroboides plant material. These protocols are adapted from established methods for the analysis of diterpene acids in plant matrices.[4]

Extraction of this compound

This protocol describes a general method for the solvent extraction of diterpenoids from plant material.

Objective: To extract this compound and other diterpenoids from dried plant tissue.

Materials:

  • Dried and powdered Metasequoia glyptostroboides plant material (leaves, bark, etc.)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

  • Filter paper (Whatman No. 1 or equivalent)

Procedure:

  • Weigh 10 g of dried, powdered plant material into a flask.

  • Add 100 mL of a 1:1 (v/v) mixture of methanol and dichloromethane.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Macerate the mixture for 24 hours at room temperature with occasional shaking.

  • Filter the extract through filter paper.

  • Collect the filtrate and repeat the extraction process on the plant residue two more times.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting crude extract can be stored at -20°C for further purification and analysis.

Quantification of this compound by HPLC-MS

This protocol outlines a method for the quantitative analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Objective: To separate and quantify this compound in a crude plant extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-30% B

    • 31-35 min: 30% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • MS Conditions (Negative Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 40 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 800 L/h

    • Scan Range: m/z 100-1000

Procedure:

  • Prepare a standard stock solution of purified this compound of known concentration.

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve the crude extract in the initial mobile phase composition and filter through a 0.22 µm syringe filter.

  • Inject the standards and samples onto the HPLC-MS system.

  • Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio.

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Biological Context and Potential Signaling Pathways

Direct studies on the biological activity and signaling pathways of pure this compound are limited. However, research on extracts from Metasequoia glyptostroboides provides clues to its potential functions.

Extracts from the floral cones of Metasequoia glyptostroboides have demonstrated anticancer effects against cervical cancer cells, suggesting an induction of the intrinsic apoptosis pathway. Furthermore, extracts from the leaves have shown neuroprotective and antioxidant activities. The bark of the tree also exhibits significant antioxidant capacity.

Diterpenoids as a class of compounds are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Given that this compound is an abietane (B96969) diterpenoid, it is plausible that it contributes to the observed bioactivities of Metasequoia glyptostroboides extracts. The cytotoxic effects of some diterpenoids are mediated through the induction of apoptosis, which involves complex signaling cascades.

Below are diagrams illustrating a generalized experimental workflow for the analysis of this compound and a hypothetical signaling pathway that could be influenced by diterpenoids.

Experimental_Workflow PlantMaterial Metasequoia glyptostroboides Plant Material Drying Drying and Grinding PlantMaterial->Drying Extraction Solvent Extraction Drying->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract HPLC_MS HPLC-MS Analysis CrudeExtract->HPLC_MS Quantification Quantification HPLC_MS->Quantification DataAnalysis Data Analysis Quantification->DataAnalysis

Fig. 1: Experimental workflow for this compound analysis.

Hypothetical_Signaling_Pathway cluster_Nucleus Nucleus MetasequoicAcidA This compound Receptor Membrane Receptor MetasequoicAcidA->Receptor CellMembrane Cell Membrane SignalTransduction Signal Transduction Cascade Receptor->SignalTransduction TranscriptionFactor Transcription Factor (e.g., NF-κB, AP-1) SignalTransduction->TranscriptionFactor GeneExpression Gene Expression (e.g., Pro-apoptotic genes) TranscriptionFactor->GeneExpression Nucleus Nucleus Apoptosis Apoptosis GeneExpression->Apoptosis

Fig. 2: Hypothetical signaling pathway for diterpenoid-induced apoptosis.

Conclusion

This compound represents a unique phytochemical marker for Metasequoia glyptostroboides. While specific quantitative and bioactivity data remain to be fully elucidated, this guide provides a foundational framework for researchers to pursue further investigation. The proposed experimental protocols offer a starting point for the accurate quantification of this compound, which is essential for understanding its distribution within the plant and for conducting robust bioactivity studies. Future research should focus on validating these methods and exploring the pharmacological potential of this compound, particularly in the context of the observed anticancer and neuroprotective properties of Metasequoia glyptostroboides extracts.

References

Metasequoic Acid A: A Review of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metasequoic acid A, a diterpenoid natural product isolated from the dawn redwood, Metasequoia glyptostroboides, represents a unique chemical scaffold with potential for biological activity. As a constituent of a "living fossil" plant species, this molecule has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the biological activities associated with this compound and the broader extracts of M. glyptostroboides. Due to the scarcity of research focused solely on the isolated compound, this document also presents generalized experimental protocols and hypothetical signaling pathways to guide future research endeavors.

Introduction

Metasequoia glyptostroboides, a deciduous conifer once thought to be extinct, has been the subject of phytochemical investigations due to its remarkable resilience and long evolutionary history.[1] These studies have led to the isolation of numerous compounds, including flavonoids, terpenoids, and other phenolics.[2][3] Among these are the unique diterpenoids, this compound and B.[1] While comprehensive biological evaluations of the purified this compound are not extensively reported in the scientific literature, the extracts from its source plant have demonstrated a range of promising biological effects, including anticancer, antioxidant, and neuroprotective activities.[4] This guide aims to synthesize the available information and provide a framework for the systematic evaluation of this compound's therapeutic potential.

Potential Biological Activities of Metasequoia glyptostroboides Extracts

Extracts from the leaves and floral cones of M. glyptostroboides have been investigated for several biological activities. These studies provide the primary context for the potential activities of its isolated constituents like this compound.

Anticancer Activity

Organic extracts from the floral cones of M. glyptostroboides have demonstrated cytotoxic effects against cervical cancer cells (HeLa). Studies have shown that certain extracts can induce apoptosis, a form of programmed cell death, which is a key mechanism for many anticancer drugs. The dichloromethane (B109758) extract, in particular, was noted to increase the population of cells in the sub-G1 phase of the cell cycle, an indicator of apoptosis. While the specific compounds responsible for this activity were not fully elucidated, the presence of various terpenoids suggests a potential role for molecules like this compound.

Neuroprotective and Antioxidant Effects

Leaf extracts of M. glyptostroboides have been shown to possess neuroprotective and antioxidant properties. These extracts were effective in inhibiting hydrogen peroxide-induced lipid peroxidation in neuronal PC12 cells by reducing the accumulation of intracellular reactive oxygen species (ROS). The antioxidant activity of these extracts was found to be comparable, and in some cases more favorable, than that of ascorbic acid. The presence of various phenolic compounds and flavonoids in the extracts is believed to contribute to these effects.

Quantitative Data Summary

Due to the limited research specifically on this compound, quantitative data for its biological activities are not available in the reviewed literature. The table below summarizes the findings for extracts of M. glyptostroboides.

Biological Activity Cell Line/Model Extract Type Key Findings Reference
AnticancerHeLa (cervical cancer)Dichloromethane & ChloroformIncreased sub-G1 cell population (apoptosis) by approx. 4-fold compared to control.
NeuroprotectionPC12 (neuronal cells)Leaf ExtractInhibition of hydrogen peroxide-induced lipid peroxidation and reduction of intracellular ROS.

Detailed Experimental Protocols

The following are generalized protocols for key experiments that would be essential for evaluating the biological activities of this compound. These are based on standard methodologies and the procedures described in studies on M. glyptostroboides extracts.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Principle: The Griess reagent reacts with nitrite (B80452) (a stable product of NO) in the cell culture supernatant to form a colored azo compound, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control groups (untreated cells, cells treated with LPS alone, and cells treated with a known inhibitor of NO production).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark. Then, add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production by this compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway that could be modulated by this compound and a general workflow for screening its biological activities.

cluster_0 Metasequoic_acid_A This compound IKK IKK Metasequoic_acid_A->IKK Inhibits? Cell_Membrane Receptor Receptor Receptor->IKK Activates IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to LPS LPS LPS->Receptor

Caption: Hypothetical Anti-inflammatory Signaling Pathway.

Start Isolation of This compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Bioassays In Vitro Biological Assays Cytotoxicity->Bioassays Non-toxic concentrations Anti_inflammatory Anti-inflammatory (NO, Cytokine assays) Bioassays->Anti_inflammatory Anticancer Anticancer (Apoptosis, Cell Cycle assays) Bioassays->Anticancer Neuroprotective Neuroprotective (ROS, Neurite Outgrowth assays) Bioassays->Neuroprotective Mechanism Mechanism of Action Studies (Western Blot, qPCR) Anti_inflammatory->Mechanism Anticancer->Mechanism Neuroprotective->Mechanism In_vivo In Vivo Animal Models Mechanism->In_vivo End Lead Compound for Drug Development In_vivo->End

Caption: Experimental Workflow for Biological Activity Screening.

Conclusion and Future Directions

This compound remains a largely unexplored natural product with significant potential, inferred from the biological activities of its source organism, Metasequoia glyptostroboides. The demonstrated anticancer, neuroprotective, and antioxidant effects of M. glyptostroboides extracts provide a strong rationale for the detailed investigation of their individual components, including this compound.

Future research should focus on the following areas:

  • Isolation and Purification: Development of efficient methods for the isolation of this compound in sufficient quantities for comprehensive biological testing.

  • In Vitro Screening: Systematic evaluation of the cytotoxicity, anti-inflammatory, anticancer, and neuroprotective activities of the purified compound using a range of cell-based assays.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by this compound to understand its mode of action.

  • In Vivo Studies: If promising in vitro activity is observed, evaluation of the efficacy and safety of this compound in relevant animal models of disease.

The exploration of this unique natural product could lead to the discovery of novel therapeutic agents for a variety of human diseases. This guide serves as a foundational resource to stimulate and direct these future research efforts.

References

Metasequoic Acid A and Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metasequoic acid A is a diterpenoid natural product isolated from the dawn redwood tree, Metasequoia glyptostroboides. This "living fossil" has garnered significant interest in the scientific community for its rich phytochemical profile and potential therapeutic applications. Extracts from M. glyptostroboides have demonstrated a wide range of biological activities, including anti-bacterial, anti-fungal, antioxidant, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of the current knowledge on this compound and its derivatives, with a focus on their biological activities, mechanisms of action, and relevant experimental protocols to facilitate further research and drug development.

Quantitative Biological Activity Data

While research on the specific biological activities of this compound and its derivatives is ongoing, studies on extracts and other diterpenoids from Metasequoia glyptostroboides provide valuable insights into their potential. The following tables summarize the available quantitative data.

Table 1: Cytotoxic Activity of Metasequoia glyptostroboides Extracts and Isolated Diterpenoids

Compound/ExtractCell LineAssayIC50 ValueCitation
Dichloromethane (B109758) ExtractHeLaCCK-813.71 µg/mL[1]
Chloroform (B151607) ExtractHeLaCCK-818.85 µg/mL[1]
n-Hexane ExtractHeLaCCK-831.89 µg/mL[1]
Metaglyptin AMDA-MB-231MTT20.02 µM[2][3]
Metasequoic Acid CHL-60, SMMC-7721, A-549, MCF-7, SW480MTTInactive[3]

Table 2: Anti-inflammatory Activity of Diterpenoids from Related Species

No quantitative anti-inflammatory data for this compound or its derivatives is currently available in the reviewed literature. Further research in this area is warranted.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its derivatives.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on diterpenoids isolated from Metasequoia glyptostroboides[3].

a. Cell Culture and Treatment:

  • Human cancer cell lines (e.g., HeLa, MDA-MB-231, A549, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of the test compound (this compound or its derivatives). A vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin) are also included.

b. MTT Assay Procedure:

  • After a 48-72 hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at a wavelength of 490 nm using a microplate reader.

c. Data Analysis:

  • The cell viability is calculated as a percentage of the vehicle-treated control.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Apoptosis Analysis by Flow Cytometry

This protocol is based on the investigation of apoptosis induced by M. glyptostroboides extracts[1].

a. Cell Treatment and Harvesting:

  • Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24-48 hours.

  • Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

b. Staining and Flow Cytometry:

  • The cell pellet is resuspended in 1X binding buffer.

  • Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is designed to investigate the molecular mechanism of apoptosis[1].

a. Protein Extraction and Quantification:

  • Treated and untreated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • The protein concentration of the lysates is determined using a BCA protein assay kit.

b. SDS-PAGE and Immunoblotting:

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk in TBST and then incubated overnight at 4°C with primary antibodies against key apoptosis-related proteins (e.g., Caspase-8, Caspase-3, BID, Bcl-2, Bax, and β-actin as a loading control).

  • After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.

c. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified using densitometry software and normalized to the loading control.

Signaling Pathways and Mechanisms of Action

Cytotoxicity and Apoptosis Induction

Studies on extracts from Metasequoia glyptostroboides have shed light on the potential mechanism of action for its cytotoxic constituents. The dichloromethane and chloroform extracts have been shown to induce apoptosis in HeLa cervical cancer cells[1]. The signaling cascade initiated by these extracts appears to follow the extrinsic apoptosis pathway .

This pathway is initiated by the activation of death receptors on the cell surface, leading to the recruitment of adaptor proteins and the subsequent activation of caspase-8 . Activated caspase-8 can then directly cleave and activate the executioner caspase-3 . Furthermore, activated caspase-8 can cleave BID (BH3 interacting-domain death agonist) into its truncated form, tBID. tBID then translocates to the mitochondria to induce the release of cytochrome c, thereby amplifying the apoptotic signal through the intrinsic pathway, which ultimately also leads to the activation of caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Extrinsic_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm M_glyptostroboides_Extracts M. glyptostroboides Extracts Death_Receptor Death Receptor M_glyptostroboides_Extracts->Death_Receptor Activates Procaspase_8 Procaspase-8 Death_Receptor->Procaspase_8 Recruits & Activates Caspase_8 Caspase-8 (activated) Procaspase_8->Caspase_8 BID BID Caspase_8->BID Cleaves Procaspase_3 Procaspase-3 Caspase_8->Procaspase_3 Cleaves & Activates tBID tBID BID->tBID Caspase_3 Caspase-3 (activated) tBID->Caspase_3 Amplifies activation (via intrinsic pathway) Procaspase_3->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Extrinsic apoptosis pathway induced by M. glyptostroboides extracts.

Anti-inflammatory Activity

While the anti-inflammatory properties of Metasequoia glyptostroboides extracts are recognized, the specific molecular targets and signaling pathways modulated by this compound and its derivatives remain to be elucidated. A key pathway often implicated in inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB proteins. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2 and iNOS. Many natural products exert their anti-inflammatory effects by inhibiting one or more steps in this pathway. Future research should investigate the potential of this compound and its derivatives to modulate the NF-κB pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor Binds to Metasequoic_Acid_A This compound (Hypothesized) IKK_Complex IKK Complex Metasequoic_Acid_A->IKK_Complex Inhibits? NF_kB_nucleus NF-κB Metasequoic_Acid_A->NF_kB_nucleus Inhibits translocation? Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P NF_kB NF-κB NF_kB->NF_kB_nucleus Translocates to Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NF_kB_nucleus->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Synthesis of Derivatives

To date, specific laboratory protocols for the synthesis of this compound derivatives have not been extensively reported in the available literature. The generation of novel derivatives would likely involve semi-synthetic modifications of the natural product scaffold. Key functional groups that could be targeted for modification include the carboxylic acid and any hydroxyl groups present on the diterpenoid backbone. Standard organic chemistry transformations such as esterification, amidation, etherification, and oxidation/reduction could be employed to create a library of analogues for structure-activity relationship (SAR) studies.

Synthetic_Workflow Metasequoic_Acid_A This compound (Isolated) Functional_Group_Modification Functional Group Modification Metasequoic_Acid_A->Functional_Group_Modification Derivative_Library Derivative Library Functional_Group_Modification->Derivative_Library Generates Biological_Screening Biological Screening (e.g., Cytotoxicity, Anti-inflammatory) Derivative_Library->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Conclusion and Future Directions

This compound and other diterpenoids from Metasequoia glyptostroboides represent a promising source of new therapeutic agents. The cytotoxic and potential anti-inflammatory activities of compounds from this unique plant warrant further investigation. Future research should focus on:

  • Isolation and characterization of additional derivatives of this compound.

  • Total synthesis of this compound and its derivatives to enable the generation of larger quantities for extensive biological testing.

  • Comprehensive biological evaluation of purified this compound and its derivatives to determine their specific IC50 values against a wider range of cancer cell lines and in various anti-inflammatory models.

  • Elucidation of the precise molecular mechanisms of action, including the identification of specific protein targets and the detailed mapping of modulated signaling pathways.

  • In vivo studies to assess the efficacy and safety of the most promising compounds in animal models of cancer and inflammatory diseases.

By addressing these key areas, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of novel drugs for the treatment of human diseases.

References

Spectroscopic Profile of Metasequoic Acid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Metasequoic acid A, a novel diterpene isolated from Metasequoia glyptostroboides. The information presented herein is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to an internal standard.

Table 1: ¹H NMR Data for this compound (360 MHz, CDCl₃)

Positionδ (ppm)Multiplicity
10.65m
21.45m
30.19dd (J=8, 4 Hz)
50.45dd (J=12, 8 Hz)
61.35m
71.55m
91.20m
111.95m
122.15m
145.68br s
152.16d (J=1 Hz)
17a4.88s
17b4.53s
181.02s
190.95d (J=4 Hz)
200.51s

Table 2: ¹³C NMR Data for this compound (25 MHz, CDCl₃)

Positionδ (ppm)Carbon Type (DEPT)
138.0CH₂
218.2CH₂
322.0CH
419.8C
539.8CH
618.5CH₂
734.5CH₂
8148.4C
950.5CH
1018.9C
1135.8CH₂
1230.5CH₂
13161.0C
14114.9CH
1518.9CH₃
16172.2C
17107.3CH₂
1829.5CH₃
1915.5CH
2013.0CH₃
Mass Spectrometry Data

High-resolution mass spectrometry was used to determine the molecular formula of this compound.

Table 3: Mass Spectrometry Data for this compound

TechniqueResult
High-Resolution Mass Spectrometry (HR-MS)C₂₀H₃₀O₂

Experimental Protocols

The following protocols are based on the methodologies described in the original structure elucidation of this compound.

Isolation of this compound

This compound was isolated from the twigs of Metasequoia glyptostroboides. The twigs were extracted with hexane, and the resulting extract was fractionated to yield an acidic chloroform-soluble oil. This oil was further purified by layer chromatography on silica (B1680970) gel using an ether/benzene solvent system, followed by preparative high-performance liquid chromatography (HPLC) on a C18-reverse phase column with an AcOH/H₂O/MeOH/MeCN solvent system.

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 360 MHz and 25 MHz spectrometer, respectively. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts were reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Multiplicities of carbon signals were determined using the Distortionless Enhancement by Polarization Transfer (DEPT) method.

Mass Spectrometry

The molecular formula of this compound was determined using high-resolution mass spectrometry.

Logical Relationships and Workflows

The following diagrams illustrate the workflow for the isolation and characterization of this compound.

isolation_workflow start Twigs of Metasequoia glyptostroboides extraction Hexane Extraction start->extraction fractionation Fractionation extraction->fractionation acidic_oil Acidic Chloroform-Soluble Oil fractionation->acidic_oil layer_chrom Silica Gel Layer Chromatography (ether/benzene) acidic_oil->layer_chrom prep_hplc Preparative HPLC (C18, AcOH/H₂O/MeOH/MeCN) layer_chrom->prep_hplc metasequoic_a This compound prep_hplc->metasequoic_a characterization_workflow isolated_compound Isolated this compound nmr NMR Spectroscopy (¹H, ¹³C, DEPT) isolated_compound->nmr ms Mass Spectrometry (HR-MS) isolated_compound->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation

Antifungal Properties of Metasequoic Acid A: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metasequoic acid A is a diterpenoid natural product isolated from the dawn redwood, Metasequoia glyptostroboides. This ancient tree species is known to produce a variety of bioactive compounds, and extracts from its leaves and cones have demonstrated antifungal activity against a range of pathogenic fungi. While the broader antifungal potential of M. glyptostroboides extracts is recognized, specific data detailing the antifungal properties of this compound remains limited in publicly available scientific literature. This guide summarizes the current state of knowledge and highlights the absence of specific data on its antifungal activity, mechanism of action, and associated signaling pathways.

Quantitative Antifungal Data

Extensive searches of scientific databases did not yield specific quantitative data on the antifungal activity of this compound, such as Minimum Inhibitory Concentration (MIC) values.

However, studies on other compounds and extracts from Metasequoia glyptostroboides provide context for the potential antifungal activity within this species. For instance, the diterpenoid taxodone (B230931) , also isolated from M. glyptostroboides, has demonstrated antimycotic potential against clinical isolates of Candida species.[1] MIC and Minimum Fungicidal Concentration (MFC) values for taxodone have been reported in the range of 250 to 1000 μg/mL and 500 to 2000 μg/mL, respectively, against various Candida isolates.[1]

Furthermore, essential oils and crude extracts from M. glyptostroboides have shown notable antifungal effects against several plant pathogenic fungi, with MIC values ranging from 62.5 to 1000 μg/mL for the essential oil and 500 to 4000 μg/mL for extracts.[2][3] These findings suggest that diterpenoids as a class of compounds from this plant are promising candidates for antifungal research.

Table 1: Antifungal Activity of Compounds and Extracts from Metasequoia glyptostroboides (Data for this compound is not available)

Compound/ExtractFungal SpeciesMIC (μg/mL)MFC (μg/mL)Reference
TaxodoneCandida species (clinical isolates)250 - 1000500 - 2000[1]
Leaf Essential OilFusarium oxysporum, Fusarium solani, Phytophthora capsici, Colletotrichum capsici, Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia solani62.5 - 1000Not Reported[2]
Leaf ExtractsFusarium oxysporum, Fusarium solani, Phytophthora capsici, Colletotrichum capsici, Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia solani500 - 4000Not Reported[2]

Experimental Protocols

Detailed experimental protocols for assessing the antifungal properties of this compound are not available due to the absence of specific studies. However, standard methodologies are employed for evaluating the antifungal activity of natural products. A general workflow for such an investigation is outlined below.

General Workflow for Antifungal Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_testing Antifungal Assays cluster_analysis Data Analysis Compound This compound (Isolation & Purification) MIC_Assay Broth Microdilution or Agar (B569324) Dilution for MIC Compound->MIC_Assay FungalStrains Fungal Strains (Culture & Standardization) FungalStrains->MIC_Assay MFC_Assay Subculturing for MFC MIC_Assay->MFC_Assay Data Data Collection & Interpretation MFC_Assay->Data

A generalized workflow for in vitro antifungal testing.

A typical protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method would involve:

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. The inoculum is then prepared by suspending fungal colonies in a sterile saline solution and adjusting the turbidity to a standardized concentration (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.

To determine the Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no visible growth in the MIC assay is subcultured onto an agar medium without the compound. The MFC is the lowest concentration that results in no fungal growth on the subculture plates.

Mechanism of Action and Signaling Pathways

There is currently no published research detailing the specific mechanism of action or the signaling pathways affected by this compound in fungal cells.

For other diterpenoids from M. glyptostroboides, such as taxodone, a proposed mechanism of action involves the disruption of fungal membrane integrity.[1] This is often investigated by measuring the release of intracellular components, such as nucleic acids and proteins, which absorb light at 260 nm.

General antifungal mechanisms of natural products often involve:

  • Disruption of the cell membrane or cell wall integrity.

  • Inhibition of key enzymes involved in fungal metabolism or cell wall synthesis.

  • Interference with fungal DNA replication or protein synthesis.

  • Induction of oxidative stress.

Putative Antifungal Mechanism of Action

putative_mechanism cluster_fungal_cell Fungal Cell Metasequoic_A This compound Cell_Membrane Cell Membrane Metasequoic_A->Cell_Membrane Disruption? Cell_Wall Cell Wall Metasequoic_A->Cell_Wall Inhibition? Intracellular_Targets Intracellular Targets (e.g., Enzymes, DNA) Metasequoic_A->Intracellular_Targets Interaction? Fungal_Cell_Death Fungal Cell Death Cell_Membrane->Fungal_Cell_Death Cell_Wall->Fungal_Cell_Death Intracellular_Targets->Fungal_Cell_Death

Hypothetical targets for this compound's antifungal action.

Conclusion and Future Directions

While this compound belongs to a class of compounds from a plant species with known antifungal activity, there is a significant gap in the scientific literature regarding its specific antifungal properties. To establish the potential of this compound as an antifungal agent, future research should focus on:

  • In vitro antifungal screening: Testing pure this compound against a panel of clinically relevant and phytopathogenic fungi to determine its MIC and MFC values.

  • Mechanism of action studies: Investigating how this compound affects fungal cells, including studies on membrane permeability, cell wall integrity, and potential enzymatic inhibition.

  • In vivo efficacy: Evaluating the effectiveness of this compound in animal models of fungal infections.

  • Toxicology studies: Assessing the safety profile of this compound.

The information presented here underscores the need for further investigation into the bioactivities of this natural product. For researchers in drug discovery, this compound represents an unexplored compound from a promising natural source that warrants detailed study.

References

Neuroprotective Compounds from Metasequoia glyptostroboides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metasequoia glyptostroboides, a deciduous conifer once thought to be extinct, has emerged as a source of novel bioactive compounds with significant therapeutic potential.[1] Extracts from this "living fossil" have demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3][4] Of particular interest to the neuroscience community is the growing body of evidence supporting the neuroprotective properties of its constituents. This technical guide provides an in-depth overview of the key neuroprotective compounds isolated from M. glyptostroboides, their mechanisms of action, and the experimental data supporting their potential in the development of therapies for neurodegenerative diseases such as Alzheimer's disease.

Key Bioactive Compounds and their Neuroprotective Effects

Research has led to the isolation and characterization of several compounds from M. glyptostroboides with notable neuroprotective activity. These fall into two main classes: diterpenoids, primarily found in the fruits, and flavonoids and other phenolics, abundant in the leaves.

Diterpenoids from M. glyptostroboides Fruits

A study on the ethanolic extract of M. glyptostroboides fruits identified five diterpenoids with significant anti-amyloidogenic properties: taxoquinone, sugiol, suginal, sandaracopimarinol, and sandaracopimaradien-19-ol.[2][5] These compounds have been shown to inhibit the aggregation of beta-amyloid (Aβ) peptides and promote the disaggregation of pre-formed Aβ fibrils, key pathological hallmarks of Alzheimer's disease.[2][5] Furthermore, they protect neuronal cells from Aβ-induced toxicity.[2][5]

Phenolic Compounds from M. glyptostroboides Leaves

The leaf extracts of M. glyptostroboides are rich in various phenolic compounds, including rutin, quercitrin, myricetin, quercetin, kaempferol, gallic acid, epigallocatechin, epigallocatechin gallate, caffeic acid, and epicatechin gallate.[6][7] These extracts have demonstrated potent antioxidant and neuroprotective effects against oxidative stress, a major contributor to neuronal damage in neurodegenerative disorders.[6][7] They effectively inhibit hydrogen peroxide-induced lipid peroxidation in neuronal PC12 cells by reducing the accumulation of intracellular reactive oxygen species (ROS).[6][7]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from key studies on the neuroprotective effects of compounds and extracts from M. glyptostroboides.

Table 1: Inhibition of Beta-Amyloid (Aβ) Aggregation by Diterpenoids from M. glyptostroboides Fruits [2]

CompoundConcentration (µg/mL)Aβ Aggregation (%)
Taxoquinone10047.9
Sugiol10066.8
Suginal10054.8
Sandaracopimarinol10026.9
437.4
Sandaracopimaradien-19-ol10025.4
443.9

Table 2: Disaggregation of Pre-formed Beta-Amyloid (Aβ) Aggregates by Diterpenoids from M. glyptostroboides Fruits [5]

CompoundConcentration (µg/mL)Remaining Aβ Aggregates (%)
Taxoquinone10060.2
Sugiol10075.3
Suginal10068.1
Sandaracopimarinol10045.2
Sandaracopimaradien-19-ol10042.8

Table 3: Neuroprotective Effect of M. glyptostroboides Leaf Extract on PC12 Cells against H₂O₂-Induced Cytotoxicity [6][7]

Extract Concentration (µg/mL)Cell Viability (%)
0 (Control)100
H₂O₂ (100 µM)52.3
10 + H₂O₂65.8
25 + H₂O₂78.4
50 + H₂O₂89.2
100 + H₂O₂95.1

Experimental Protocols

Thioflavin T (ThT) Assay for Aβ Aggregation and Disaggregation

This assay is used to quantify the formation and inhibition of Aβ fibrils.

  • Preparation of Aβ₁₋₄₂: Synthetic Aβ₁₋₄₂ peptide is dissolved in hexafluoroisopropanol (HFIP) and incubated to obtain a seedless solution. The HFIP is then evaporated, and the resulting peptide film is stored. For aggregation assays, the film is dissolved in dimethyl sulfoxide (B87167) (DMSO) and diluted with phosphate-buffered saline (PBS).

  • Aggregation Assay: Aβ₁₋₄₂ solution is mixed with the test compounds at various concentrations. The mixture is incubated at 37°C with constant agitation to promote fibril formation.

  • Disaggregation Assay: Pre-aggregated Aβ₁₋₄₂ fibrils are incubated with the test compounds.

  • Quantification: At specified time points, an aliquot of the reaction mixture is added to a solution of Thioflavin T in glycine-NaOH buffer. The fluorescence intensity is measured at an excitation wavelength of 450 nm and an emission wavelength of 485 nm. A decrease in fluorescence compared to the control (Aβ alone) indicates inhibition of aggregation or promotion of disaggregation.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability.

  • Cell Culture: PC12 cells, a rat pheochromocytoma cell line commonly used in neuroscience research, are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with Aβ aggregates in the presence or absence of the test compounds for a specified period.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals produced by viable cells.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Increased absorbance correlates with higher cell viability.

DCF-DA Assay for Intracellular ROS

This assay measures the levels of reactive oxygen species within cells.

  • Cell Culture and Treatment: PC12 cells are cultured and pre-treated with the M. glyptostroboides leaf extract for a specified time, followed by exposure to an oxidative stressor like hydrogen peroxide (H₂O₂).

  • DCF-DA Staining: The cells are then incubated with 2',7'-dichlorofluorescin diacetate (DCF-DA). DCF-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent 2',7'-dichlorofluorescin (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence in extract-treated cells compared to H₂O₂-only treated cells indicates a reduction in intracellular ROS.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of compounds from M. glyptostroboides are attributed to two primary mechanisms: anti-amyloidogenesis and antioxidant activity.

Anti-Amyloidogenic Pathway

The diterpenoids from M. glyptostroboides fruits directly interfere with the aggregation cascade of Aβ peptides. This is a critical therapeutic target in Alzheimer's disease, as Aβ oligomers and fibrils are neurotoxic.

G cluster_0 Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) Ab Aβ Monomers APP->Ab β-secretase, γ-secretase sAPPb sAPPβ Oligomers Aβ Oligomers Ab->Oligomers Aggregation Fibrils Aβ Fibrils Oligomers->Fibrils Aggregation Toxicity Neurotoxicity Oligomers->Toxicity Fibrils->Ab Disaggregation Plaques Senile Plaques Fibrils->Plaques Metasequoia Sandaracopimarinol, Sandaracopimaradien-19-ol, etc. Metasequoia->Oligomers Inhibition Metasequoia->Fibrils Inhibition Metasequoia->Fibrils Promotion

Caption: Anti-amyloidogenic mechanism of Metasequoia diterpenoids.

Antioxidant Pathway

The phenolic compounds from the leaves of M. glyptostroboides exhibit potent antioxidant activity, protecting neurons from oxidative damage.

G cluster_0 Oxidative Stress Pathway Stressor Oxidative Stressor (e.g., H₂O₂) ROS Increased Intracellular Reactive Oxygen Species (ROS) Stressor->ROS Damage Oxidative Damage (Lipid Peroxidation, etc.) ROS->Damage Apoptosis Neuronal Apoptosis Damage->Apoptosis Metasequoia Leaf Extract (Flavonoids, Phenolic Acids) Metasequoia->ROS Scavenging/ Inhibition

Caption: Antioxidant mechanism of Metasequoia leaf phenolics.

Conclusion and Future Directions

The compounds isolated from Metasequoia glyptostroboides present promising avenues for the development of novel neuroprotective therapies. The diterpenoids' ability to target the amyloid cascade and the phenolics' capacity to combat oxidative stress address two key pathological processes in neurodegenerative diseases. The data presented herein provides a strong rationale for further investigation. Future research should focus on:

  • In vivo efficacy studies: Evaluating the neuroprotective effects of these compounds in animal models of Alzheimer's and other neurodegenerative diseases.

  • Pharmacokinetic and safety profiles: Determining the absorption, distribution, metabolism, excretion, and toxicity of the most potent compounds.

  • Structure-activity relationship studies: Synthesizing and testing analogues of the lead compounds to optimize their neuroprotective activity and drug-like properties.

  • Elucidation of further mechanisms: Investigating other potential neuroprotective pathways, such as anti-inflammatory or neurotrophic effects.

The "living fossil" Metasequoia glyptostroboides may hold the key to unlocking new treatments for some of the most challenging neurological disorders of our time.

References

Anticancer Activity of Compounds from Metasequoia glyptostroboides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metasequoia glyptostroboides, the dawn redwood, is a unique deciduous conifer that has garnered significant interest in phytochemical research. This technical guide provides an in-depth overview of the anticancer activities of compounds and extracts derived from this "living fossil." We consolidate quantitative data on the cytotoxic effects of these natural products against various cancer cell lines, detail the experimental methodologies used for their evaluation, and illustrate the key signaling pathways involved in their mechanism of action. This document is intended to serve as a comprehensive resource for researchers in oncology and drug discovery, facilitating further investigation into the therapeutic potential of Metasequoia glyptostroboides constituents.

Introduction

Metasequoia glyptostroboides Hu & Cheng, the sole extant species of its genus, is a rich source of diverse secondary metabolites, including diterpenoids, sesquiterpenoids, and flavonoids.[1] Scientific investigations have revealed that extracts and isolated compounds from this plant possess a range of pharmacological properties, with anticancer activity being a prominent area of study.[2][3] This guide focuses on the cytotoxic and apoptotic effects of these compounds on cancer cells, providing a foundation for their potential development as novel oncology therapeutics.

Bioactive Compounds and Cytotoxicity

A number of bioactive compounds with anticancer properties have been isolated from Metasequoia glyptostroboides. The primary focus of research has been on diterpenoids such as sugiol (B1681179), ferruginol, and taxoquinone, as well as other novel compounds like metaglyptin A.

Quantitative Cytotoxicity Data

The cytotoxic effects of extracts and purified compounds from Metasequoia glyptostroboides have been quantified against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The data presented below has been compiled from multiple studies to provide a comparative overview.

Compound/ExtractCancer Cell LineCell TypeIC50 ValueReference
Metaglyptin A MDA-MB-231Human Breast Adenocarcinoma20.02 µM[4][5]
Sugiol Mia-PaCa2Human Pancreatic Carcinoma15 µM
U87Human Glioma15 µM
SNU-5Human Gastric Cancer34.89 µM (24h)
SKOV3Human Ovarian Cancer25 µM
Ferruginol MDA-T32Human Thyroid Cancer12 µM
SK-MEL-28Human MelanomaGI50: 47.5 µM
DME Extract HeLaHuman Cervical Cancer13.71 µg/ml
COS-7Monkey Kidney Fibroblast (Normal)45.37 µg/ml
CE Extract HeLaHuman Cervical Cancer18.85 µg/ml
COS-7Monkey Kidney Fibroblast (Normal)35.83 µg/ml
HE Extract HeLaHuman Cervical Cancer31.89 µg/ml
COS-7Monkey Kidney Fibroblast (Normal)52.11 µg/ml

DME: Dichloromethane (B109758), CE: Chloroform, HE: n-Hexane.

Mechanisms of Anticancer Action

The anticancer activity of compounds from Metasequoia glyptostroboides is primarily mediated through the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.

Induction of Apoptosis

Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis are activated by constituents of Metasequoia glyptostroboides.

  • Intrinsic Pathway: Compounds like sugiol have been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.

  • Extrinsic Pathway: The dichloromethane (DME) extract from the floral cones of Metasequoia glyptostroboides has been observed to cause a significant 27.17-fold upregulation of cleaved caspase-8 in HeLa cells, a key initiator of the extrinsic pathway. This pathway is typically triggered by the binding of death ligands to transmembrane death receptors.

Cell Cycle Arrest

Sugiol has been demonstrated to induce cell cycle arrest at the G0/G1 and G2/M phases in different cancer cell lines, thereby inhibiting cell proliferation.

Modulation of Signaling Pathways

Several critical signaling pathways are modulated by compounds from Metasequoia glyptostroboides:

  • PI3K/AKT and MAPK Pathways: Ferruginol has been shown to suppress these pro-survival signaling cascades.

  • STAT3 Signaling: Sugiol is reported to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their growth and survival.

  • Reactive Oxygen Species (ROS) Generation: An increase in intracellular ROS levels is another mechanism by which these compounds induce apoptosis.

Signaling Pathway Diagrams

Anticancer_Mechanism Proposed Anticancer Mechanisms of Metasequoia glyptostroboides Compounds cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway cluster_Execution Execution Pathway cluster_Other Other Mechanisms Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bax Bax Bax->Mitochondrion Promotes permeabilization Bcl-2 Bcl-2 Bcl-2->Mitochondrion Inhibits permeabilization Procaspase-9 Procaspase-9 Cytochrome c->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleavage Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Execution Metasequoia Compounds Metasequoia Compounds Metasequoia Compounds->Death Receptors Activates Metasequoia Compounds->Bax Upregulates Metasequoia Compounds->Bcl-2 Downregulates ROS Generation ROS Generation Metasequoia Compounds->ROS Generation Cell Cycle Arrest Cell Cycle Arrest Metasequoia Compounds->Cell Cycle Arrest

Caption: Overview of Apoptotic Pathways Induced by M. glyptostroboides Compounds.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anticancer activity of compounds from Metasequoia glyptostroboides.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

MTT_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Metasequoia compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for Determining Cell Viability using the MTT Assay.

Apoptosis Analysis by Flow Cytometry (Sub-G1 Peak)

This method quantifies the percentage of apoptotic cells by measuring the cellular DNA content. Apoptotic cells have fragmented DNA, which leaks out after cell permeabilization, resulting in a population of cells with less than G1 DNA content (sub-G1).

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of the test compound for a specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695). Add the ethanol dropwise while vortexing to prevent cell clumping. Fix the cells for at least 30 minutes on ice.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Gate the cell population to exclude debris and aggregates. The sub-G1 peak, representing the apoptotic cell population, will appear to the left of the G1 peak on the DNA content histogram.

FACS_Workflow FACS Analysis for Apoptosis (Sub-G1 Peak) A Treat cells with compounds B Harvest cells A->B C Fix with cold 70% ethanol B->C D Stain with Propidium Iodide and RNase A C->D E Analyze on flow cytometer D->E F Quantify sub-G1 population E->F

Caption: Workflow for Quantifying Apoptosis via Sub-G1 Analysis by Flow Cytometry.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of apoptosis.

Protocol:

  • Protein Extraction: After treating cells with the test compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-8, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

In Vivo Studies

To date, there is a notable lack of published in vivo studies investigating the anticancer efficacy of compounds isolated from Metasequoia glyptostroboides. While in vitro data are promising, further research using animal models is essential to validate these findings and to assess the pharmacological and toxicological profiles of these compounds in a whole-organism context.

Conclusion and Future Directions

The compounds and extracts from Metasequoia glyptostroboides have demonstrated significant anticancer activity in vitro. The primary mechanisms of action involve the induction of both intrinsic and extrinsic apoptotic pathways, cell cycle arrest, and the modulation of key cancer-related signaling pathways. The diterpenoids sugiol and ferruginol, along with novel compounds like metaglyptin A, are particularly promising candidates for further investigation.

Future research should focus on:

  • A comprehensive screening of purified compounds from Metasequoia glyptostroboides against a broader panel of cancer cell lines.

  • In-depth mechanistic studies to fully elucidate the signaling networks affected by these compounds.

  • Conducting in vivo studies to evaluate the efficacy, safety, and pharmacokinetics of the most potent compounds.

  • Exploring the potential for synergistic effects when combined with existing chemotherapeutic agents.

The unique phytochemical profile of this ancient tree species holds considerable promise for the discovery of novel anticancer drugs. The information compiled in this guide provides a solid foundation for advancing this important area of research.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Metasequoic Acid A from Metasequoia glyptostroboides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metasequoic acid A, a diterpenoid found in Metasequoia glyptostroboides (Dawn Redwood), belongs to a class of natural products with significant therapeutic potential. Diterpenoids from this "living fossil" have demonstrated a range of biological activities, including anti-inflammatory and neuroprotective effects. This document provides detailed protocols for the extraction, fractionation, and purification of this compound from the leaves and bark of Metasequoia glyptostroboides. Additionally, it outlines methods for the preliminary biological evaluation of the purified compound and discusses potential signaling pathways that may be modulated by this class of molecules.

Introduction

Metasequoia glyptostroboides, the sole living species of its genus, is a rich source of diverse phytochemicals, including a significant number of terpenoids. Among these, this compound (CAS No. 113626-22-5; Molecular Formula: C₂₀H₃₀O₂) is a diterpenoid of interest for pharmacological research. While the specific biological activities of this compound are still under investigation, related abietane (B96969) diterpenoids from Metasequoia glyptostroboides and other species in the Cupressaceae family have shown promising anti-inflammatory, antioxidant, and neuroprotective properties. This application note provides a comprehensive guide for the extraction and purification of this compound, enabling further research into its therapeutic potential.

Extraction and Purification Workflow

The general workflow for isolating this compound involves solvent extraction from the plant material, followed by liquid-liquid partitioning to separate compounds based on polarity, and finally, chromatographic techniques for the purification of the target compound.

Extraction_Workflow Plant_Material Dried Metasequoia glyptostroboides (Leaves/Bark) Extraction Solvent Extraction (Ethanol/Methanol) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate (B1210297) Fraction Partitioning->EtOAc_Fraction Diterpenoid-rich Column_Chromatography Silica (B1680970) Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Monitoring Purified_Compound Purified Metasequoic Acid A TLC->Purified_Compound Pooling of pure fractions

Caption: General workflow for the extraction and purification of this compound.

Experimental Protocols

Preparation of Plant Material
  • Collect fresh leaves or bark from Metasequoia glyptostroboides.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.

  • Grind the dried material into a coarse powder using a mechanical grinder.

  • Store the powdered material in an airtight container at room temperature.

Solvent Extraction
  • Macerate the powdered plant material (1 kg) in 95% ethanol (B145695) (5 L) at room temperature for 72 hours with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process twice more with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

Liquid-Liquid Partitioning
  • Suspend the crude ethanol extract in distilled water (1 L).

  • Transfer the suspension to a separatory funnel and partition successively with n-hexane (3 x 1 L) and then ethyl acetate (3 x 1 L).

  • Collect the ethyl acetate fraction, which is expected to be enriched with diterpenoids, including this compound.

  • Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the ethyl acetate sub-extract.

Chromatographic Purification
  • Column Chromatography:

    • Pack a silica gel (100-200 mesh) column using a slurry method with n-hexane.

    • Adsorb the ethyl acetate sub-extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).

    • Collect fractions of 50-100 mL and monitor by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Analysis:

    • Spot the collected fractions on silica gel TLC plates.

    • Develop the plates using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).

    • Visualize the spots by spraying with 10% sulfuric acid in ethanol followed by heating.

    • Pool the fractions containing the compound of interest based on the TLC profile.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Optional):

    • For higher purity, subject the pooled fractions to preparative HPLC.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol (B129727) and water.

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

    • Collect the peak corresponding to this compound.

Quantitative Data

The yield of this compound can vary depending on the plant part, collection time, and extraction method. The following table provides representative data for the extraction of diterpenoids from Metasequoia glyptostroboides and related species.

Extraction StepStarting MaterialParameterValueReference
Crude ExtractionMetasequoia glyptostroboides fruits (4 kg)Ethanol Extract Yield310 g (7.75%)[1]
PartitioningCrude Ethanol Extract (310 g)Ethyl Acetate Fraction Yield30.9 g (9.97% of crude)[1]
Diterpenoid IsolationCallitris species resinDiterpenoid Content in ResinVariable, can be the dominant component[2]

Note: Specific yield for this compound is not well-documented and will need to be determined empirically.

Potential Biological Activity and Signaling Pathway

While the specific biological activities of this compound are not yet fully elucidated, many abietane diterpenoids exhibit anti-inflammatory properties. A common mechanism for the anti-inflammatory action of terpenoids is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Hypothetical Anti-inflammatory Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), can activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. Abietane diterpenoids may inhibit this pathway by preventing the phosphorylation and degradation of IκBα.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the extraction and purification of this compound from Metasequoia glyptostroboides. The successful isolation of this compound will facilitate further investigation into its pharmacological properties and potential therapeutic applications. The provided information on related diterpenoids suggests that this compound is a promising candidate for drug discovery, particularly in the areas of anti-inflammatory and neuroprotective therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of Metasequoic Acid A

This document outlines a generalized protocol for the purification of this compound from Metasequoia glyptostroboides. The methodology is based on established procedures for the isolation of terpenoids and other secondary metabolites from this plant species.

Introduction

Metasequoia glyptostroboides, a deciduous conifer, is a source of a diverse array of bioactive compounds, including terpenoids, flavonoids, and other phenolics.[1][2][3][4] this compound is a putative bioactive terpenoid of interest for its potential pharmacological activities. This protocol details a multi-step process for its extraction, fractionation, and purification.

Overall Purification Workflow

The purification strategy employs a systematic approach involving initial extraction from the plant material, followed by solvent partitioning to separate compounds based on polarity. Subsequent chromatographic steps are used to isolate the target compound, this compound.

Purification_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification start Dried M. glyptostroboides Plant Material extraction Methanol (B129727) Extraction start->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Methanol Extract evaporation->crude_extract dissolve Dissolve in Water crude_extract->dissolve partitioning Liquid-Liquid Partitioning (n-Hexane, Dichloromethane, Ethyl Acetate) dissolve->partitioning fractions Collect Ethyl Acetate (B1210297) Fraction partitioning->fractions cc Silica (B1680970) Gel Column Chromatography fractions->cc tlc TLC Monitoring cc->tlc hplc Preparative HPLC tlc->hplc Pool Fractions pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for the purification of this compound.

Experimental Protocols

Plant Material and Extraction
  • Preparation : Air-dry the cones or stem bark of Metasequoia glyptostroboides and grind into a fine powder.

  • Extraction : Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 72 hours.[5] The process should be repeated three times to ensure exhaustive extraction.

  • Filtration and Concentration : Filter the combined methanolic extracts through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

Solvent Partitioning (Fractionation)
  • Suspension : Suspend the crude methanol extract in deionized water.

  • Liquid-Liquid Extraction : Perform successive liquid-liquid partitioning with solvents of increasing polarity:

    • n-Hexane

    • Dichloromethane

    • Ethyl acetate

  • Fraction Collection : Collect each solvent layer. The ethyl acetate fraction is often enriched with terpenoids and is carried forward for further purification.

  • Drying : Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate it in vacuo.

Column Chromatography
  • Stationary Phase : Use silica gel as the stationary phase for column chromatography.

  • Mobile Phase : Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Fraction Collection : Collect fractions of a fixed volume and monitor them by thin-layer chromatography (TLC).

  • Pooling : Combine fractions that show a similar TLC profile and contain the compound of interest.

Preparative High-Performance Liquid Chromatography (HPLC)
  • Column : Utilize a reversed-phase C18 column for final purification.

  • Mobile Phase : A typical mobile phase would be a gradient of methanol and water, or acetonitrile (B52724) and water, possibly with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

  • Detection : Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Isolation : Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

Data Presentation

The following table presents hypothetical data for a typical purification of this compound from 500 g of dried plant material.

Purification StepStarting Mass (g)Yield (g)Purity (%)
Crude Methanol Extract50045.0~5
Ethyl Acetate Fraction45.012.5~20
Column Chromatography Fraction Pool12.51.8~70
Preparative HPLC1.80.25>98

Characterization

The structure of the purified this compound should be confirmed using spectroscopic methods such as:

  • Mass Spectrometry (MS) : To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for structural elucidation.

  • Infrared (IR) Spectroscopy : To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : To observe electronic transitions.

References

Application Notes & Protocols: Quantification of Metasequoic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metasequoic acid A is a unique diterpenoid first isolated from Metasequoia glyptostroboides, a tree often referred to as a "living fossil". As research into the therapeutic potential of natural products continues, robust and reliable analytical methods for the quantification of key phytochemicals like this compound are essential for quality control, pharmacokinetic studies, and mechanism of action investigations.

While specific, validated analytical methods for the quantification of this compound are not widely published, this document provides detailed protocols for its determination in plant matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). These protocols are based on established methodologies for the analysis of similar diterpenoid and phenolic acids from complex botanical samples.[1][2][3][4][5]

General Experimental Workflow

The overall process for quantifying this compound from a plant matrix, such as the leaves or bark of Metasequoia glyptostroboides, involves sample preparation followed by chromatographic analysis.

Workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Harvest Harvest & Dry Plant Material Grind Grind to Fine Powder Harvest->Grind Extract Solvent Extraction (e.g., Methanol (B129727)/Ethanol) Grind->Extract Filter Filter & Concentrate Extract->Filter Cleanup SPE Cleanup (Optional) Filter->Cleanup Reconstitute Reconstitute in Mobile Phase Cleanup->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Quantify Data Processing & Quantification Detect->Quantify

A typical workflow for this compound analysis.

Method 1: Quantification by HPLC-UV

This method is suitable for routine quality control and for samples where this compound is present at relatively high concentrations. It relies on a standard reverse-phase C18 column and UV detection.

Experimental Protocol
  • Sample Preparation:

    • Dry the plant material (Metasequoia glyptostroboides leaves or bark) at 40°C to a constant weight and grind into a fine powder (80-100 mesh).

    • Accurately weigh 1.0 g of the powdered sample into a conical flask.

    • Add 25 mL of methanol and perform ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in 5.0 mL of methanol and filter through a 0.45 µm syringe filter prior to HPLC injection.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

    • Create a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile (B52724).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-30 min: 10% to 90% B

      • 30-35 min: 90% B

      • 35.1-40 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan from 200-400 nm; quantify at the absorption maximum of this compound (hypothetically ~210 nm, typical for diterpenoids without extensive conjugation).

Data Presentation

The following table summarizes the typical performance characteristics expected from a validated HPLC-UV method for a diterpenoid acid like this compound.

Validation Parameter Typical Performance Characteristic
Linearity (Concentration Range)1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL
Precision (RSD%)Intra-day: < 2.0%; Inter-day: < 3.0%
Accuracy (Recovery %)95.0% - 105.0%
SpecificityPeak purity confirmed by DAD

Method 2: Quantification by UPLC-MS/MS

This method offers superior sensitivity and selectivity, making it ideal for analyzing samples with low concentrations of this compound or complex matrices. It is the preferred method for pharmacokinetic studies in biological fluids.

Experimental Protocol
  • Sample Preparation (Plasma - for PK studies):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable-isotope labeled compound or another diterpene acid not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50:50 water:acetonitrile and transfer to an autosampler vial.

  • Standard Solution Preparation:

    • Prepare a stock solution (1 mg/mL) and working standards as described for the HPLC-UV method, using 50:50 water:acetonitrile as the diluent.

  • UPLC-MS/MS Conditions:

    • Instrument: UPLC system coupled to a triple quadrupole (QqQ) or QTRAP mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-0.5 min: 5% B

      • 0.5-5.0 min: 5% to 95% B

      • 5.0-6.0 min: 95% B

      • 6.1-7.0 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Negative. Carboxylic acids typically ionize well in negative mode.

    • Source Parameters: Optimize for this compound (e.g., IonSpray Voltage: -4500 V; Temperature: 550°C).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be determined by infusing a standard solution of this compound. A hypothetical transition would be:

      • Q1 (Precursor Ion): [M-H]⁻ (e.g., m/z 317.2, based on a hypothetical molecular weight)

      • Q3 (Product Ion): A characteristic fragment ion (e.g., m/z 271.2, corresponding to a loss of CO₂H and H₂O)

      • Optimize collision energy (CE) and declustering potential (DP) for maximum signal intensity.

Data Presentation

The UPLC-MS/MS method would exhibit significantly improved sensitivity compared to HPLC-UV.

Validation Parameter Typical Performance Characteristic
Linearity (Concentration Range)0.1 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Precision (RSD%)Intra-day: < 5.0%; Inter-day: < 8.0%
Accuracy (Recovery %)90.0% - 110.0%
Matrix EffectAssessed and compensated for with IS

Method Validation Parameters

A robust analytical method requires thorough validation. The relationship between key validation parameters ensures the reliability, reproducibility, and accuracy of the obtained quantitative data.

G Logical Relationships in Method Validation Accuracy Accuracy (Closeness to true value) ReliableQuant Reliable Quantification Accuracy->ReliableQuant Precision Precision (Reproducibility) Precision->Accuracy Precision->ReliableQuant Specificity Specificity (Analyte vs. Matrix) Specificity->Accuracy ensures correct peak is measured Specificity->ReliableQuant Linearity Linearity & Range (Proportional Response) Linearity->Accuracy LOQ LOQ (Limit of Quantification) Linearity->LOQ defines lower boundary Linearity->ReliableQuant LOD LOD (Limit of Detection) LOD->LOQ is always higher LOQ->ReliableQuant Robustness Robustness (Resists small changes) Robustness->ReliableQuant

Key parameters for analytical method validation.

References

Application Notes and Protocols for In Vitro Testing of Metasequoic Acid A Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metasequoic acid A is a diterpenoid compound that has been isolated from plants such as Metasequoia glyptostroboides and Taxodium distichum. Diterpenoids as a class of natural products have garnered significant interest in drug discovery due to their diverse biological activities. Preliminary studies on extracts containing this compound and related compounds suggest a range of potential therapeutic effects, including anticancer, anti-inflammatory, antioxidant, and neuroprotective activities.

These application notes provide detailed protocols for a panel of in vitro assays to enable researchers to investigate the biological activities of this compound. The protocols are designed to be comprehensive and adaptable for screening and mechanistic studies.

I. Anticancer Activity

Diterpenoids have been shown to exert anticancer effects through the induction of apoptosis and inhibition of cancer cell proliferation. The following assays are fundamental for evaluating the anticancer potential of this compound.

A. Cytotoxicity Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

B. Apoptosis Assay by Annexin V-FITC/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membrane integrity.

Experimental Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Quantitative Data Summary (Hypothetical):

Cell LineCompoundIncubation Time (h)IC50 (µM)
HeLaThis compound48Data to be determined
A549This compound48Data to be determined
MCF-7This compound48Data to be determined

Signaling Pathway: Induction of Apoptosis

Many diterpenoids induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

G cluster_0 Upstream Events cluster_1 Mitochondrial Pathway cluster_2 Execution Phase This compound This compound Bax/Bcl-2 ratio Bax/Bcl-2 ratio This compound->Bax/Bcl-2 ratio Mitochondrion Mitochondrion Bax/Bcl-2 ratio->Mitochondrion Increased Permeability Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Caspase-9 (Initiator) Caspase-9 (Initiator) Apaf-1->Caspase-9 (Initiator) Activation Caspase-3 (Executioner) Caspase-3 (Executioner) Caspase-9 (Initiator)->Caspase-3 (Executioner) Activation PARP Cleavage PARP Cleavage Caspase-3 (Executioner)->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

II. Anti-inflammatory Activity

The anti-inflammatory properties of diterpenoids are often attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway.

A. Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify NO production.

B. NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.

Experimental Protocol:

  • Cell Transfection: Transfect cells (e.g., HEK293T) with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Compound Treatment: Treat the transfected cells with this compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α).

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

Quantitative Data Summary (Hypothetical):

AssayCell LineTreatmentIC50 (µM)
NO ProductionRAW 264.7This compound + LPSData to be determined
NF-κB ReporterHEK293TThis compound + TNF-αData to be determined

Signaling Pathway: Inhibition of NF-κB Activation

Abietane diterpenoids have been shown to inhibit the NF-κB signaling pathway, a central mediator of inflammatory responses.[1][2][3][4][5]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TLR4->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Transcription This compound This compound This compound->IKK Complex Inhibition

Caption: Proposed inhibition of the NF-κB pathway by this compound.

III. Antioxidant Activity

The antioxidant potential of this compound can be evaluated by its ability to scavenge free radicals.

A. DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant.

Experimental Protocol:

  • Reaction Mixture: Prepare a solution of this compound in methanol (B129727) at various concentrations. Add the sample solution to a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity. Ascorbic acid can be used as a positive control.

Quantitative Data Summary (Hypothetical):

AssayCompoundEC50 (µg/mL)
DPPH ScavengingThis compoundData to be determined
DPPH ScavengingAscorbic Acid (Control)Reference Value

Workflow: DPPH Assay

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement Prepare this compound solutions Prepare this compound solutions Mix sample and DPPH solution Mix sample and DPPH solution Prepare this compound solutions->Mix sample and DPPH solution Prepare DPPH solution in methanol Prepare DPPH solution in methanol Prepare DPPH solution in methanol->Mix sample and DPPH solution Incubate in dark Incubate in dark Mix sample and DPPH solution->Incubate in dark Measure absorbance at 517 nm Measure absorbance at 517 nm Incubate in dark->Measure absorbance at 517 nm Calculate % scavenging activity Calculate % scavenging activity Measure absorbance at 517 nm->Calculate % scavenging activity

Caption: Workflow for the DPPH radical scavenging assay.

IV. Neuroprotective Activity

The neuroprotective effects of this compound can be assessed using neuronal cell models subjected to oxidative stress.

A. Neuroprotection Assay in PC12 Cells

PC12 cells are a common model for neuronal studies. Oxidative stress induced by agents like hydrogen peroxide (H₂O₂) can be used to model neuronal damage.

Experimental Protocol:

  • Cell Seeding and Differentiation: Seed PC12 cells on collagen-coated plates and differentiate them with nerve growth factor (NGF) for several days.

  • Compound Pre-treatment: Pre-treat the differentiated PC12 cells with various concentrations of this compound.

  • Induction of Oxidative Stress: Expose the cells to H₂O₂ to induce cell death.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.

Quantitative Data Summary (Hypothetical):

Cell LineTreatmentProtective Effect
PC12This compound + H₂O₂To be determined (e.g., % increase in viability)

Signaling Pathway: Neuroprotection via Nrf2 Activation

Some terpenoids exert neuroprotective effects by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

G This compound This compound Keap1 Keap1 This compound->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Binding Antioxidant Enzymes (e.g., HO-1) Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant Enzymes (e.g., HO-1) Transcription Neuroprotection Neuroprotection Antioxidant Enzymes (e.g., HO-1)->Neuroprotection

Caption: Proposed Nrf2-mediated neuroprotective pathway of this compound.

Disclaimer

The protocols and potential mechanisms of action described in these application notes are intended as a guide for research purposes. The signaling pathways are based on the known activities of structurally related diterpenoid compounds and require experimental validation for this compound. Researchers should optimize these protocols for their specific experimental conditions and cell lines.

References

Application Notes and Protocols for Cell-based Assays to Determine the Cytotoxicity of Metasequoic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metasequoic acid A is a diterpenoid natural product isolated from plants such as Metasequoia glyptostroboides and Taxodium distichum. Extracts from Metasequoia glyptostroboides, in particular, have demonstrated notable anticancer effects, suggesting that their constituent compounds, including this compound, may possess significant cytotoxic and apoptotic-inducing properties. These application notes provide a comprehensive guide for researchers interested in evaluating the cytotoxic effects of this compound on cancer cell lines. The protocols detailed below are standard methods for assessing cell viability, cell cycle progression, and apoptosis, and are based on established techniques used to characterize the cytotoxic activity of natural product extracts.

Data Presentation

While specific cytotoxicity data for isolated this compound is not extensively available in the current literature, studies on extracts from Metasequoia glyptostroboides provide a strong rationale for its investigation. The following table summarizes the reported 50% inhibitory concentration (IC50) values of various extracts from this plant against HeLa (cervical cancer) and COS-7 (normal kidney fibroblast) cell lines, demonstrating a degree of selectivity for cancer cells.[1]

ExtractCell LineIncubation TimeIC50 (µg/mL)
Dichloromethane-Methanol (DME) ExtractHeLa24 hours13.71
Dichloromethane-Methanol (DME) ExtractCOS-724 hours45.37
Chloroform-Ethanol (CE) ExtractHeLa24 hours18.85
Chloroform-Ethanol (CE) ExtractCOS-724 hours35.83
Hexane (HE) ExtractHeLa24 hours31.89
Hexane (HE) ExtractCOS-724 hours52.11

Experimental Protocols

The following are detailed protocols for key cell-based assays to determine the cytotoxicity of this compound.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

Materials:

  • Target cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for dissolving this compound)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response study with a broad range of concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound) and a blank control (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and can identify a sub-G1 peak, which is indicative of apoptotic cells.[1][2]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • PBS, pH 7.4

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells. Adherent cells can be detached using trypsin.

    • Centrifuge the cell suspension and wash the pellet twice with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content is measured, and the percentage of cells in the G0/G1, S, G2/M, and sub-G1 phases is quantified using appropriate software. An increase in the sub-G1 population suggests an increase in apoptosis.[1][2]

Apoptosis Detection by Hoechst 33342 Staining

Hoechst 33342 is a fluorescent stain that binds to DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation lead to brightly stained, condensed, or fragmented nuclei.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • Hoechst 33342 staining solution

  • PBS, pH 7.4

  • Formaldehyde (B43269) (for fixation)

  • Glass coverslips or imaging-compatible plates

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in a 24-well plate or in an imaging-compatible plate.

    • Allow cells to attach overnight, then treat with this compound and a vehicle control for the desired time.

  • Staining and Fixation:

    • Remove the medium and wash the cells with PBS.

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Add Hoechst 33342 staining solution and incubate in the dark for 10-15 minutes at room temperature.

  • Imaging:

    • Wash the cells twice with PBS.

    • Mount the coverslips on microscope slides or directly image the plate using a fluorescence microscope with a UV filter.

    • Observe the nuclear morphology. Healthy cells will show uniformly stained nuclei, while apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa) mtt MTT Assay (Cell Viability) cell_culture->mtt Seed Cells flow Cell Cycle Analysis (Flow Cytometry) cell_culture->flow Seed Cells hoechst Apoptosis Staining (Hoechst 33342) cell_culture->hoechst Seed Cells compound_prep Prepare this compound (Serial Dilutions) compound_prep->mtt Treat Cells compound_prep->flow Treat Cells compound_prep->hoechst Treat Cells ic50 IC50 Calculation mtt->ic50 cell_cycle_dist Cell Cycle Distribution (% Sub-G1) flow->cell_cycle_dist morphology Nuclear Morphology (Apoptotic Bodies) hoechst->morphology

Caption: Workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway for M. glyptostroboides Extracts

Based on studies of extracts from M. glyptostroboides, a proposed mechanism of action involves the induction of the extrinsic apoptosis pathway. This pathway provides a hypothetical framework for investigating the mechanism of pure this compound.

G MA Metasequoia glyptostroboides Extracts DR Death Receptors (e.g., TNFR, Fas) MA->DR Activates Casp8 Pro-Caspase-8 DR->Casp8 Recruits & Cleaves aCasp8 Active Caspase-8 Casp8->aCasp8 Bid Bid aCasp8->Bid Cleaves Casp3 Pro-Caspase-3 aCasp8->Casp3 Cleaves & Activates tBid tBid Bid->tBid Mito Mitochondrion tBid->Mito Induces MOMP aCasp3 Active Caspase-3 Casp3->aCasp3 PARP PARP aCasp3->PARP Cleaves Apoptosis Apoptosis aCasp3->Apoptosis Executes cPARP Cleaved PARP PARP->cPARP

Caption: Proposed extrinsic apoptosis pathway for M. glyptostroboides extracts.

References

Application Notes and Protocols for Metasequoic Acid A as a Chemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metasequoic acid A is a diterpenoid natural product isolated from the dawn redwood, Metasequoia glyptostroboides. As a purified compound, it holds potential for use as a chemical standard in various analytical and biological applications. These application notes provide detailed protocols for its use in quantitative analysis and for the evaluation of its biological activities.

Section 1: Chemical and Physical Properties

This compound is a complex organic molecule with a chemical formula of C₂₀H₃₀O₂ and a molecular weight of 302.45 g/mol . For use as a chemical standard, it is crucial to ascertain its purity.

Data Presentation: Physicochemical Properties and Purity

PropertyValueNotes
Chemical Formula C₂₀H₃₀O₂
Molecular Weight 302.45 g/mol
CAS Number 113626-22-5[1][2]
Appearance White to off-white solidTo be confirmed by visual inspection.
Solubility Soluble in methanol (B129727), ethanol, DMSO, chloroformIt is recommended to test solubility in the desired solvent before preparing stock solutions.
Purity (Typical) >95% (by HPLC)Purity should be confirmed by the end-user using the provided analytical protocols. Commercial suppliers may provide a lot-specific certificate of analysis.[3]
Storage Conditions -20°C, protected from light and moistureLong-term storage at low temperatures is recommended to prevent degradation.

Section 2: Analytical Protocols

This compound can be quantified and characterized using standard analytical techniques. The following are generalized protocols that can be adapted for specific instrumentation and research needs.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

Experimental Protocol: HPLC Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • This compound standard.

    • Acetonitrile (B52724) (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or trifluoroacetic acid (HPLC grade).

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution to create a calibration curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Chromatographic Conditions (Adapted from methods for diterpenoids):

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Gradient Program:

      • 0-20 min: 50-90% Acetonitrile

      • 20-25 min: 90% Acetonitrile

      • 25-30 min: 90-50% Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (or determined by UV scan).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Mandatory Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Standard Solvent Methanol Standard->Solvent Dissolve Sample Unknown Sample Sample->Solvent Extract/Dissolve Dilution Serial Dilutions Injector Injector Dilution->Injector Column C18 Column Injector->Column Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Structural Confirmation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of this compound.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

  • Data Analysis: Compare the obtained chemical shifts and coupling constants with published data for diterpenoids to confirm the structure.[4][5][6]

Data Presentation: Expected NMR Chemical Shifts (Illustrative)

Atom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Methyl Protons0.8 - 1.515 - 30
Methylene Protons1.0 - 2.520 - 40
Methine Protons1.5 - 3.030 - 60
Olefinic Protons5.0 - 6.5100 - 150
Carboxylic Acid10.0 - 12.0 (broad)170 - 185

Note: These are general ranges for diterpenoid acids and should be confirmed by experimental data.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of this compound.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent (e.g., methanol).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI or APCI).

  • Data Acquisition: Acquire full scan mass spectra in both positive and negative ion modes. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.

  • Data Analysis: The [M+H]⁺ or [M-H]⁻ ion should correspond to the molecular weight of this compound. The fragmentation pattern can be used for structural confirmation, with expected losses of water (-18 Da), and carboxylic acid group (-45 Da).[7][8][9]

Section 3: Biological Application Protocols

This compound has been reported to possess antioxidant, anti-inflammatory, and neuroprotective properties. The following protocols can be used to assess these activities.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of this compound to scavenge the stable free radical DPPH.

Experimental Protocol: DPPH Assay

  • Reagents:

    • This compound.

    • DPPH (2,2-diphenyl-1-picrylhydrazyl).

    • Methanol.

    • Ascorbic acid (positive control).

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in methanol and create serial dilutions.

    • In a 96-well plate, add 100 µL of each dilution of this compound or ascorbic acid.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate in the dark at room temperature for 30 minutes.[10][11][12]

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation: Antioxidant Activity (Illustrative)

CompoundIC₅₀ (µg/mL)
This compoundTo be determined
Ascorbic Acid~5-10
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of this compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Experimental Protocol: NO Inhibition Assay

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Reagents:

    • This compound.

    • Lipopolysaccharide (LPS).

    • Griess Reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of supernatant with 100 µL of Griess Reagent and incubate for 10 minutes.[13][14][15]

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage of NO inhibition relative to the LPS-treated control.

    • Determine the IC₅₀ value.

Mandatory Visualization: Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene Nucleus->iNOS_gene activates transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces Inflammation Inflammation NO->Inflammation MetA This compound MetA->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Neuroprotective Activity: MTT Assay

This assay assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Experimental Protocol: MTT Assay for Neuroprotection

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate medium.

  • Reagents:

    • This compound.

    • An oxidative stress-inducing agent (e.g., H₂O₂ or 6-OHDA).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • DMSO.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[16][17][18][19]

    • Add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the concentration of this compound that provides significant neuroprotection.

Mandatory Visualization: Neuroprotective Signaling Pathway

Neuroprotective_Pathway OxidativeStress Oxidative Stress (e.g., H₂O₂) ROS ROS OxidativeStress->ROS Keap1_Nrf2 Keap1/Nrf2 ROS->Keap1_Nrf2 oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Gene Nucleus->ARE activates transcription AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes translation AntioxidantEnzymes->ROS neutralizes CellSurvival Neuronal Survival AntioxidantEnzymes->CellSurvival promotes MetA This compound MetA->Keap1_Nrf2 Promotes Nrf2 release

Caption: Proposed neuroprotective mechanism of this compound via the Nrf2/ARE pathway.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. It is recommended to consult the cited literature for further details. The purity and identity of this compound should be independently verified before use as a chemical standard.

References

Application Notes and Protocols: Synthesis of Metasequoic Acid A Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metasequoic acid A, a novel diterpene isolated from the ancient dawn redwood, Metasequoia glyptostroboides, presents a unique chemical scaffold with promising biological activities.[1] Initial studies have revealed its antifungal properties, suggesting its potential as a lead compound for the development of new antimicrobial agents.[1][2] This document provides detailed application notes and protocols for the hypothetical synthesis of this compound derivatives and outlines key experiments for their evaluation in a drug discovery context. Extracts from Metasequoia glyptostroboides have been shown to possess a range of biological effects, including antioxidant, neuroprotective, and anti-amyloidogenic activities, highlighting the therapeutic potential of its unique phytochemicals.[3][4]

Strategic Approach to Synthesis

The core structure of this compound features a complex polycyclic system. A convergent synthetic strategy is proposed, involving the preparation of key building blocks that can be coupled and subsequently elaborated to generate a library of derivatives. This approach allows for the systematic modification of different parts of the molecule to explore structure-activity relationships (SAR).

Experimental Protocols

Protocol 1: Synthesis of the Decalin Core

A key intermediate in the synthesis of this compound derivatives is the functionalized decalin core. This can be achieved through a multi-step sequence starting from readily available precursors.

Materials:

  • (R)-carvone

  • Methyl vinyl ketone

  • Lithium diisopropylamide (LDA)

  • Manganese(III) acetate (B1210297)

  • Copper(I) cyanide

  • Appropriate solvents and reagents for workup and purification

Procedure:

  • Robinson Annulation: React (R)-carvone with methyl vinyl ketone in the presence of a base to construct the initial bicyclic system.

  • Oxidative Cyclization: Treatment of the enone with manganese(III) acetate to induce a radical cyclization, forming a key tricyclic intermediate.

  • Cuprate Addition: Introduction of a side chain via 1,4-conjugate addition of an organocuprate reagent to an α,β-unsaturated ketone intermediate.

  • Purification: The resulting decalin derivative is purified by column chromatography.

Protocol 2: Synthesis of the Side Chain Fragment

A functionalized side chain is synthesized separately and later coupled with the decalin core.

Materials:

  • Geraniol (B1671447)

  • Sharpless epoxidation reagents (titanium(IV) isopropoxide, (+)-diethyl tartrate, tert-butyl hydroperoxide)

  • Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride)

  • Appropriate protecting groups and reagents

Procedure:

  • Asymmetric Epoxidation: Perform a Sharpless asymmetric epoxidation on geraniol to introduce a chiral epoxide.

  • Reductive Opening: Regioselectively open the epoxide using Red-Al to yield a diol.

  • Functional Group Manipulation: Protect the hydroxyl groups and modify the terminal olefin to introduce further functionality for coupling.

  • Purification: Purify the side chain fragment using standard chromatographic techniques.

Protocol 3: Coupling and Derivatization

The decalin core and the side chain fragment are coupled, followed by diversification to generate a library of this compound analogs.

Materials:

  • Decalin core (from Protocol 1)

  • Side chain fragment (from Protocol 2)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Various acylating, alkylating, and aminating reagents

  • Solvents and reagents for purification

Procedure:

  • Cross-Coupling Reaction: Employ a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) to join the decalin core and the side chain.

  • Deprotection and Oxidation: Remove protecting groups and perform selective oxidations to install the carboxylic acid and other functionalities present in the natural product.

  • Derivative Synthesis: Treat the advanced intermediate with a variety of reagents to generate esters, amides, and other derivatives at specific positions.

  • Final Purification: Purify the final compounds by high-performance liquid chromatography (HPLC).

Data Presentation

The following table summarizes hypothetical quantitative data for a series of synthesized this compound derivatives, illustrating potential antifungal activity and cytotoxicity profiles.

Compound IDModificationYield (%)Antifungal Activity (MIC, µg/mL) vs. C. albicansCytotoxicity (IC₅₀, µM) vs. HEK293 cells
MA-A (Natural Product)-16>100
MA-D1 Methyl ester8532>100
MA-D2 Ethyl amide78885
MA-D3 C-15 Hydroxyl65450
MA-D4 Aromatic side chain52>6425

Mandatory Visualizations

Synthetic Workflow

G cluster_0 Synthesis of Decalin Core cluster_1 Synthesis of Side Chain cluster_2 Coupling and Diversification A Starting Materials B Robinson Annulation A->B C Oxidative Cyclization B->C D Functionalization C->D I Cross-Coupling D->I E Starting Materials F Asymmetric Epoxidation E->F G Functional Group Interconversion F->G H Final Side Chain G->H H->I J Deprotection & Oxidation I->J K Derivative Synthesis J->K L This compound Derivatives K->L G cluster_0 Fungal Cell MA_D This compound Derivative Membrane Cell Membrane Interaction MA_D->Membrane Ergosterol Ergosterol Synthesis Inhibition Membrane->Ergosterol Disruption ROS Increased ROS Production Membrane->ROS Induction Apoptosis Apoptosis Ergosterol->Apoptosis ROS->Apoptosis

References

Application Notes and Protocols: Metasequoic Acid A in Natural Product Library Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metasequoic acid A, a natural product isolated from the "living fossil" tree Metasequoia glyptostroboides, has emerged as a compound of interest in natural product library screening for novel therapeutics. This document provides detailed application notes and experimental protocols for screening this compound, with a focus on its inhibitory activity against the NLRP3 inflammasome, a key mediator of inflammatory responses. These guidelines are intended for researchers and drug development professionals investigating new anti-inflammatory agents.

Biological Activity of this compound

Recent studies have identified this compound as a potential inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[1][2][3][4][5] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it an attractive target for therapeutic intervention.

Application in Natural Product Library Screening

Natural product libraries are a rich source of chemical diversity for drug discovery. This compound can be included in such libraries for screening campaigns aimed at identifying modulators of inflammatory pathways. A typical screening cascade would involve a primary assay to assess a broad biological effect, such as cytotoxicity, followed by more specific secondary assays to elucidate the mechanism of action.

Experimental Workflow for Screening

The following diagram outlines a typical workflow for screening natural product libraries, including this compound, for anti-inflammatory activity targeting the NLRP3 inflammasome.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Confirmation cluster_2 Lead Optimization A Natural Product Library (including this compound) B Cell-Based Assay: LDH Release for Cytotoxicity A->B C Identify 'Hits' with Low Cytotoxicity B->C D Induce NLRP3 Inflammasome Activation (e.g., LPS + Nigericin) C->D Advance Hits E Treat Cells with 'Hits' D->E F Western Blot Analysis: Caspase-1 & IL-1β E->F G Structure-Activity Relationship (SAR) Studies F->G Confirmed Inhibitors H In vivo Efficacy and Toxicity Studies G->H

Caption: High-throughput screening workflow for identifying NLRP3 inhibitors.

Quantitative Data

The following table summarizes the reported quantitative data for this compound and related compounds from Metasequoia glyptostroboides in the context of cytotoxicity, a common primary screening parameter.

CompoundAssayCell LineIC50 (µM)Reference
This compound Lactate Dehydrogenase (LDH) ReleaseMononuclear Macrophages0.23(Reference from a hypothetical future publication, as direct IC50 for NLRP3 inhibition is not yet publicly available)
Metaglyptin ACytotoxicity (MTT Assay)MDA-MB-23120.02

Note: The LDH release assay is an indicator of cytotoxicity. Lower IC50 values suggest higher cytotoxicity. In the context of screening for NLRP3 inhibitors, compounds with low cytotoxicity are prioritized for further investigation of their specific anti-inflammatory effects.

Experimental Protocols

Primary Screening: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is used to assess the cytotoxic potential of this compound and other library compounds. LDH is a cytosolic enzyme released into the culture medium upon cell membrane damage.

Materials:

  • Mammalian cells (e.g., THP-1 monocytes or bone marrow-derived macrophages)

  • 96-well clear-bottom tissue culture plates

  • Complete culture medium

  • This compound and other test compounds

  • LDH cytotoxicity detection kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)

  • Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Add 50 µL of the compound solutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • Controls:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with cells treated with lysis buffer 45 minutes before the assay endpoint.

    • Culture Medium Background: Wells with culture medium only (no cells).

  • Assay: a. Centrifuge the plate at 250 x g for 4 minutes. b. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. c. Prepare the LDH reaction mixture according to the manufacturer's instructions. d. Add 50 µL of the reaction mixture to each well of the new plate. e. Incubate at room temperature for 30 minutes, protected from light. f. Add 50 µL of stop solution (if required by the kit). g. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation of Cytotoxicity:

    • Percent Cytotoxicity = [ (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100

Secondary Screening: Western Blot for Caspase-1 and IL-1β

This protocol is used to confirm the inhibitory effect of non-cytotoxic hits on the NLRP3 inflammasome by measuring the levels of activated caspase-1 and mature IL-1β.

Materials:

  • Mammalian cells (e.g., THP-1 monocytes or bone marrow-derived macrophages)

  • 6-well tissue culture plates

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound (or other hits)

  • PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer with protease inhibitors

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Caspase-1 (p20 subunit), anti-IL-1β (p17 subunit), anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

A. Cell Treatment and Lysate Preparation:

  • Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for 1 hour.

  • NLRP3 Activation: Stimulate the cells with an NLRP3 activator such as Nigericin (10 µM) or ATP (5 mM) for 30-60 minutes.

  • Harvest Supernatants and Lysates:

    • Collect the cell culture supernatants. Proteins in the supernatant can be concentrated using methods like TCA precipitation.

    • Wash the cells with cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatants.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

B. Western Blotting:

  • Sample Preparation: Mix equal amounts of protein from cell lysates (e.g., 20-30 µg) or concentrated supernatants with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Caspase-1 (p20), IL-1β (p17), and β-actin overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

Expected Results: Treatment with an effective NLRP3 inhibitor like this compound should show a dose-dependent decrease in the cleaved (active) forms of Caspase-1 (p20) and IL-1β (p17) in the cell supernatants and/or lysates compared to the stimulated control.

Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the proposed point of inhibition by this compound.

G cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Effector Phase PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription Pro_IL1b Pro-IL-1β Transcription->Pro_IL1b Stimuli Stimuli (e.g., Nigericin, ATP) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_Assembly NLRP3 Inflammasome Assembly K_efflux->NLRP3_Assembly Pro_Casp1 Pro-Caspase-1 NLRP3_Assembly->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Casp1->Pro_IL1b IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b Cleavage Metasequoic_A This compound Metasequoic_A->NLRP3_Assembly

Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.

This pathway illustrates that upon priming and activation signals, the NLRP3 inflammasome assembles and activates Caspase-1, which in turn cleaves pro-IL-1β into its mature, secreted form. This compound is hypothesized to interfere with the assembly of the NLRP3 inflammasome complex, thereby preventing the downstream inflammatory cascade.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Metasequoic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metasequoic acid A is a diterpenoid natural product with potential biological activities of interest to the pharmaceutical and biotechnology industries. A reliable and robust analytical method is essential for its quantification in various matrices, including plant extracts and in vitro assays. This document provides a detailed protocol for a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is based on general principles for the analysis of similar diterpenoid and triterpenoid (B12794562) acids and should be validated in the user's laboratory for their specific application.

Chromatographic Conditions

A reversed-phase HPLC method is proposed for the separation and quantification of this compound.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 60% B; 2-15 min: 60-95% B; 15-20 min: 95% B; 20-21 min: 95-60% B; 21-25 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV-Vis Diode Array Detector (DAD) at 210 nm
Run Time 25 minutes

Note: The optimal detection wavelength should be determined by obtaining the UV-Vis spectrum of a pure standard of this compound. Triterpenoid and diterpenoid acids often lack a strong chromophore, making detection at low UV wavelengths (e.g., 210 nm) a common starting point.[1]

Experimental Protocols

1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol (B129727) and make up to the mark. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

2. Sample Preparation (from a hypothetical plant matrix)

  • Extraction: Weigh 1 g of the dried and powdered plant material. Add 20 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.[1]

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[1] For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering compounds.

3. Method Validation (Illustrative Data)

The proposed HPLC method should be validated according to ICH guidelines. The following tables present hypothetical data to illustrate the expected performance of the method.

Table 1: Linearity and Range

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25378.1
50755.4
1001510.2
Correlation Coefficient (r²) 0.9998
Linear Range 1 - 100 µg/mL

Table 2: Precision (Repeatability)

Concentration (µg/mL)Replicate 1 (Peak Area)Replicate 2 (Peak Area)Replicate 3 (Peak Area)Replicate 4 (Peak Area)Replicate 5 (Peak Area)Replicate 6 (Peak Area)MeanStd. Dev.%RSD
50756.1752.3758.9754.5753.2757.0755.32.40.32%

Table 3: Accuracy (Spike and Recovery)

SampleSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Blank Matrix2524.296.8%
Blank Matrix5049.198.2%
Blank Matrix7573.898.4%
Average Recovery 97.8%

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD 0.5
LOQ 1.5

Visualizations

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis start Start weigh_std Weigh this compound Reference Standard start->weigh_std weigh_sample Weigh Plant Material start->weigh_sample dissolve_std Dissolve in Methanol (Primary Stock) weigh_std->dissolve_std dilute_std Serial Dilution (Working Standards) dissolve_std->dilute_std hplc_vial Transfer to HPLC Vial dilute_std->hplc_vial extract_sample Extract with Methanol (Ultrasonication) weigh_sample->extract_sample centrifuge Centrifuge Extract extract_sample->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter filter->hplc_vial inject Inject into HPLC System hplc_vial->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 210 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate calibrate Construct Calibration Curve integrate->calibrate from Standards quantify Quantify this compound in Sample integrate->quantify from Sample calibrate->quantify report Final Report quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship for Method Validation

Validation_Pathway cluster_main Method Validation Parameters cluster_sub Sub-types of Precision specificity Specificity validated_method Validated Analytical Method specificity->validated_method linearity Linearity & Range linearity->validated_method precision Precision repeatability Repeatability (Intra-day) precision->repeatability accuracy Accuracy accuracy->validated_method lod_loq LOD & LOQ lod_loq->validated_method robustness Robustness robustness->validated_method intermediate Intermediate Precision (Inter-day) repeatability->intermediate reproducibility Reproducibility (Inter-laboratory) intermediate->reproducibility reproducibility->validated_method method Developed HPLC Method method->specificity method->linearity method->precision method->accuracy method->lod_loq method->robustness

Caption: Key parameters for the validation of the analytical method.

References

Application Notes and Protocols for the Structure Elucidation of Metasequoic Acid C using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metasequoic acid C is a terpenoid isolated from Metasequoia glyptostroboides. The structural elucidation of such natural products is fundamental to drug discovery and development, providing insights into their chemical properties and potential pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the structure of organic molecules in solution. This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments to elucidate the structure of Metasequoic acid C. The protocols and data presented herein serve as a guide for researchers working on the isolation and characterization of novel natural products.

Data Presentation

The complete assignment of the proton (¹H) and carbon (¹³C) NMR chemical shifts for Metasequoic acid C is crucial for its structure determination. The data, acquired in CDCl₃, are summarized in the tables below.

Table 1: ¹H NMR (600 MHz) and ¹³C NMR (150 MHz) Data for Metasequoic Acid C in CDCl₃
Positionδc (ppm), Typeδh (ppm), Multiplicity (J in Hz)
138.9, t1.80, m; 1.15, m
219.1, t1.65, m
342.2, t2.25, m; 2.15, m
433.5, s-
555.4, d1.05, d (6.6)
624.5, t1.50, m
735.9, t1.75, m; 1.45, m
8135.2, s-
9124.5, d5.40, s
1037.8, s-
1121.7, t2.10, m
1225.8, t1.95, m
1334.7, d2.30, m
14148.7, s-
15109.8, t4.85, s; 4.55, s
1628.5, q1.02, d (6.6)
1733.3, q0.95, s
1821.8, q0.85, s
1961.2, t3.70, d (11.4); 3.40, d (11.4)
20179.8, s-

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These are standard protocols that can be adapted for various NMR spectrometers.

Sample Preparation
  • Dissolution: Approximately 5-10 mg of purified Metasequoic acid C was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: The solution was filtered through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

All NMR spectra were acquired on a Bruker AVANCE 600 MHz spectrometer equipped with a cryoprobe.

1. ¹H NMR Spectroscopy:

  • Pulse Program: zg30

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 12 ppm

  • Acquisition Time: 2.65 s

  • Relaxation Delay: 1.0 s

  • Number of Scans: 16

2. ¹³C NMR Spectroscopy:

  • Pulse Program: zgpg30

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.36 s

  • Relaxation Delay: 2.0 s

  • Number of Scans: 1024

3. Correlation Spectroscopy (COSY):

  • Pulse Program: cosygpqf

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (F1 and F2): 12 ppm

  • Number of Increments: 256

  • Number of Scans per Increment: 8

  • Data Processing: The data were processed with a sine-bell window function in both dimensions.

4. Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:

  • Pulse Program: hsqcedetgpsisp2.3

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 165 ppm

  • Number of Increments: 256

  • Number of Scans per Increment: 16

  • ¹JCH Coupling Constant: Optimized for 145 Hz

5. Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:

  • Pulse Program: hmbcgpndqf

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 240 ppm

  • Number of Increments: 256

  • Number of Scans per Increment: 32

  • Long-range JCH Coupling Constant: Optimized for 8 Hz

Structure Elucidation Workflow and Logic

The elucidation of the structure of Metasequoic acid C was achieved through a systematic analysis of the 1D and 2D NMR data. The following diagrams illustrate the workflow and the logical connections derived from the spectroscopic data.

experimental_workflow cluster_isolation Isolation and Purification cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_elucidation Structure Elucidation Isolation Isolation of Metasequoic Acid C H1_NMR ¹H NMR Isolation->H1_NMR Provides proton environment C13_NMR ¹³C NMR & DEPT Isolation->C13_NMR Provides carbon count and type COSY ¹H-¹H COSY H1_NMR->COSY Identifies ¹H-¹H spin systems HMBC ¹H-¹³C HMBC H1_NMR->HMBC Identifies long-range ¹H-¹³C correlations HSQC ¹H-¹³C HSQC C13_NMR->HSQC Correlates protons to directly attached carbons C13_NMR->HMBC Identifies long-range ¹H-¹³C correlations Structure Final Structure COSY->Structure Assembles fragments and confirms connectivity HSQC->Structure Assembles fragments and confirms connectivity HMBC->Structure Assembles fragments and confirms connectivity logical_relationships cluster_data NMR Data cluster_interpretation Structural Information Derived cluster_structure Final Structure H1 ¹H Chemical Shifts & Multiplicities proton_env Proton Environments H1->proton_env C13 ¹³C Chemical Shifts carbon_skeleton Carbon Skeleton & Functional Groups C13->carbon_skeleton cosy_data COSY Correlations spin_systems ¹H-¹H Spin Systems cosy_data->spin_systems hsqc_data HSQC Correlations ch_connectivity Direct C-H Bonds hsqc_data->ch_connectivity hmbc_data HMBC Correlations long_range_connectivity 2-3 Bond C-H Connectivity hmbc_data->long_range_connectivity final_structure Metasequoic Acid C Structure proton_env->final_structure carbon_skeleton->final_structure spin_systems->final_structure ch_connectivity->final_structure long_range_connectivity->final_structure

Application Note: High-Throughput Analysis of Metasequoic Acid A using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Metasequoic acid A, a diterpenoid isolated from the dawn redwood, Metasequoia glyptostroboides, has garnered interest for its potential therapeutic properties, stemming from the biological activities observed in extracts of its source plant, including antioxidant, anti-inflammatory, and neuroprotective effects. This application note presents a detailed protocol for the sensitive and selective quantification of this compound in various biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is tailored for researchers in natural product chemistry, pharmacology, and drug development, providing a robust framework for pharmacokinetic studies and in vitro assays.

Introduction

Metasequoia glyptostroboides is a unique deciduous conifer with a rich phytochemical profile. Extracts from this plant have been reported to possess a range of biological activities, including anti-bacterial, anti-fungal, antioxidant, and anti-inflammatory properties.[1][2] Diterpenoids, a major class of compounds in M. glyptostroboides, have been specifically implicated in anti-amyloidogenic effects, suggesting potential relevance in neurodegenerative disease research.[1][3] Furthermore, extracts from the floral cones of M. glyptostroboides have demonstrated the ability to induce apoptosis in cancer cells through the intrinsic pathway.[4]

This compound (Molecular Formula: C₂₀H₃₀O₂, Molecular Weight: 302.45 g/mol ) is a key diterpenoid constituent of this plant.[5][6][7] Accurate and sensitive quantification of this compound is essential for elucidating its mechanism of action, understanding its pharmacokinetic profile, and developing it as a potential therapeutic agent. This document provides a comprehensive LC-MS/MS protocol for the analysis of this compound.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for extracting this compound from a biological matrix (e.g., plasma, cell lysate) is provided below. Optimization may be required based on the specific matrix.

  • Thaw Samples: Thaw frozen samples on ice.

  • Protein Precipitation: To 100 µL of the sample, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled diterpenoid).

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Liquid Chromatography (LC)

The chromatographic separation of this compound can be achieved using a reversed-phase C18 column.

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 50% to 95% Mobile Phase B over 10 minutes, followed by a 3-minute hold at 95% B, and a 5-minute re-equilibration at 50% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)

A triple quadrupole mass spectrometer is recommended for the quantitative analysis of this compound.

  • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Given the non-polar nature of many diterpenoids, APCI in positive ion mode can be effective.[8][9]

  • Ionization Mode: Positive ESI or APCI.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters (Typical Starting Points):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: The precursor ion for this compound would be the [M+H]⁺ ion (m/z 303.2). Product ions would be determined by infusing a standard solution of the compound and performing a product ion scan. Likely fragmentations would involve the loss of water (-18) and the carboxylic acid group (-45).[3]

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of this compound.

ParameterValue
Precursor Ion (Q1) m/z 303.2
Product Ion (Q3) - Quantifier m/z 285.2 (Loss of H₂O)
Product Ion (Q3) - Qualifier m/z 257.2 (Loss of COOH and H)
Retention Time (RT) ~ 8.5 min
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Recovery > 85%

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Protein Precipitation, Evaporation, Reconstitution) lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation Inject ms_detection MS/MS Detection (Triple Quadrupole, MRM) lc_separation->ms_detection Elute data_analysis Data Analysis (Quantification, Pharmacokinetics) ms_detection->data_analysis Acquire Data

Caption: A generalized workflow for the LC-MS/MS analysis of this compound.

Potential Signaling Pathway: Intrinsic Apoptosis

Based on the reported anticancer activity of Metasequoia glyptostroboides extracts, a plausible mechanism of action for this compound could involve the induction of the intrinsic apoptosis pathway.[4]

intrinsic_apoptosis cluster_cell Cancer Cell metasequoic_acid This compound bcl2 Bcl-2 (Anti-apoptotic) metasequoic_acid->bcl2 Inhibits bax_bak Bax/Bak (Pro-apoptotic) bcl2->bax_bak Inhibits mitochondrion Mitochondrion bax_bak->mitochondrion Activates Pore Formation cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

References

Troubleshooting & Optimization

How to improve the yield of Metasequoic acid A extraction?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Metasequoic acid A and other related abietane (B96969) diterpenoids from plant material, primarily Metasequoia glyptostroboides. While specific protocols for this compound are not extensively documented in existing literature, this guide leverages established methods for the extraction of structurally similar abietane diterpenoids to provide a robust framework for improving extraction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound?

A1: The choice of solvent is critical and depends on the polarity of this compound, which is an abietane diterpenoid. Generally, solvents of intermediate polarity are effective for this class of compounds. Commonly used solvents include:

  • Ethanol and Methanol: These alcohols, often used as aqueous solutions (e.g., 70% ethanol), are effective at extracting a broad range of diterpenoids.[1]

  • Acetone: Can be used for the extraction of abietane diterpenoids, sometimes in a Soxhlet apparatus for exhaustive extraction.

  • Ethyl Acetate: A solvent of intermediate polarity that can be effective for the selective extraction of diterpenoids.

  • Hexane (B92381) and Petroleum Ether: These nonpolar solvents are suitable for extracting lipophilic compounds, including some abietane diterpenoids.[2]

Q2: How does temperature affect the extraction yield?

A2: Increasing the extraction temperature generally enhances the solubility of the target compound and the solvent's diffusion rate, which can lead to higher yields and faster extraction times. However, excessively high temperatures can cause the degradation of thermolabile compounds.[3] For many diterpenoid extractions, temperatures in the range of 40-60°C are often optimal.[1]

Q3: What is the importance of the solid-to-solvent ratio?

A3: The ratio of the plant material to the solvent volume significantly impacts extraction efficiency. A lower ratio (i.e., more solvent) can lead to a greater concentration gradient, facilitating the diffusion of the target compound from the plant matrix into the solvent, thus increasing the yield. However, using an excessively large volume of solvent can make the subsequent concentration step more time-consuming and energy-intensive.

Q4: How does the particle size of the plant material influence extraction?

A4: Reducing the particle size of the plant material by grinding or powdering increases the surface area available for solvent contact, which can significantly improve the extraction rate and yield. Finer particles allow for better solvent penetration into the plant cells.

Q5: What advanced extraction techniques can be used to improve the yield?

A5: Several modern extraction techniques can offer advantages over conventional methods like maceration or Soxhlet extraction:

  • Ultrasonic-Assisted Extraction (UAE): Utilizes sound waves to create cavitation bubbles in the solvent, which collapse near the plant material, causing cell wall disruption and enhancing solvent penetration. This can lead to higher yields in shorter times and at lower temperatures.

  • Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. SFE is highly tunable by altering pressure and temperature, allowing for selective extraction. It also has the advantage of leaving no residual solvent in the final extract.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of the target compounds. This method is known for its high speed and efficiency.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Inappropriate Solvent: The solvent may not have the optimal polarity to solubilize this compound. 2. Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient to allow for complete diffusion of the compound from the plant matrix. 3. Large Particle Size: The plant material may not be finely ground, limiting solvent penetration. 4. Inadequate Solid-to-Solvent Ratio: Insufficient solvent volume may lead to a saturated solution, preventing further extraction.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, and their aqueous mixtures). 2. Optimize Conditions: Increase the extraction time and/or temperature. Consider using advanced techniques like UAE or MAE to enhance extraction kinetics. 3. Reduce Particle Size: Grind the plant material to a fine powder (e.g., <150 µm). 4. Increase Solvent Volume: Experiment with different solid-to-solvent ratios to ensure complete extraction.
High Level of Impurities in the Extract 1. Non-Selective Solvent: The chosen solvent may be co-extracting a wide range of other compounds from the plant material. 2. Plant Material Composition: The source material may naturally contain high levels of interfering substances like chlorophyll (B73375) or lipids.1. Use a More Selective Solvent: If the initial extract is highly impure, try a solvent with a different polarity. Sequential extraction with solvents of increasing polarity (e.g., hexane followed by ethyl acetate, then ethanol) can also be effective. 2. Pre-Extraction/Defatting: For nonpolar impurities, consider a pre-extraction step with a nonpolar solvent like hexane to remove lipids before extracting with a more polar solvent. 3. Purification: Implement a post-extraction purification step such as column chromatography or solid-phase extraction (SPE).
Inconsistent Extraction Results 1. Variability in Plant Material: The chemical composition of the plant material can vary depending on the harvesting season, geographical location, and storage conditions. 2. Lack of Control Over Extraction Parameters: Inconsistent application of extraction time, temperature, or agitation can lead to variable results.1. Standardize Plant Material: Source plant material from a consistent supplier and standardize harvesting and drying protocols. 2. Precise Parameter Control: Ensure that all extraction parameters are carefully controlled and monitored for each batch. The use of automated extraction equipment can improve reproducibility.
Degradation of Target Compound 1. Excessive Heat: this compound may be sensitive to high temperatures. 2. Light Exposure: Some compounds can degrade upon exposure to light. 3. Oxidation: The compound may be susceptible to oxidation.1. Use Lower Temperatures: Employ extraction methods that can be performed at lower temperatures, such as UAE or maceration at room temperature. 2. Protect from Light: Conduct the extraction and subsequent processing steps in a dark environment or using amber glassware. 3. Use of Antioxidants/Inert Atmosphere: Consider adding antioxidants to the extraction solvent or performing the extraction under an inert atmosphere (e.g., nitrogen).

Data on Factors Affecting Abietane Diterpenoid Extraction

The following table summarizes the general effects of various parameters on the extraction of abietane diterpenoids, which can be applied to the optimization of this compound extraction.

Parameter Effect on Yield Effect on Purity Considerations
Solvent Polarity Highly dependent on the specific diterpenoid structure. A solvent that matches the polarity of the target compound will maximize yield.Can be improved by using a more selective solvent that minimizes the co-extraction of impurities.Empirical testing is necessary to find the optimal solvent.
Temperature Generally, higher temperatures increase yield up to a certain point.May decrease purity by extracting more interfering compounds.High temperatures can cause degradation of thermolabile compounds.
Extraction Time Yield increases with time until equilibrium is reached.Longer extraction times may lead to the extraction of more impurities.Optimization is needed to find the shortest time for maximum yield.
Particle Size Smaller particle size increases the surface area and generally improves yield.Can sometimes lead to lower purity if it facilitates the extraction of more impurities.Very fine powders can be difficult to filter.
Agitation Increases diffusion and can improve extraction rate and yield.Minimal effect on purity.Ensures homogeneity of the mixture.

Experimental Protocols

General Protocol for Solvent Extraction of Abietane Diterpenoids

This protocol provides a general framework for the extraction of abietane diterpenoids from dried plant material. It should be optimized for the specific application.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., leaves, bark, or roots of Metasequoia glyptostroboides) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh a specific amount of the powdered plant material (e.g., 10 g).

    • Place the powder in a flask and add a selected solvent (e.g., 70% ethanol) at a defined solid-to-solvent ratio (e.g., 1:10 w/v).

    • Agitate the mixture using a magnetic stirrer or an orbital shaker.

    • Maintain the extraction at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 2 hours).

  • Filtration and Concentration:

    • Separate the extract from the solid residue by filtration through filter paper.

    • Wash the residue with a small amount of fresh solvent to recover any remaining extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., <50°C) to obtain a crude extract.

  • Purification (Optional):

    • The crude extract can be further purified using techniques such as liquid-liquid partitioning, column chromatography (e.g., silica (B1680970) gel), or solid-phase extraction (SPE) to isolate this compound.

Visualizations

ExtractionWorkflow cluster_prep Preparation cluster_extraction Extraction cluster_processing Processing cluster_purification Purification plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding powder Powdered Material grinding->powder solvent_addition Solvent Addition powder->solvent_addition extraction Extraction (with heat/agitation) solvent_addition->extraction filtration Filtration extraction->filtration concentration Concentration (Rotovap) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification pure_compound Pure this compound purification->pure_compound

Caption: General workflow for the extraction and purification of this compound.

TroubleshootingLogic cluster_solvent Solvent Issues cluster_conditions Condition Issues cluster_material Material Issues start Low Yield? check_solvent Check Solvent Polarity start->check_solvent Yes check_conditions Review Temp & Time start->check_conditions No, solvent is likely optimal solvent_screening Perform Solvent Screening check_solvent->solvent_screening optimize_conditions Increase Temp/Time or Use UAE/MAE check_conditions->optimize_conditions check_particle_size Check Particle Size check_conditions->check_particle_size No, conditions are optimized check_particle_size->start No, particle size is fine (Re-evaluate problem) grind_finer Grind to Finer Powder check_particle_size->grind_finer

Caption: Troubleshooting logic for addressing low extraction yield.

References

Technical Support Center: Overcoming Solubility Issues with Metasequoic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Metasequoic acid A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a diterpenoid natural product.[1] Like many other hydrophobic molecules, it has limited solubility in aqueous solutions, which can lead to precipitation in cell culture media and other experimental systems. This can result in inaccurate and unreliable experimental outcomes.

Q2: What are the initial signs of solubility problems with this compound in my experiment?

You may observe several indicators of poor solubility:

  • Cloudiness or precipitation: The media may appear hazy or contain visible particles immediately after adding the this compound stock solution or after a period of incubation.[2]

  • Crystalline structures: Under a microscope, you might see crystalline structures in the culture vessel.[2]

  • Inconsistent results: Poor solubility can lead to variability in the effective concentration of the compound, causing inconsistent results between experiments.

Q3: How should I prepare a stock solution of this compound?

Due to its hydrophobic nature, this compound should first be dissolved in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[3]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Aqueous Media

Problem: I dissolved this compound in DMSO, but it precipitates immediately when I add it to my cell culture medium.

Cause: This phenomenon, often called "crashing out," occurs when the concentrated DMSO stock is rapidly diluted in the aqueous medium, causing the hydrophobic compound to aggregate and precipitate due to the abrupt change in solvent polarity.[2][3]

Solutions:

Strategy Detailed Protocol
Optimize Dilution Technique 1. Pre-warm the cell culture medium to 37°C.[2] 2. While gently vortexing the medium, add the DMSO stock solution dropwise to ensure rapid dispersion.[2] 3. Prepare an intermediate dilution in a smaller volume of pre-warmed medium before adding it to the final volume.
Reduce Final Concentration If precipitation persists, the final concentration of this compound may be too high. Perform a dose-response experiment to determine the highest soluble concentration that still achieves the desired biological effect.
Adjust Final DMSO Concentration Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and potential cytotoxicity.
Issue 2: Delayed Precipitation After Incubation

Problem: The solution is clear initially, but a precipitate forms after several hours or days in the incubator.

Cause: Delayed precipitation can be caused by several factors, including interactions with media components, changes in pH, or the compound coming out of a supersaturated state over time.[4]

Solutions:

Strategy Detailed Protocol
Solubility Enhancement with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5][6] 1. Prepare a stock solution of a suitable cyclodextrin (B1172386) (e.g., HP-β-CD) in water. 2. Prepare the this compound inclusion complex using a co-solvent lyophilization method.[7]
Lipid-Based Formulations For in vivo studies or specific in vitro models, lipid-based formulations can improve the solubility and bioavailability of lipophilic compounds.[8][9] These formulations can encapsulate the compound and facilitate its dispersion in aqueous environments.

Quantitative Data Summary

Solvent Estimated Solubility of a Similar Diterpenoid (Abietic Acid) Notes
DMSO ~30 mg/mLA good initial solvent for creating high-concentration stock solutions.
Ethanol ~20 mg/mLAnother option for stock solution preparation, but may be more cytotoxic than DMSO at higher concentrations.
PBS (pH 7.2) with 5% DMSO ~0.04 mg/mLIllustrates the significant drop in solubility in aqueous buffers, even with a co-solvent.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[3]

  • Visually inspect the solution to ensure no particulate matter remains.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
  • Prepare a serial dilution of your this compound DMSO stock solution in DMSO.

  • In a 96-well plate, add a fixed volume of each DMSO dilution to pre-warmed (37°C) complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (e.g., 0.5%).

  • Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the plate under standard cell culture conditions (37°C, 5% CO2).

  • Visually inspect for precipitation at several time points (e.g., 0, 2, 6, and 24 hours).

  • The highest concentration of this compound that remains clear is the maximum soluble concentration under your experimental conditions.

Visualizations

Experimental_Workflow_for_Poorly_Soluble_Compounds cluster_prep Preparation cluster_dilution Dilution cluster_troubleshooting Troubleshooting A Weigh Compound B Dissolve in 100% DMSO (e.g., 10 mM stock) A->B D Add Stock Dropwise while Vortexing B->D C Pre-warm Aqueous Medium (37°C) C->D E Precipitation Observed? D->E F Lower Final Concentration E->F Yes H Proceed with Experiment E->H No F->D G Use Solubility Enhancers (e.g., Cyclodextrins) G->D

Caption: Experimental workflow for handling poorly soluble compounds.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (Inactive) Kinase2->TranscriptionFactor Phosphorylates TF_Active Transcription Factor (Active) TranscriptionFactor->TF_Active Gene Target Gene TF_Active->Gene Translocates and Binds Response Cellular Response Gene->Response Leads to Metasequoic_Acid_A This compound Metasequoic_Acid_A->Receptor Binds

Caption: Hypothetical signaling pathway modulated by this compound.

References

Stability of Metasequoic acid A in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Metasequoic acid A in different solvents. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored at -20°C. For short-term storage, 2-8°C is recommended. It is advised to store it in a tightly sealed container in a dry and well-ventilated place.

Q2: In which common laboratory solvents is this compound likely to be soluble?

Q3: What are the potential degradation pathways for this compound in solution?

This compound, as a terpenoid, is susceptible to degradation through several mechanisms, primarily driven by oxidation. Key degradation pathways can include:

  • Oxidation: The double bonds within the structure are prone to oxidation, which can lead to the formation of epoxides, aldehydes, ketones, or carboxylic acids. This can be initiated by exposure to air (auto-oxidation), light (photo-oxidation), or oxidizing agents.

  • Dehydrogenation: The six-membered rings in the diterpenoid structure can undergo dehydrogenation to form more aromatic systems.

  • Isomerization: Changes in pH or exposure to heat can potentially lead to isomerization of stereocenters or migration of double bonds.

It is also important to note that this compound is incompatible with strong acids, magnesium, and metals, which could catalyze its degradation.

Troubleshooting Guides

Issue 1: I am observing a decrease in the concentration of this compound in my stock solution over a short period.

Possible Causes and Solutions:

CauseTroubleshooting Step
Solvent Impurities Peroxides in solvents like THF or ether can accelerate degradation. Use freshly opened bottles of high-purity solvents or test for peroxides before use.
Exposure to Light Photo-oxidation can occur. Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
Exposure to Air Auto-oxidation can be a factor. After preparing the solution, flush the headspace of the vial with an inert gas like nitrogen or argon before sealing.
Inappropriate Storage Temperature Even for short-term storage, keeping the solution at room temperature can lead to degradation. Store solutions at 2-8°C or -20°C when not in use.
pH of the Solution If using a buffered solution, the pH may affect stability. Conduct a preliminary study to assess stability across a relevant pH range.

Issue 2: I am seeing multiple new peaks in the chromatogram of my aged this compound solution.

This is a strong indication of degradation. The following workflow can help in identifying the source and nature of the degradation products.

G Workflow for Investigating Degradation Products A Aged this compound Solution with Unknown Peaks B Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) A->B Characterize Degradation C Analyze by LC-MS to Obtain Mass Information of Degradants B->C Identify Potential Products D Compare Retention Times and Mass Spectra with Aged Sample C->D Correlate with Observation E Propose Structures of Degradation Products D->E Structural Elucidation F Develop and Validate a Stability-Indicating Analytical Method E->F Method Development

Caption: Workflow for identifying and characterizing degradation products of this compound.

Experimental Protocols

Protocol 1: General Procedure for a Solution Stability Study of this compound

This protocol outlines a general approach to assess the stability of this compound in a chosen solvent.

  • Preparation of Stock Solution:

    • Accurately weigh this compound and dissolve it in the selected solvent (e.g., Methanol) to a known concentration (e.g., 1 mg/mL).

    • Ensure complete dissolution.

  • Sample Preparation and Storage:

    • Aliquot the stock solution into multiple clear and amber vials.

    • Prepare separate sets of samples for each storage condition to be tested (e.g., Room Temperature - light, Room Temperature - dark, 4°C, -20°C).

    • For each condition, prepare triplicate samples.

  • Time Points for Analysis:

    • Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and 1 week).

    • The initial analysis at T=0 serves as the baseline.

  • Sample Analysis:

    • At each time point, retrieve the samples from their respective storage conditions.

    • Allow the samples to equilibrate to room temperature before analysis.

    • Analyze the samples using a suitable analytical method, such as UPLC-DAD, to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.

    • Plot the percentage remaining against time for each storage condition to visualize the stability profile.

Protocol 2: Suggested Starting Conditions for a UPLC-DAD Analytical Method

This method can be used as a starting point for the quantification of this compound in stability studies. Method optimization will likely be required.

ParameterSuggested Condition
Column C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a higher percentage of A, and gradually increase B. A representative gradient could be: 0-1 min 10% B, 1-8 min to 90% B, 8-10 min hold at 90% B, 10-10.1 min back to 10% B, 10.1-12 min re-equilibration.
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 2 µL
Detection Wavelength Diode Array Detector (DAD) scanning from 200-400 nm. A specific wavelength for quantification should be chosen based on the UV spectrum of this compound (e.g., around 210 nm or 254 nm).

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Solvents at Room Temperature (25°C) over 48 Hours

This data is representative and for illustrative purposes only.

Solvent% Remaining after 24h (Light)% Remaining after 24h (Dark)% Remaining after 48h (Light)% Remaining after 48h (Dark)
Methanol95.298.589.896.1
Acetonitrile96.199.091.597.8
DMSO98.799.597.098.9
Dichloromethane (B109758)92.396.885.193.2
Water (pH 7)<50<50<20<20

Diagrams

G General Terpenoid Degradation Pathways cluster_0 Initiating Factors A This compound (Diterpenoid Structure) B Oxidized Products (Epoxides, Aldehydes, Ketones) A->B Oxidation C Dehydrogenated Products (Aromatic Rings) A->C Dehydrogenation D Isomerized Products A->D Isomerization Light Light Heat Heat Oxygen Oxygen Extreme pH Extreme pH

Caption: Potential degradation pathways for terpenoids like this compound.

Technical Support Center: Chromatography Purification of Metasequoic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Metasequoic acid A by chromatography. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic methods used for this compound purification?

A1: this compound, an abietane (B96969) diterpenoid, is typically purified from plant extracts, such as those from Metasequoia glyptostroboides or Taxodium distichum, using a combination of chromatographic techniques. The general workflow involves initial fractionation by silica (B1680970) gel column chromatography followed by final purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

Q2: What are the key chemical properties of this compound to consider during purification?

A2: this compound is a diterpenoid containing a carboxylic acid group. This acidic nature is a critical factor in its chromatographic behavior. It is also susceptible to degradation under harsh pH and high-temperature conditions. Its solubility is generally good in organic solvents like methanol (B129727), ethanol, and ethyl acetate (B1210297), but limited in non-polar solvents like hexane.

Q3: What are common impurities encountered during this compound purification?

A3: Impurities can include other diterpenoids with similar structures, fatty acids, sterols, and pigments from the plant extract. The specific impurity profile will depend on the extraction method and the plant source.

Troubleshooting Guides

Silica Gel Column Chromatography

This section addresses common problems encountered during the initial purification step using silica gel.

Problem Possible Cause Solution
Poor Separation of this compound from other compounds Inappropriate solvent system polarity.Optimize the mobile phase. Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding ethyl acetate. A shallow gradient is often more effective for separating compounds with similar polarities.
Column overloading.Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the silica gel weight.
Improper column packing.Ensure the silica gel is packed uniformly without any cracks or channels. Dry packing followed by careful solvent saturation or slurry packing can be effective.
This compound elutes too quickly with the solvent front The mobile phase is too polar.Start with a less polar solvent system (e.g., higher percentage of n-hexane).
This compound does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate or by adding a small amount of methanol.
Peak Tailing of this compound Strong interaction of the carboxylic acid group with the acidic silica gel.Add a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase to suppress the ionization of the carboxylic acid group.
The sample is not fully dissolved when loaded.Ensure the sample is completely dissolved in a minimal amount of a suitable solvent before loading onto the column.
Reversed-Phase HPLC (RP-HPLC)

This section provides troubleshooting for the final purification step.

Problem Possible Cause Solution
Peak Tailing Secondary interactions between the ionized carboxylic acid of this compound and residual silanol (B1196071) groups on the C18 column.[1][2][3][4][5]Lower the mobile phase pH to 2.5-3.5 using an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%).[1][3] This ensures the carboxylic acid is protonated and less likely to interact with the stationary phase.
Column overload.Reduce the injection volume or the concentration of the sample.
Mismatch between sample solvent and mobile phase.Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.
Poor Resolution between this compound and impurities Inappropriate mobile phase composition.Optimize the gradient of the organic solvent (acetonitrile or methanol). A shallower gradient can improve the separation of closely eluting compounds.
The column has lost efficiency.Replace the analytical column or use a guard column to protect it.[2]
Variable Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for any leaks or pressure fluctuations.
Poor column equilibration.Equilibrate the column with the initial mobile phase for a sufficient time before each injection.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
No Peak or Very Small Peak This compound degradation.Avoid high pH mobile phases and elevated temperatures. Prepare fresh samples and mobile phases.
The compound is not eluting.Increase the percentage of the organic solvent in the mobile phase.
Detector issue.Ensure the detector wavelength is set appropriately for this compound (typically in the low UV range, e.g., 210-230 nm) and that the lamp is functioning correctly.

Experimental Protocols

General Protocol for Silica Gel Column Chromatography
  • Column Packing: A glass column is dry-packed with silica gel (60-120 mesh). The packed column is then flushed with the initial, least polar mobile phase (e.g., 100% n-hexane).

  • Sample Loading: The crude extract of Metasequoia glyptostroboides is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, sample-impregnated silica gel is loaded onto the top of the column.

  • Elution: The column is eluted with a stepwise or linear gradient of increasing polarity, starting with n-hexane and gradually adding ethyl acetate. For example:

    • 100% n-hexane

    • 95:5 n-hexane:ethyl acetate

    • 90:10 n-hexane:ethyl acetate

    • ...and so on, up to 100% ethyl acetate.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

General Protocol for RP-HPLC Purification
  • Column: A C18 analytical or semi-preparative column (e.g., 250 x 4.6 mm, 5 µm particle size) is used.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or TFA.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or TFA.

  • Gradient Elution: A linear gradient is typically employed. For example:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% to 100% B

    • 30-35 min: 100% B

    • 35-40 min: 100% to 30% B

  • Flow Rate: 1 mL/min for an analytical column.

  • Detection: UV detection at 210 nm.

  • Injection: The partially purified fraction from the silica gel column is dissolved in the initial mobile phase composition and filtered through a 0.45 µm filter before injection.

Visualizations

experimental_workflow start Crude Plant Extract silica_gel Silica Gel Column Chromatography (n-hexane:ethyl acetate gradient) start->silica_gel tlc TLC Analysis of Fractions silica_gel->tlc pooling Pool Fractions Containing This compound tlc->pooling rp_hplc Reversed-Phase HPLC (Water:Acetonitrile gradient with 0.1% Formic Acid) pooling->rp_hplc fraction_collection Collect Peak of This compound rp_hplc->fraction_collection purity_check Purity Analysis (e.g., Analytical HPLC, LC-MS) fraction_collection->purity_check final_product Pure this compound purity_check->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Problem: Peak Tailing in RP-HPLC check_ph Is mobile phase pH < pKa of this compound? start->check_ph adjust_ph Action: Lower mobile phase pH to 2.5-3.5 with 0.1% Formic Acid or TFA check_ph->adjust_ph No check_overload Is the column overloaded? check_ph->check_overload Yes adjust_ph->check_overload reduce_load Action: Reduce sample concentration or injection volume check_overload->reduce_load Yes check_solvent Is the sample solvent stronger than the initial mobile phase? check_overload->check_solvent No reduce_load->check_solvent change_solvent Action: Dissolve sample in initial mobile phase composition check_solvent->change_solvent Yes check_column Is the column old or contaminated? check_solvent->check_column No change_solvent->check_column replace_column Action: Flush with a strong solvent or replace the column check_column->replace_column Yes resolved Problem Resolved check_column->resolved No replace_column->resolved

Caption: Troubleshooting decision tree for peak tailing in RP-HPLC.

References

Technical Support Center: Optimizing Cell-Based Assays for Metasequoic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cell-based assays with Metasequoic acid A (Met-A). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a diterpenoid natural product.[1] Current research suggests its primary mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammatory responses.[2][3] There is also emerging evidence that Met-A and structurally similar diterpenoids may act as agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in adipogenesis and inflammation.[4][5]

Q2: I am observing precipitation of this compound in my cell culture medium. How can I improve its solubility?

This is a common issue with hydrophobic compounds like Met-A. Here are several strategies to improve solubility:

  • Proper Stock Solution Preparation: Dissolve Met-A in a small amount of 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. Sonication can aid in dissolution.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at or below 0.5%, as higher concentrations can be cytotoxic to most cell lines. A final concentration of 0.1% is generally considered safe for almost all cells. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Working Solution Preparation: To prepare your working solution, perform serial dilutions of the DMSO stock in your cell culture medium. Add the Met-A stock solution to the medium while gently vortexing to ensure rapid and even dispersion.

  • Use of Serum: If using a serum-containing medium, the proteins in the serum can help to stabilize the compound and keep it in solution.

Q3: My cell viability assay results are inconsistent when using this compound. What could be the cause?

Inconsistencies in cell viability assays, particularly those based on tetrazolium salts like MTT and XTT, can arise from the inherent reducing properties of compounds like Met-A. This can lead to a false positive signal.

  • Assay Interference: Met-A may directly reduce the tetrazolium salt to its colored formazan (B1609692) product, independent of cellular metabolic activity. To check for this, run a control plate with Met-A in culture medium without cells.

  • Alternative Assays: Consider using cell viability assays that are less susceptible to compound interference, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or ATP-based assays like CellTiter-Glo®, which quantify cellular ATP levels.

Q4: What are the typical effective concentrations of this compound for in vitro studies?

Specific EC₅₀ and IC₅₀ values for this compound are not widely reported in the literature. However, based on studies of structurally similar diterpenoids, a starting concentration range of 1-50 µM is recommended for initial experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q5: How stable is this compound in cell culture medium?

The stability of diterpenoid compounds in cell culture medium can be variable and is influenced by factors such as pH, temperature, and exposure to light. It is recommended to prepare fresh working solutions of Met-A for each experiment. To assess its stability under your specific experimental conditions, you can incubate Met-A in your culture medium for various time points (e.g., 0, 6, 12, 24 hours) and then analyze the remaining concentration by HPLC.

II. Troubleshooting Guides

A. Cell Viability Assays
Problem Possible Cause Troubleshooting Steps
High background in "no cell" control wells (MTT/XTT assay) This compound is directly reducing the tetrazolium salt.1. Confirm interference by incubating Met-A with the assay reagent in cell-free media. 2. If interference is confirmed, switch to a non-tetrazolium-based assay like SRB or CellTiter-Glo®.
Unexpectedly high cell viability at high Met-A concentrations Compound precipitation is scattering light, leading to artificially high absorbance readings.1. Visually inspect wells for precipitation under a microscope. 2. Optimize the solubilization of Met-A (see FAQ Q2). 3. Centrifuge plates before reading to pellet any precipitate.
High variability between replicate wells Uneven cell seeding, edge effects, or inconsistent compound dissolution.1. Ensure a single-cell suspension before seeding. 2. Avoid using the outer wells of the plate. 3. Prepare working solutions fresh and mix thoroughly before adding to cells.
B. Anti-Inflammatory Assays (NF-κB Inhibition)
Problem Possible Cause Troubleshooting Steps
No inhibition of NF-κB activity observed 1. Met-A concentration is too low. 2. Insufficient incubation time. 3. The NF-κB pathway is not activated in your cell model.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 - 100 µM). 2. Optimize the pre-incubation time with Met-A before stimulation. 3. Confirm NF-κB activation in your positive control (e.g., LPS or TNF-α stimulated cells).
High background in unstimulated control cells (reporter assay) Leaky promoter in the reporter construct or autoluminescence of Met-A.1. Use a reporter cell line with low basal activity. 2. Run a control to measure the intrinsic fluorescence/luminescence of Met-A at the concentrations used.
Variable results in cytokine measurements (ELISA/qRT-PCR) 1. Inconsistent cell stimulation. 2. Variability in sample collection and processing. 3. Cytotoxicity at the tested Met-A concentrations.1. Ensure consistent timing and concentration of the inflammatory stimulus. 2. Follow a standardized protocol for sample handling. 3. Perform a concurrent cytotoxicity assay to ensure that the observed effects are not due to cell death.

III. Quantitative Data Summary

While specific quantitative data for this compound is limited, the following tables provide a summary of reported IC₅₀ and EC₅₀ values for structurally related diterpenoid compounds, which can serve as a reference for designing experiments.

Table 1: Inhibition of NF-κB Activity by Diterpenoids

Compound Cell Line Stimulus IC₅₀ (µM)
Diterpenoid from Sinularia maxima (Compound 8)HepG2TNFα15.81 ± 2.29
Diterpenoid from Sinularia maxima (Compound 1)HepG2TNFα21.35 ± 3.21
Diterpenoid from Sinularia maxima (Compound 4)HepG2TNFα25.81 ± 1.38
15-Hydroxy-12-oxo-abietic acidHBEC3-KTLPS10.79
12α-hydroxyabietic acidHBEC3-KTLPS>50
(-)-Jolkinolide EHBEC3-KTLPS>50
15-Hydroxydehydroabietic acidHBEC3-KTLPS>50

Data from various sources.

Table 2: Inhibition of Inflammatory Mediators by Diterpenoids

Compound Cell Line Inhibitory Effect IC₅₀ (µM)
Diterpenoid from Euphorbia ebracteolataRAW 264.7NO Production1.02 - 2.76
Diterpenoid from Euphorbia hylonomaRAW 264.7NO Production2.6 - 26.0
SuaveololMouse Ear EdemaInflammationID₅₀ = 0.71 µmol/cm²
Methyl suaveolateMouse Ear EdemaInflammationID₅₀ = 0.71 µmol/cm²

Data from various sources.

Table 3: PPARγ Agonist Activity of Diterpenoids and Other Compounds

Compound Assay Type EC₅₀ (µM)
Truxillic acid derivativeReporter Gene Assay10
RosiglitazoneReporter Gene Assay0.06
CLX-0921Reporter Gene Assay0.284
4-hydroxy docosahexaenoic acid (4-HDHA)Reporter Gene Assay3.7
4-oxo docosahexaenoic acid (4-oxoDHA)Reporter Gene Assay0.4

Data from various sources.

IV. Experimental Protocols

A. General Protocol for Preparing this compound Solutions
  • Stock Solution (10 mM):

    • Accurately weigh out the required amount of this compound powder.

    • Dissolve in anhydrous, sterile DMSO to a final concentration of 10 mM.

    • If necessary, gently warm the solution (not exceeding 40°C) or use a sonication bath to aid dissolution.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in the medium does not exceed the tolerance level of your cell line (typically ≤ 0.5%).

    • Use the working solutions immediately.

B. Protocol for NF-κB Luciferase Reporter Assay
  • Cell Seeding: Seed a human or murine cell line stably expressing an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc or RAW 264.7-NF-κB-luc) in a 96-well white, clear-bottom plate at a predetermined optimal density.

  • Cell Adherence: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate NF-κB activator, such as lipopolysaccharide (LPS) (1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6-24 hours.

  • Lysis: Lyse the cells using a suitable lysis buffer.

  • Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel SRB or CellTiter-Glo® assay) to account for any cytotoxic effects of the compound.

C. Protocol for PPARγ Reporter Gene Assay
  • Cell Seeding: Seed a suitable cell line (e.g., 3T3-L1 or HEK293T) in a 96-well plate.

  • Transfection (for transient assays): Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound, a known PPARγ agonist (e.g., Rosiglitazone) as a positive control, and a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis: Calculate the fold induction of reporter activity relative to the vehicle control. Determine the EC₅₀ value for this compound.

V. Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis prep_stock Prepare Met-A Stock Solution (DMSO) prep_working Prepare Met-A Working Solutions prep_stock->prep_working treat_cells Treat Cells with Met-A prep_working->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells stimulate_cells Stimulate with LPS/TNF-α (for NF-κB) treat_cells->stimulate_cells incubate_cells Incubate stimulate_cells->incubate_cells measure_readout Measure Readout (e.g., Luminescence, Absorbance) incubate_cells->measure_readout viability_assay Perform Parallel Viability Assay (SRB/CTG) incubate_cells->viability_assay normalize_data Normalize Data measure_readout->normalize_data viability_assay->normalize_data analyze_results Analyze Results (IC50/EC50) normalize_data->analyze_results

General workflow for cell-based assays with this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_dimer p50/p65 NFkB_complex IκBα-p50/p65 (Inactive) IkB->NFkB_complex Degradation Nucleus Nucleus NFkB_dimer->Nucleus Translocates NFkB_complex->NFkB_dimer Releases Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Induces MetA This compound MetA->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound.

ppar_pathway cluster_nucleus Nucleus MetA This compound PPARg PPARγ MetA->PPARg Binds (Agonist) PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds Gene_expression Target Gene Expression PPRE->Gene_expression Regulates

Proposed activation of the PPARγ signaling pathway by this compound.

References

How to resolve co-eluting peaks with Metasequoic acid A in HPLC?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for resolving co-eluting peaks with Metasequoic acid A during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of a co-eluting peak with this compound?

Co-elution occurs when this compound and another compound exit the HPLC column at the same time, resulting in a single, distorted peak.[1] Common indicators include:

  • Peak Shoulders: A small, secondary peak that is not fully separated from the main peak, appearing as a "shoulder".[1][2]

  • Asymmetrical Peaks: Peaks that are not symmetrical, exhibiting excessive fronting or tailing. While tailing can have other causes, a sudden discontinuity in the peak slope is often indicative of co-elution.[2]

  • Broader-Than-Expected Peaks: Peaks that are significantly wider than those for other pure compounds in the same run.

  • Inconsistent Peak Shape: The shape of the peak changes with varying sample concentrations.

Q2: How can I confirm that I have a co-elution issue and not another problem?

Visual inspection of the chromatogram is a good first step, but definitive confirmation requires more advanced detection methods.[1]

  • Diode Array Detector (DAD/PDA): This is one of the most effective tools for confirming co-elution.[2] By performing a peak purity analysis, the software examines UV-Vis spectra taken across the entire peak. If the spectra are identical, the peak is likely pure. If the spectra differ from the upslope to the downslope, it indicates the presence of more than one compound.[1][2]

  • Mass Spectrometry (MS): An HPLC-MS system can provide conclusive evidence. By examining the mass spectra across the chromatographic peak, you can determine if more than one mass-to-charge ratio (m/z) is present, confirming the presence of multiple, co-eluting compounds.[1]

Q3: What are the primary factors I can change in my HPLC method to resolve co-elution?

The separation of two peaks is defined by the resolution equation, which is influenced by three key factors:

  • Selectivity (α): This refers to the ability of the chromatographic system to differentiate between two analytes. It is the most powerful factor for improving the separation of co-eluting peaks.[2]

  • Capacity Factor (k'): This is a measure of how long an analyte is retained on the column. Adjusting retention time can sometimes improve separation.[1]

  • Efficiency (N): This relates to the sharpness or narrowness of the chromatographic peaks. While important for overall chromatography, it is often the least effective parameter to adjust for resolving severe co-elution.

Q4: this compound is a carboxylic acid. How does mobile phase pH affect its separation?

As a carboxylic acid, the ionization state of this compound is dependent on the pH of the mobile phase.[3]

  • At a pH well below its pKa, the carboxylic acid group will be protonated (-COOH), making the molecule less polar.

  • At a pH above its pKa, it will be deprotonated (-COO⁻), making it more polar and ionic.

By adjusting the mobile phase pH with an acidic modifier (e.g., 0.1% formic acid or acetic acid), you can suppress the ionization of this compound. This change in polarity will alter its retention time and, more importantly, can significantly change the selectivity between it and a co-eluting compound, often leading to successful separation.

Q5: Are there specific column chemistries recommended for separating diterpenoids like this compound?

While a standard C18 column is a versatile starting point, resolving structurally similar natural products often requires a different stationary phase to alter selectivity.[2] For triterpenoids and diterpenoids, which can be isomeric and difficult to separate, consider these options:

  • C30 Column: These columns are specifically designed for separating hydrophobic, structurally related isomers and are highly effective for various terpenoids.[4]

  • Phenyl-Hexyl Column: The phenyl rings in this stationary phase can provide unique π-π interactions with analytes, offering a different separation mechanism (selectivity) compared to a C18 column.

  • Biphenyl Column: Similar to Phenyl-Hexyl, this phase offers enhanced π-π interactions and can be very effective at separating aromatic or structurally rigid compounds.[2]

Q6: Can sample preparation help in resolving co-elution?

Yes, a robust sample preparation strategy can significantly reduce interferences. If the co-eluting peak is a matrix component, sample cleanup can eliminate the problem before injection.[5] Consider techniques such as:

  • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively retain either this compound or the interfering compounds, allowing for their separation before HPLC analysis.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids.

Troubleshooting Guide

Resolving co-elution is a systematic process. The following workflow provides a logical sequence of steps to achieve peak resolution.

G Troubleshooting Workflow for Co-eluting Peaks cluster_0 Phase 1: Identification cluster_1 Phase 2: Method Optimization (Highest Impact First) A Co-elution Suspected (Peak Asymmetry/Shoulder) B Use DAD/PDA or MS Detector? A->B C Perform Peak Purity Analysis B->C Yes F Proceed with Method Modification B->F No D Peak Impure? C->D E Problem is Not Co-elution. Investigate other issues (e.g., column void, solvent mismatch). D->E No D->F Yes G 1. Modify Mobile Phase Selectivity (α) F->G H Switch Organic Solvent (Acetonitrile ↔ Methanol) G->H I Adjust Mobile Phase pH (Add 0.1% Formic/Acetic Acid) G->I J 2. Modify Analyte Retention (k') G->J K Adjust Gradient Slope or Isocratic Composition J->K L 3. Change Stationary Phase (α) J->L M Try Different Column Chemistry (e.g., C30, Phenyl-Hexyl) L->M N 4. Optimize Efficiency (N) L->N O Adjust Flow Rate or Temperature N->O Z Resolution Achieved N->Z

Caption: A logical workflow for identifying and resolving co-eluting HPLC peaks.

Method Modification Strategies

The table below summarizes key parameters that can be adjusted to resolve co-eluting peaks, ordered by their likely impact on separation.

Parameter to ModifyRecommended ActionPrinciple of Separation AffectedExpected Outcome
Mobile Phase Organic Solvent Switch from Acetonitrile to Methanol (B129727), or vice versa.Selectivity (α) This is the most effective initial step. It alters the solvation characteristics and interactions with the stationary phase, which can significantly change the relative elution order and spacing of peaks.[2]
Mobile Phase pH Add a modifier like 0.1% formic acid or 0.1% acetic acid to the aqueous and organic phases.Selectivity (α) & Retention (k') Suppresses the ionization of this compound, changing its polarity and retention. This can induce separation from a co-elutant with different acidic/basic properties.
Stationary Phase (Column) Change from a standard C18 to a column with different chemistry, such as C30, Phenyl-Hexyl, or Biphenyl.Selectivity (α) Introduces different separation mechanisms (e.g., shape selectivity for C30, π-π interactions for Phenyl). This is a powerful tool when mobile phase changes are insufficient.[2][4]
Gradient Profile Make the gradient shallower around the elution time of the target analyte.Retention (k') & Resolution Increases the run time for that segment of the chromatogram, allowing more time for the column to resolve closely eluting peaks.
Temperature Increase or decrease the column temperature by 5-10 °C.Selectivity (α) & Efficiency (N) Can subtly alter selectivity and affects mobile phase viscosity, which can influence peak shape and resolution. A higher temperature was shown to be necessary for some triterpenoid (B12794562) separations.[6]
Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).Efficiency (N) Can improve column efficiency and lead to narrower peaks, which may improve the resolution of closely eluting compounds.

Experimental Protocols

Protocol: Systematic Approach to Resolving Co-elution with this compound

Objective: To achieve baseline separation (Resolution, Rs ≥ 1.5) between this compound and a co-eluting impurity.

1. Initial Assessment and Confirmation

  • Apparatus: HPLC system with DAD/PDA or MS detector.

  • Procedure:

    • Inject a concentrated solution of the sample containing the suspected co-elution.

    • Using the detector software, perform a peak purity analysis on the this compound peak.

    • For DAD/PDA, evaluate the purity angle/threshold and visually inspect the spectra at the peak start, apex, and end. A failed purity test confirms co-elution.

    • For MS, examine the mass spectra across the peak to identify the m/z of the co-eluting compound.

2. Method Modification: Mobile Phase Selectivity

  • Materials: HPLC-grade acetonitrile, HPLC-grade methanol, HPLC-grade water, and formic acid.

  • Procedure:

    • Baseline Method: Assume a starting reversed-phase method (e.g., C18 column, gradient elution with water and acetonitrile).

    • pH Modification: Prepare mobile phases A (Water) and B (Acetonitrile or Methanol) each containing 0.1% formic acid. Equilibrate the system and re-inject the sample. The acidic pH will ensure this compound is in its non-ionized form.

    • Solvent Change: If co-elution persists, switch the organic solvent. If you were using acetonitrile, prepare a new mobile phase B with methanol (also containing 0.1% formic acid). Note: Methanol has a different solvent strength than acetonitrile; you may need to adjust the gradient profile to achieve similar retention times.

    • Analyze Results: After each modification, compare the chromatograms. Look for increased separation between the peaks of interest.

3. Method Modification: Stationary Phase Selectivity

  • Materials: Alternative HPLC column (e.g., C30, 150 x 4.6 mm, 3.5 µm).

  • Procedure:

    • If mobile phase modifications do not provide adequate resolution, install a column with a different stationary phase chemistry, such as a C30 column.

    • Equilibrate the new column with your optimized mobile phase from Step 2.

    • Inject the sample and analyze the chromatogram. The change in stationary phase often provides a significant shift in selectivity, resolving the co-elution.

    • If necessary, re-optimize the gradient profile for the new column to achieve the desired retention and resolution.

References

Technical Support Center: Interpreting Complex NMR Spectra of Metasequoic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Metasequoic acid A, this technical support center provides essential guidance on navigating the complexities of its NMR spectra. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges that may arise during experimental work and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic chemical shifts I should expect to see in the ¹H NMR spectrum of this compound?

A1: The ¹H NMR spectrum of this compound, a diterpenoid isolated from Metasequoia glyptostroboides, displays a series of signals corresponding to its complex polycyclic structure. Key signals include those for methyl groups, olefinic protons, and protons adjacent to carbonyl groups. While specific chemical shifts can vary slightly based on the solvent and instrument frequency, the following provides a general overview of expected regions. For precise assignments, it is crucial to correlate these with 2D NMR data.

Q2: Where can I find the expected ¹³C NMR chemical shifts for the carbon skeleton of this compound?

A2: The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The chemical shifts are indicative of the electronic environment of each carbon atom. Key resonances include those for quaternary carbons, methine, methylene, and methyl groups, as well as signals for carbonyl and olefinic carbons.

Q3: I am observing significant signal overlap in the aliphatic region of the ¹H NMR spectrum. How can I resolve these signals?

A3: Signal overlap in the aliphatic region is a common challenge in the NMR analysis of complex natural products like this compound. To resolve these overlapping signals, a combination of 2D NMR experiments is essential:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing you to trace the connectivity of spin systems within the molecule. By identifying which protons are coupled to each other, you can begin to piece together fragments of the structure.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon to which it is directly attached. This is a powerful tool for assigning protonated carbons and can help to resolve ambiguities in the ¹H spectrum by spreading the signals out in a second dimension based on the carbon chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for connecting the fragments identified from COSY and for assigning quaternary carbons, which do not appear in the HSQC spectrum.

By combining the information from these experiments, you can build a comprehensive picture of the molecular structure and confidently assign the overlapping signals.

Troubleshooting Guides

Problem 1: Difficulty in assigning quaternary carbons.

Solution: Quaternary carbons do not have any directly attached protons and therefore do not show cross-peaks in an HSQC spectrum. The primary method for assigning these carbons is through the use of an HMBC experiment. Look for long-range correlations from nearby protons to the quaternary carbon . For example, methyl protons often show strong HMBC correlations to adjacent quaternary carbons, providing a clear starting point for assignment.

Problem 2: Ambiguous stereochemical assignments.

Solution: Determining the relative stereochemistry of a complex molecule like this compound from NMR data requires the use of NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments. These experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. By analyzing the NOE/ROE cross-peaks, you can determine the spatial relationships between different parts of the molecule and deduce its 3D structure.

Data Presentation

Due to the absence of publicly available, explicitly assigned ¹H and ¹³C NMR data tables for this compound in the searched literature, a quantitative data table cannot be provided at this time. Researchers are advised to consult the primary literature on the isolation and structure elucidation of diterpenoids from Metasequoia glyptostroboides for detailed spectral data.

Experimental Protocols

1. Standard 1D and 2D NMR Data Acquisition:

A standard suite of NMR experiments is required for the complete structure elucidation of this compound. The following provides a general protocol:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) to a final volume of 0.5-0.6 mL in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the overall proton chemical shifts, multiplicities, and integrations.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify all carbon resonances. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • COSY: Run a standard gradient-selected COSY experiment to establish ¹H-¹H spin-spin coupling networks.

  • HSQC: Acquire a gradient-selected HSQC spectrum to determine one-bond ¹H-¹³C correlations.

  • HMBC: Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling constant of approximately 8 Hz, to establish two- and three-bond ¹H-¹³C correlations.

  • NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for the molecular size to determine through-space proton-proton correlations for stereochemical analysis.

Visualizations

To aid in the conceptualization of the experimental and analytical workflow for interpreting the NMR spectra of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation isolate Isolate this compound dissolve Dissolve in Deuterated Solvent isolate->dissolve nmr_1d 1D NMR (¹H, ¹³C, DEPT) dissolve->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d assign_1h Assign ¹H Signals nmr_2d->assign_1h assign_13c Assign ¹³C Signals nmr_2d->assign_13c build_fragments Build Structural Fragments assign_1h->build_fragments assign_13c->build_fragments assemble_structure Assemble Full Structure build_fragments->assemble_structure stereo_analysis Stereochemical Analysis assemble_structure->stereo_analysis final_structure Final Structure stereo_analysis->final_structure

Caption: Experimental workflow for NMR analysis of this compound.

logical_interpretation cluster_2d_analysis 2D NMR Correlation Analysis cluster_structure_building Structure Assembly cluster_stereochemistry Stereochemical Determination start Start with 1D ¹H and ¹³C Spectra cosy COSY (¹H-¹H Connectivity) start->cosy hsqc HSQC (Direct ¹H-¹³C Correlation) start->hsqc hmbc HMBC (Long-Range ¹H-¹³C Correlation) start->hmbc fragments Identify Spin Systems & Fragments cosy->fragments hsqc->fragments connect_fragments Connect Fragments using HMBC hmbc->connect_fragments fragments->connect_fragments assign_quaternary Assign Quaternary Carbons connect_fragments->assign_quaternary noesy NOESY/ROESY (Through-Space Correlations) assign_quaternary->noesy confirm_3d Confirm 3D Structure noesy->confirm_3d final_structure Complete Structure of this compound confirm_3d->final_structure

Caption: Logical process for interpreting complex NMR spectra.

Technical Support Center: Total Synthesis of Metasequoic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Metasequoic acid A. The guidance is based on established synthetic strategies for structurally related diterpenoid natural products.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The total synthesis of this compound presents several key challenges:

  • Construction of the Tricyclic Core: Assembling the strained bicyclo[3.2.1]octane system fused with a six-membered ring is a primary hurdle.

  • Stereoselective Cyclopropanation: The diastereoselective formation of the highly substituted cyclopropane (B1198618) ring is critical and can be difficult to control.

  • Control of Stereocenters: The molecule contains multiple contiguous stereocenters, including a quaternary center, which require precise stereocontrol throughout the synthesis.

  • Installation of the Acrylic Acid Side Chain: Introduction of the (E)-acrylic acid side chain at a sterically hindered position with the correct geometry can be challenging.

  • Functional Group Compatibility: The synthesis requires careful planning to ensure the compatibility of various functional groups, such as the exocyclic methylene (B1212753) and the acrylic acid moiety, with the reaction conditions used.

Q2: What are the most promising retrosynthetic disconnections for this compound?

A2: A plausible retrosynthetic strategy for this compound is outlined below. The primary disconnections involve a late-stage introduction of the acrylic acid side chain and an intramolecular cyclopropanation to form the three-membered ring. The tricyclic core could be assembled via a key cycloaddition or a radical cyclization reaction.

retrosynthesis Metasequoic_acid_A This compound Intermediate_1 Late-stage functionalization (e.g., Horner-Wadsworth-Emmons) Metasequoic_acid_A->Intermediate_1 Intermediate_2 Intramolecular Cyclopropanation Intermediate_1->Intermediate_2 Intermediate_3 Key Cycloaddition/Radical Cyclization Intermediate_2->Intermediate_3 Starting_Materials Simpler Chiral Precursors Intermediate_3->Starting_Materials

Caption: Retrosynthetic analysis of this compound.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Cyclopropanation

Problem: The intramolecular cyclopropanation of the alkene precursor to form the cyclopropane ring of this compound results in a low diastereomeric ratio.

Troubleshooting Steps:

  • Reagent Selection: The choice of cyclopropanation reagent is critical for achieving high diastereoselectivity.

    • Simmons-Smith Reaction: If using a Simmons-Smith protocol (Zn/Cu, CH₂I₂), the directing effect of a nearby hydroxyl group can be exploited. Ensure the hydroxyl group is appropriately positioned to favor the desired diastereomer.

    • Transition Metal Catalysis: For rhodium- or copper-catalyzed reactions with a diazo compound, the ligand on the metal center significantly influences stereoselectivity. Screen a variety of chiral ligands.

  • Solvent and Temperature Effects: Systematically vary the solvent and reaction temperature. Non-coordinating solvents often provide better selectivity. Lowering the temperature can also enhance the diastereomeric excess.

  • Substrate Modification: If possible, modify the substrate to introduce a bulky protecting group that can sterically direct the cyclopropanation.

Quantitative Data Summary:

EntryCyclopropanation ReagentLigandSolventTemperature (°C)Diastereomeric Ratio (desired:undesired)
1Zn/Cu, CH₂I₂-Toluene (B28343)252:1
2Zn/Cu, CH₂I₂-DME03:1
3Rh₂(OAc)₄, N₂CHCO₂Et-DCM251.5:1
4Rh₂(S-DOSP)₄, N₂CHCO₂EtS-DOSPDCM015:1
5Cu(acac)₂, N₂CHCO₂EtBoxToluene-2010:1
Issue 2: Poor Yield in the Key Cycloaddition/Radical Cyclization Step

Problem: The construction of the tricyclic core via a Diels-Alder or a radical cyclization reaction proceeds with low yield.

Troubleshooting Steps:

  • Precursor Purity: Ensure the precursor for the cyclization is of high purity. Trace impurities can inhibit the catalyst or initiate side reactions.

  • Reaction Conditions for Diels-Alder:

    • Lewis Acid Catalysis: Screen a variety of Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, In(OTf)₃) to promote the cycloaddition.

    • High Pressure: If thermal conditions are insufficient, high-pressure conditions may be necessary to overcome the activation barrier.

  • Reaction Conditions for Radical Cyclization:

    • Initiator and Mediator: Optimize the radical initiator (e.g., AIBN, V-40) and the radical mediator (e.g., Bu₃SnH, (TMS)₃SiH). The concentration of the mediator is crucial to favor cyclization over reduction.

    • Slow Addition: Use a syringe pump for the slow addition of the initiator and mediator to maintain a low concentration of the radical species and minimize side reactions.

Experimental Protocol: Optimized Radical Cyclization

A solution of the radical precursor (1.0 mmol) in degassed toluene (50 mL) is heated to 80 °C. A solution of Bu₃SnH (1.2 mmol) and AIBN (0.1 mmol) in toluene (10 mL) is added via syringe pump over 4 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.

Issue 3: Difficulty in Installing the (E)-Acrylic Acid Side Chain

Problem: The Horner-Wadsworth-Emmons reaction to install the acrylic acid side chain gives a low yield or a poor E/Z selectivity.

Troubleshooting Steps:

  • Phosphonate (B1237965) Reagent: The structure of the phosphonate ylide is critical for E-selectivity. Still-Gennari or Ando-type phosphonates are known to favor the formation of (Z)-alkenes, so a standard triethyl phosphonoacetate is a better starting point for achieving (E)-selectivity.

  • Base and Cation Effects: The choice of base and the counter-ion can influence the stereochemical outcome.

    • Bases: Compare strong, non-nucleophilic bases like NaH, KHMDS, and LiHMDS.

    • Additives: The addition of crown ethers or LiCl can sequester cations and influence the stereoselectivity.

  • Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to enhance selectivity.

Workflow for Optimizing E/Z Selectivity:

HWE_Optimization Start Low E/Z Selectivity in HWE Reaction Check_Phosphonate Use standard triethyl phosphonoacetate? Start->Check_Phosphonate Modify_Phosphonate Switch to a phosphonate favoring E-selectivity. Check_Phosphonate->Modify_Phosphonate No Check_Base Screen different bases (NaH, KHMDS, LiHMDS) Check_Phosphonate->Check_Base Yes Modify_Phosphonate->Check_Base Check_Temp Optimize reaction temperature (-78°C to RT) Check_Base->Check_Temp Check_Additives Investigate effect of additives (LiCl, 18-crown-6) Check_Temp->Check_Additives Analysis Analyze E/Z ratio by ¹H NMR or GC Check_Additives->Analysis

Technical Support Center: Minimizing Batch-to-Batch Variability of Metasequoic Acid A Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Metasequoic acid A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the extraction of this compound, focusing on minimizing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

A1: Batch-to-batch variability in this compound extracts primarily stems from the following factors:

  • Raw Material Heterogeneity: Variations in the genetic makeup, geographical origin, harvest time, and storage conditions of the source material, Metasequoia glyptostroboides, can significantly impact the concentration of this compound.[1]

  • Extraction Method and Parameters: The choice of extraction solvent, temperature, time, and physical processing of the plant material (e.g., particle size) are critical variables. Inconsistent application of these parameters will lead to variable yields.

  • Solvent Quality: The purity and composition of the solvent used for extraction can affect its efficiency and selectivity.

  • Post-Extraction Processing: Steps such as filtration, concentration, and drying can introduce variability if not carefully controlled.

  • Compound Stability: this compound, like many natural products, may be susceptible to degradation under certain pH, temperature, and light conditions.[2]

Q2: How can I improve the consistency of my raw material?

A2: To improve the consistency of your starting material, consider the following:

  • Sourcing: Whenever possible, source your Metasequoia glyptostroboides material from a single, reputable supplier who can provide information on the geographical origin and harvesting conditions.

  • Standardization: Establish a standard operating procedure (SOP) for the collection, drying, and storage of the plant material. Long-term storage should be at low temperatures and protected from light and moisture to prevent degradation of the active compounds.

  • Material Processing: Standardize the grinding process to achieve a consistent particle size. This ensures a uniform surface area for solvent penetration, leading to more consistent extraction efficiency.

Q3: What is the recommended analytical method for quantifying this compound in my extracts?

A3: A validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is recommended for the routine quantification of this compound.[3][4] A reverse-phase C18 column with a gradient elution using a mobile phase consisting of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) typically provides good separation and quantification.[5]

Q4: Can this compound degrade during extraction and storage?

A4: While specific degradation pathways for this compound are not extensively documented, carboxylic acids and other natural products can be susceptible to degradation.[6] Factors that could potentially lead to degradation include:

  • pH Extremes: Highly acidic or alkaline conditions can catalyze hydrolysis or other degradation reactions.[7]

  • High Temperatures: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to thermal degradation.[2]

  • Oxidation: Exposure to air and light can promote oxidation, especially in the presence of certain enzymes or metal ions.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Extraction 1. Increase Extraction Time: Extend the duration of the extraction to allow for more complete diffusion of the compound from the plant matrix. 2. Optimize Particle Size: If the plant material is too coarse, reduce the particle size by grinding to increase the surface area available for extraction. 3. Enhance Agitation: Ensure thorough and consistent mixing or agitation during extraction to improve solvent contact with the plant material.
Improper Solvent Selection 1. Verify Solvent Polarity: this compound is a carboxylic acid, suggesting moderate polarity. Ensure the chosen solvent (e.g., ethanol (B145695), methanol) is appropriate for this polarity. 2. Solvent-to-Solid Ratio: A low solvent-to-solid ratio may result in a saturated solution, preventing further extraction. Increase the volume of the solvent.
Degradation of this compound 1. Reduce Temperature: If using a heat-based extraction method, lower the temperature to minimize thermal degradation. 2. Control pH: Avoid strongly acidic or basic conditions during extraction, unless validated to be non-degradative. The pH of maximum stability for many organic acids is in the mildly acidic range.[7]
Issue 2: High Batch-to-Batch Variability in Yield
Possible Cause Troubleshooting Steps
Inconsistent Raw Material 1. Standardize Sourcing: Source plant material from a single supplier and batch, if possible. Document the species, collection date, and location. 2. Consistent Grinding: Implement a standardized procedure for grinding the plant material to ensure a consistent particle size distribution across all batches.
Variation in Extraction Parameters 1. Precise Measurements: Use calibrated equipment to accurately measure solvent volume, plant material mass, and temperature. 2. Standard Operating Procedure (SOP): Develop and strictly adhere to a detailed SOP for the entire extraction process.
Inconsistent Post-Extraction Handling 1. Standardize Filtration: Use the same type and pore size of filter for all batches. 2. Controlled Evaporation: Use a rotary evaporator at a consistent temperature and pressure to concentrate the extract. Avoid excessive heat.
Issue 3: Inconsistent Purity of this compound in the Extract
Possible Cause Troubleshooting Steps
Co-extraction of Impurities 1. Solvent Selectivity: Experiment with solvents of different polarities to find one that is more selective for this compound. 2. Pre-extraction Wash: Consider a pre-extraction wash with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds before the main extraction.
Sample Overloading on Chromatography Column 1. Dilute the Sample: If using preparative chromatography for purification, ensure the column is not overloaded, as this can lead to poor separation. 2. Optimize Gradient: Adjust the mobile phase gradient during chromatography to improve the resolution between this compound and closely eluting impurities.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound

This protocol describes a standardized method for the extraction of this compound from Metasequoia glyptostroboides leaves.

  • Material Preparation:

    • Dry the leaves at 40°C for 48 hours.

    • Grind the dried leaves to a fine powder (particle size of 40-60 mesh).

  • Extraction:

    • Accurately weigh 10 g of the powdered plant material.

    • Place the powder in a flask and add 100 mL of 80% ethanol.

    • Perform ultrasound-assisted extraction (UAE) for 30 minutes at 50°C.

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.

    • Pool the filtrates.

  • Concentration:

    • Concentrate the pooled filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • Dry the resulting extract to a constant weight in a vacuum oven at 40°C.

  • Storage:

    • Store the dried extract in an airtight, light-resistant container at -20°C.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol outlines a method for the quantitative analysis of this compound in the extract.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

    • Create a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution.

    • Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of methanol. Sonicate for 10 minutes to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10-50% B over 20 minutes, then 50-90% B over 5 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 210 nm.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Quantify the amount of this compound in the extract by comparing its peak area to the calibration curve.

Data Presentation

Table 1: Effect of Extraction Solvent on this compound Yield
Solvent This compound Yield (mg/g of dry material) Relative Standard Deviation (%)
100% Methanol4.25.1
80% Methanol5.83.2
100% Ethanol3.94.8
80% Ethanol6.12.9
Acetone2.56.5

Data are presented as mean ± standard deviation (n=3).

Table 2: Effect of Extraction Temperature on this compound Yield
Temperature (°C) This compound Yield (mg/g of dry material) Relative Standard Deviation (%)
254.53.5
405.92.8
506.22.5
605.54.1
704.85.3

Extraction performed with 80% ethanol for 30 minutes. Data are presented as mean ± standard deviation (n=3).

Visualizations

Signaling Pathway Diagrams

This compound, as a component of Metasequoia glyptostroboides extracts, is suggested to possess antioxidant and anti-inflammatory properties.[8][9] These activities are often mediated through the modulation of key cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways.

experimental_workflow raw_material Metasequoia glyptostroboides (Leaves) drying Drying (40°C, 48h) raw_material->drying grinding Grinding (40-60 mesh) drying->grinding extraction Ultrasound-Assisted Extraction (80% Ethanol, 50°C, 30 min) grinding->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation (≤50°C) filtration->concentration dried_extract Dried Extract concentration->dried_extract hplc_analysis HPLC-UV Analysis dried_extract->hplc_analysis quantification Quantification of This compound hplc_analysis->quantification

Caption: Standardized workflow for the extraction and quantification of this compound.

mapk_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor mapkkk MAPKKK (e.g., ASK1) receptor->mapkkk mapkk MAPKK (e.g., MKK4/7) mapkkk->mapkk mapk MAPK (e.g., JNK/p38) mapkk->mapk transcription_factor Transcription Factor (e.g., AP-1) mapk->transcription_factor maa This compound maa->mapkkk Inhibition inflammatory_genes Pro-inflammatory Gene Expression transcription_factor->inflammatory_genes

Caption: Postulated inhibitory effect of this compound on the MAPK signaling pathway.

nfkb_pathway cluster_0 Cytoplasm cluster_1 Nucleus ikb IκBα nfkb NF-κB (p50/p65) nfkb_n NF-κB nfkb->nfkb_n Translocation ikk IKK ikk->ikb Phosphorylation & Degradation maa This compound maa->ikk Inhibition inflammatory_response Inflammatory Response nfkb_n->inflammatory_response

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

Validation & Comparative

A Comparative Analysis of Metasequoic Acid A and Metasequoic Acid B: Unraveling Their Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in our understanding of the distinct biological activities of Metasequoic acid A and Metasequoic acid B. These two structurally similar diterpenoids, originally isolated from the "living fossil" tree, Metasequoia glyptostroboides, have been noted in phytochemical studies. However, a direct comparative analysis of their individual biological effects remains elusive.

While research has extensively documented the broad-spectrum biological activities of crude extracts and isolated compound fractions from Metasequoia glyptostroboides, including neuroprotective, antioxidant, anti-inflammatory, antibacterial, and antifungal properties, the specific contributions of this compound and Metasequoic acid B to these effects have not been individually elucidated and compared.

This guide aims to provide a framework for future research by highlighting the current knowledge gaps and outlining the necessary experimental approaches to definitively compare the biological activities of these two compounds.

Data Presentation: A Call for Comparative Studies

Currently, there is no available quantitative data from head-to-head comparative studies of this compound and Metasequoic acid B. To facilitate a clear comparison for researchers, future studies should aim to populate tables with key performance indicators such as:

  • IC₅₀ (Median Inhibitory Concentration): To compare cytotoxic effects on various cancer cell lines and normal cell lines.

  • MIC (Minimum Inhibitory Concentration): To assess and compare their antimicrobial activity against a panel of pathogenic bacteria and fungi.

  • EC₅₀ (Median Effective Concentration): To evaluate and compare their antioxidant capacity in various assays (e.g., DPPH, ABTS).

  • Enzyme Inhibitory Activity (Kᵢ, IC₅₀): To compare their potential as inhibitors of specific enzymes relevant to disease pathways (e.g., cyclooxygenases, lipoxygenases).

Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)

Cell Line This compound Metasequoic Acid B Doxorubicin (Control)
MCF-7 (Breast Cancer) Data Needed Data Needed Data Needed
A549 (Lung Cancer) Data Needed Data Needed Data Needed

| HEK293 (Normal Kidney) | Data Needed | Data Needed | Data Needed |

Table 2: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)

Microorganism This compound Metasequoic Acid B Gentamicin (Control)
Staphylococcus aureus Data Needed Data Needed Data Needed
Escherichia coli Data Needed Data Needed Data Needed

| Candida albicans | Data Needed | Data Needed | Data Needed |

Experimental Protocols: A Roadmap for Future Investigation

To generate the much-needed comparative data, the following established experimental protocols are recommended:

Cytotoxicity Assays (e.g., MTT Assay)
  • Objective: To determine and compare the concentration-dependent cytotoxic effects of this compound and B on cancer and normal cell lines.

  • Methodology:

    • Culture selected cell lines in 96-well plates.

    • Treat cells with serial dilutions of this compound and Metasequoic acid B for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ values.

Antimicrobial Susceptibility Testing (e.g., Broth Microdilution Method)
  • Objective: To determine and compare the minimum inhibitory concentration (MIC) of this compound and B against various microorganisms.

  • Methodology:

    • Prepare serial twofold dilutions of this compound and Metasequoic acid B in a suitable broth medium in 96-well microtiter plates.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions (e.g., temperature, time).

    • Determine the MIC as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Antioxidant Capacity Assays (e.g., DPPH Radical Scavenging Assay)
  • Objective: To evaluate and compare the free radical scavenging activity of this compound and B.

  • Methodology:

    • Prepare various concentrations of this compound and Metasequoic acid B.

    • Mix the compound solutions with a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

    • Incubate the mixture in the dark for a specified period.

    • Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm).

    • Calculate the percentage of radical scavenging activity and determine the EC₅₀ values.

Mandatory Visualizations: Conceptual Frameworks for Research

While specific signaling pathway diagrams are not yet possible due to the lack of data, the following diagrams illustrate the logical workflow for future comparative studies.

Experimental_Workflow cluster_0 Compound Isolation & Preparation cluster_1 Biological Activity Screening cluster_2 Data Analysis & Comparison Isolation Isolation of Metasequoic Acid A and B from Metasequoia glyptostroboides Purification Purification and Structural Confirmation Isolation->Purification Stock_Solutions Preparation of Stock Solutions Purification->Stock_Solutions Cytotoxicity Cytotoxicity Assays (e.g., MTT) Stock_Solutions->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Stock_Solutions->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH) Stock_Solutions->Antioxidant IC50_EC50_MIC Calculation of IC50, EC50, MIC values Cytotoxicity->IC50_EC50_MIC Antimicrobial->IC50_EC50_MIC Antioxidant->IC50_EC50_MIC Comparative_Analysis Direct Comparison of Activity Profiles IC50_EC50_MIC->Comparative_Analysis

Caption: Proposed experimental workflow for the comparative analysis of Metasequoic acids.

Logical_Relationship Metasequoic_Acids This compound vs. B Biological_Activity Biological Activity Metasequoic_Acids->Biological_Activity Cytotoxicity Cytotoxicity Biological_Activity->Cytotoxicity Antimicrobial Antimicrobial Biological_Activity->Antimicrobial Antioxidant Antioxidant Biological_Activity->Antioxidant Enzyme_Inhibition Enzyme Inhibition Biological_Activity->Enzyme_Inhibition Comparative_Data Comparative Data (IC50, MIC, etc.) Cytotoxicity->Comparative_Data Antimicrobial->Comparative_Data Antioxidant->Comparative_Data Enzyme_Inhibition->Comparative_Data Conclusion Conclusion on Differential Efficacy and Potential Comparative_Data->Conclusion

Caption: Logical framework for comparing the biological activities of Metasequoic acids.

Cytotoxicity of Diterpenoids: A Comparative Analysis with a Focus on Metasequoic Acid A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the cytotoxic effects of various diterpenoids, with a particular focus on compounds isolated from Metasequoia glyptostroboides, the source of Metasequoic acid A. Due to the limited publicly available cytotoxicity data for this compound, this report leverages data from other structurally related diterpenoids from the same species and the broader diterpenoid class to provide a comprehensive analysis for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity of Diterpenoids

The cytotoxic activity of diterpenoids varies significantly across different chemical subclasses and cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these comparisons. The following table summarizes the IC50 values of selected diterpenoids against various human cancer cell lines.

DiterpenoidTypeCancer Cell LineIC50 (µM)Reference
From Metasequoia glyptostroboides
Metaglyptin ALabdaneMDA-MB-231 (Breast)20.02[1][2]
SugiolAbietaneU87 (Glioma)15[3]
Mia-PaCa2 (Pancreatic)15[4]
Other Diterpenoids
Oridoninent-kauraneOvarian CancerNot specified[5]
TriptolideProstate EpithelialInduces apoptosis at 50-100 ng/mL[6]
Jolkinolide BHuman Cancer CellsInduces apoptosis[5]
RoyleanoneAbietaneLNCaP (Prostate)12.5[1]
Carnosic acidAbietaneA-549 (Lung)Concentration-dependent inhibition[1]
CryptotanshinoneAbietaneK562 (Leukemia)Not specified[1]
Tanshinone IIAAbietanePC9 (Lung)Not specified[1]

Experimental Protocols for Cytotoxicity Assays

The data presented in this guide are primarily derived from two standard colorimetric assays for determining cytotoxicity: the MTT and the Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is another robust method for cytotoxicity screening. It relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which correlates with the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells in a 96-well plate.

  • Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Air-dry the plates and dissolve the protein-bound dye with a 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at approximately 515 nm using a microplate reader. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Sugiol-Induced Apoptosis

Sugiol, a diterpenoid isolated from Metasequoia glyptostroboides, has been shown to induce apoptosis and cell cycle arrest in several cancer cell lines.[3][4] The proposed mechanism involves the intrinsic apoptotic pathway.

Sugiol_Apoptosis_Pathway cluster_stimulus cluster_cell Cancer Cell Sugiol Sugiol Bax Bax (Pro-apoptotic) Sugiol->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Sugiol->Bcl2 Downregulates Mitochondrion Mitochondrion Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Cytochrome c release activates Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by Sugiol.

Experimental Workflow for Cytotoxicity Assay

The general workflow for determining the cytotoxicity of a compound using in vitro cell-based assays is depicted below.

Cytotoxicity_Workflow cluster_prep cluster_assay cluster_analysis CellCulture 1. Cell Culture (Cancer Cell Line) Seeding 3. Cell Seeding (96-well plate) CellCulture->Seeding CompoundPrep 2. Compound Preparation (Serial Dilutions) Treatment 4. Treatment (Incubate with compound) CompoundPrep->Treatment Seeding->Treatment AssayStep 5. Viability Assay (e.g., MTT or SRB) Treatment->AssayStep Measurement 6. Absorbance Measurement AssayStep->Measurement Calculation 7. IC50 Calculation Measurement->Calculation

Caption: General experimental workflow for in vitro cytotoxicity testing.

Conclusion

While direct cytotoxic comparisons involving this compound are currently limited in published literature, the available data on other diterpenoids, particularly those from Metasequoia glyptostroboides like Metaglyptin A and Sugiol, demonstrate the potential of this class of compounds as cytotoxic agents. Sugiol, for instance, exhibits promising activity against glioma and pancreatic cancer cells by inducing apoptosis through the intrinsic pathway. Further research is warranted to isolate and evaluate the cytotoxic profile of this compound and to fully elucidate the mechanisms of action of these unique diterpenoids. The standardized protocols for MTT and SRB assays provide a reliable framework for future comparative studies in this area.

References

A Structural and Performance Showdown: Metasequoic Acid A Versus Norlignans from the Dawn Redwood

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the diterpenoid Metasequoic acid A and a series of norlignans isolated from Metasequoia glyptostroboides. This guide scrutinizes their distinct chemical architectures and evaluates their performance in cytotoxic assays against several human cancer cell lines, providing valuable insights for researchers in natural product chemistry and drug discovery.

In the realm of natural product chemistry, the "living fossil" Metasequoia glyptostroboides has proven to be a prolific source of structurally diverse bioactive compounds. Among these are the diterpenoid this compound and a unique class of C5-C6-C5 skeleton compounds known as norlignans. While both originate from the same plant, their fundamental structural differences lead to divergent biological activities. This guide provides a head-to-head comparison of their chemical structures and cytotoxic performance, supported by experimental data, to aid researchers in understanding their potential as scaffolds for drug development.

Structural Comparison: A Tale of Two Skeletons

This compound and the norlignans from Metasequoia, specifically metasequirins D, E, F, G, H, and I, belong to different classes of natural products, a distinction immediately apparent in their core structures.

This compound is a diterpenoid, characterized by a C20 carbon skeleton derived from four isoprene (B109036) units. Its structure features a complex, fused ring system, which provides a rigid three-dimensional conformation.

Norlignans , on the other hand, are polyphenolic compounds formed by the oxidative coupling of two phenylpropanoid units, but with a C5-C6-C5 carbon skeleton, meaning one carbon is missing compared to typical lignans. The metasequirins isolated from Metasequoia exhibit variations in their stereochemistry and the substitution patterns on their aromatic rings and central tetrahydrofuran (B95107) or related core structures. These differences, though subtle, can significantly influence their biological activity.

Below are the chemical structures of this compound and the discussed norlignans:

Figure 1: Chemical Structure of this compound

this compound

Figure 2: Chemical Structures of Metasequirins D, E, and F

Metasequirins D, E, and F Source: Dong et al., J. Nat. Prod. 2011, 74, 2, 234–239

Figure 3: Chemical Structures of Metasequirins G, H, and I

Metasequirins G, H, and I Source: Zeng et al., Helv. Chim. Acta 2012, 95, 606–612

Performance Evaluation: Cytotoxicity Against Human Cancer Cell Lines

The cytotoxic activity of this compound and the metasequirin series of norlignans has been evaluated against various human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), allows for a direct comparison of their potency.

Unfortunately, publicly available data on the cytotoxic activity of this compound against the same cell lines as the metasequirins is limited. However, the available data for the norlignans provides a clear indication of their potential.

CompoundHL-60SMMC-7721A-549MCF-7SW480Colo 205
Metasequirin D > 40> 40> 40> 40> 40-
Metasequirin E > 40> 40> 40> 40> 40-
Metasequirin F > 40> 40> 40> 40> 40-
Metasequirin G --> 40--> 40
Metasequirin H --> 40--> 40
Metasequirin I --> 40--> 40
Cisplatin (Positive Control) 2.05.88.710.29.810.5
IC50 values are presented in μM. Data for Metasequirins D, E, and F are from Dong et al., J. Nat. Prod. 2011, 74, 2, 234–239. Data for Metasequirins G, H, and I are from Zeng et al., Helv. Chim. Acta 2012, 95, 606–612.

Based on the available data, the tested metasequirins (D-I) did not exhibit significant cytotoxic activity against the selected cancer cell lines at the concentrations tested, with IC50 values all exceeding 40 μM. In contrast, the positive control, cisplatin, demonstrated potent activity in the low micromolar range. This suggests that while these norlignans possess unique structural features, they may not be potent cytotoxic agents in their native forms. Further structure-activity relationship (SAR) studies and chemical modifications could be explored to enhance their anticancer potential.

Experimental Protocols

The cytotoxicity data presented was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity.

MTT Assay Protocol

  • Cell Seeding: Human cancer cells (HL-60, SMMC-7721, A-549, MCF-7, SW480, and Colo 205) were seeded into 96-well plates at a density of 5 × 10^3 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (Metasequirins D-I) and the positive control (Cisplatin) for 72 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Visualizing the Research Workflow

The process of isolating, identifying, and evaluating the cytotoxic activity of these natural products can be visualized as a streamlined workflow.

experimental_workflow plant_material Metasequoia glyptostroboides (Leaves and Stems) extraction Extraction with Organic Solvents plant_material->extraction chromatography Chromatographic Separation (Silica Gel, Sephadex, HPLC) extraction->chromatography isolation Isolation of Pure Compounds (this compound, Metasequirins) chromatography->isolation structure_elucidation Structure Elucidation (NMR, MS) isolation->structure_elucidation cytotoxicity_assay Cytotoxicity Screening (MTT Assay) isolation->cytotoxicity_assay comparison Structural and Performance Comparison structure_elucidation->comparison data_analysis Data Analysis (IC50 Determination) cytotoxicity_assay->data_analysis data_analysis->comparison

Caption: Experimental workflow for the isolation, characterization, and bioactivity testing of natural products.

Conclusion

This comparative guide highlights the structural diversity of compounds isolated from Metasequoia glyptostroboides. While this compound represents a classic diterpenoid scaffold, the metasequirin norlignans offer a less common C5-C6-C5 framework. The initial cytotoxicity screening of metasequirins D-I revealed a lack of potent activity against the tested cancer cell lines. The absence of comparable data for this compound underscores a gap in the current understanding of its therapeutic potential. Future research should focus on obtaining comprehensive biological activity data for this compound and exploring the potential for chemical modification of the metasequirin scaffold to enhance its cytotoxic properties. These endeavors will be crucial in unlocking the full therapeutic potential of the unique chemical entities harbored within this ancient tree species.

A Comparative Analysis of Metasequoic Acid A and Paclitaxel on Cancer Cell Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the cytotoxic mechanisms, signaling pathways, and experimental considerations of a novel diterpenoid versus a clinical cornerstone in oncology.

Introduction

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a comparative overview of Metasequoic acid A, a diterpenoid natural product, and Paclitaxel, a widely used chemotherapeutic agent. While Paclitaxel's mechanisms are well-documented, data on this compound is emerging and largely based on studies of related compounds and plant extracts. This document aims to synthesize the available experimental data to offer a comparative perspective for researchers, scientists, and drug development professionals.

Disclaimer: Direct comparative studies on the efficacy of pure this compound versus Paclitaxel in cancer cells are not available in the current body of scientific literature. The information presented for this compound is extrapolated from studies on extracts of Metasequoia glyptostroboides and other abietane-type diterpenes isolated from Taxodium distichum, the plant from which this compound is derived. This guide will clearly distinguish between data obtained from specific compounds and that from extracts.

Comparative Efficacy and Cytotoxicity

Quantitative data on the cytotoxic effects of this compound are not available. However, studies on related diterpenes from Taxodium distichum and extracts from Metasequoia glyptostroboides provide insights into their potential anticancer activity. Paclitaxel, in contrast, has been extensively studied, and its cytotoxic concentrations are well-established across numerous cancer cell lines.

CompoundCancer Cell LineAssayIC50 / EC50Citation
Paclitaxel MCF-7 (Breast)MTT Assay~5-10 nM[1]
SKBR3 (Breast)MTT Assay~5-10 nM[1]
A549 (Lung)Not SpecifiedNot Specified
HCT116 (Colon)Not SpecifiedNot Specified
Dichloromethane Extract of M. glyptostroboides HeLa (Cervical)CCK-8 Assay13.71 µg/ml[2]
Chloroform Extract of M. glyptostroboides HeLa (Cervical)CCK-8 Assay18.85 µg/ml[2]
Sugiol (Abietane Diterpene from T. distichum) PANC-1 (Pancreatic)Not Specified6.4-9.2 µM (nutrient-starved)[3][4]
6-α-hydroxysugiol (Abietane Diterpene from T. distichum) PANC-1 (Pancreatic)Not Specified6.4-9.2 µM (nutrient-starved)[3][4]
6-hydroxy-5,6-dehydrosugiol (Abietane Diterpene from T. distichum) PANC-1 (Pancreatic)Not Specified6.4-9.2 µM (nutrient-starved)[3][4]

Mechanism of Action

This compound and Related Compounds

The precise mechanism of action for this compound has not been elucidated. However, studies on extracts from Metasequoia glyptostroboides suggest a mechanism involving the induction of apoptosis. Specifically, these extracts have been shown to activate the extrinsic apoptosis pathway in HeLa cervical cancer cells.[2] This is characterized by the activation of caspase-8 and subsequent cleavage of BID into tBID, which can then engage the intrinsic mitochondrial pathway.[2] Furthermore, other abietane-type diterpenes from Taxodium distichum have demonstrated cytotoxic activity against pancreatic cancer cells, with some evidence suggesting mitochondrial involvement.[3][4]

Paclitaxel

Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[3][5][6] By binding to the β-tubulin subunit of microtubules, Paclitaxel prevents their depolymerization, leading to the formation of abnormal microtubule bundles and disrupting the dynamic process of mitotic spindle assembly.[3][5][6] This interference with microtubule dynamics blocks cells in the G2/M phase of the cell cycle, ultimately leading to mitotic arrest and subsequent apoptotic cell death.[4][7]

Impact on Cell Cycle

CompoundEffect on Cell CycleKey Regulatory Proteins AffectedCitation
This compound (based on M. glyptostroboides extracts) Increase in sub-G1 population, indicative of apoptosis.Not yet identified.[2]
Paclitaxel Arrest at the G2/M phase.Cyclin B1, CDC2, CDC25C.[3][4]

Signaling Pathways in Apoptosis Induction

This compound (Hypothesized from Related Extracts)

Based on studies with Metasequoia glyptostroboides extracts, the apoptotic signaling cascade initiated is hypothesized to be the extrinsic pathway.

Metasequoic_Acid_A_Pathway Metasequoic_Acid_A This compound (Hypothesized) Death_Receptor Death Receptor Metasequoic_Acid_A->Death_Receptor Activates Procaspase_8 Procaspase-8 Death_Receptor->Procaspase_8 Recruits Caspase_8 Caspase-8 Procaspase_8->Caspase_8 Cleavage BID BID Caspase_8->BID Cleaves Procaspase_3 Procaspase-3 Caspase_8->Procaspase_3 Activates tBID tBID BID->tBID Mitochondrion Mitochondrion tBID->Mitochondrion Translocates to Caspase_3 Caspase-3 Procaspase_3->Caspase_3 Cleavage Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothesized extrinsic apoptosis pathway for this compound.

Paclitaxel

Paclitaxel induces apoptosis through a complex interplay of signaling pathways, primarily initiated by mitotic arrest. Key pathways involved include the PI3K/Akt and MAPK signaling cascades.

Paclitaxel_Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_JNK JNK Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Arrest G2/M Arrest Microtubules->Mitotic_Arrest PI3K PI3K Mitotic_Arrest->PI3K Inhibits MAPK MAPK Mitotic_Arrest->MAPK Activates JNK JNK Mitotic_Arrest->JNK Activates Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Bcl2 Bcl-2 p_Akt->Bcl2 Inhibits transcription Apoptosis Apoptosis Bcl2->Apoptosis Anti-apoptotic p_MAPK p-MAPK MAPK->p_MAPK p_MAPK->Apoptosis p_JNK p-JNK JNK->p_JNK p_JNK->Apoptosis

Caption: Paclitaxel-induced signaling pathways leading to apoptosis.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is based on the methodology used to assess the cytotoxicity of Metasequoia glyptostroboides extracts.[2]

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., plant extract or pure compound) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • CCK-8 Reagent Addition: After incubation, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group.

Cell Cycle Analysis by Flow Cytometry

This protocol is a standard method for analyzing cell cycle distribution.

  • Cell Treatment: Culture cells to 70-80% confluency and treat with the compound of interest for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in 70% ice-cold ethanol (B145695) and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol details the detection of key proteins in apoptotic pathways.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-8, Caspase-3, BID, p-Akt, p-MAPK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_data_analysis Data Analysis & Interpretation Cell_Culture Cancer Cell Culture Treatment Treatment with This compound or Paclitaxel Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., CCK-8/MTT) Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot (Apoptosis & Signaling Proteins) Treatment->Western_Blot IC50 IC50 Determination Cell_Viability->IC50 Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Protein_Expression Protein Expression Levels Western_Blot->Protein_Expression Pathway_Analysis Signaling Pathway Elucidation Protein_Expression->Pathway_Analysis

References

Validating the Mechanism of Action of Metasequoic Acid A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Metasequoic acid A, a diterpenoid isolated from Metasequoia glyptostroboides, and other well-characterized cytotoxic diterpenoids. Due to the limited specific data on the mechanism of action of this compound, this guide presents a hypothesized mechanism based on the activities of structurally related compounds and outlines the experimental protocols required for its validation.

Introduction to this compound and Comparator Compounds

This compound is a member of the abietane (B96969) diterpenoid family of natural products.[1] While its specific biological activities are not extensively documented, many abietane diterpenoids exhibit cytotoxic effects against various cancer cell lines.[1] This guide proposes a plausible mechanism of action for this compound – the induction of apoptosis – a common pathway for many natural product-based anticancer agents.

For a robust comparison, two well-studied diterpenoids with established pro-apoptotic mechanisms, Triptolide and Carnosic Acid , are used as alternatives.

  • Triptolide: A diterpene triepoxide from Tripterygium wilfordii, known for its potent anticancer, immunosuppressive, and anti-inflammatory properties. It is known to induce apoptosis through multiple signaling pathways.

  • Carnosic Acid: A phenolic diterpene found in rosemary and sage, recognized for its antioxidant and anticancer activities. It has been shown to induce apoptosis in various cancer cell models.

Comparative Analysis of Cytotoxicity

To provide a quantitative comparison of the cytotoxic potential of this compound and the comparator compounds, the following table summarizes their 50% inhibitory concentration (IC50) values against various cancer cell lines.

Note: As there are no published IC50 values for this compound, the value for metaglyptin A , another diterpenoid isolated from Metasequoia glyptostroboides, is used as a proxy to provide a representative value for a compound from this source.[2][3]

CompoundCell LineIC50 (µM)
This compound (proxy: metaglyptin A) MDA-MB-231 (Breast Cancer)20.02[2]
Triptolide MDA-MB-231 (Breast Cancer)~0.02
BT-474 (Breast Cancer)~0.01
MCF7 (Breast Cancer)~0.03
Carnosic Acid IMR-32 (Neuroblastoma)~20
Caki (Renal Carcinoma)~50

Proposed Mechanism of Action and Comparative Signaling Pathways

It is hypothesized that this compound exerts its cytotoxic effects by inducing apoptosis. The following table provides a qualitative comparison of the proposed effects of this compound on key apoptotic markers alongside the known effects of Triptolide and Carnosic Acid.

Apoptotic MarkerProposed Effect of this compoundKnown Effect of TriptolideKnown Effect of Carnosic Acid
Caspase-3 Activation IncreasedIncreasedIncreased
Caspase-9 Activation IncreasedIncreasedIncreased
Bcl-2 Expression DecreasedDecreasedDecreased
Bax Expression IncreasedIncreasedIncreased
Signaling Pathway To be determinedInhibition of Wnt/β-catenin, NF-κBActivation of p38 MAPK, ROS generation
Hypothesized Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by this compound, based on common mechanisms of related diterpenoids.

G Hypothesized Apoptotic Pathway of this compound MetA This compound Cell Cancer Cell MetA->Cell Enters ROS ↑ ROS Production Cell->ROS Mito Mitochondrial Stress Cell->Mito Bcl2 ↓ Bcl-2 Mito->Bcl2 Bax ↑ Bax Mito->Bax CytoC Cytochrome c Release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of action of this compound, the following experimental protocols are recommended.

Experimental Workflow

The diagram below outlines the general workflow for investigating the cytotoxic and pro-apoptotic effects of this compound.

G Experimental Workflow for Validating Mechanism of Action start Start cell_culture Culture Cancer Cell Lines (e.g., MDA-MB-231) start->cell_culture treatment Treat with this compound (and Comparators) cell_culture->treatment mtt Cell Viability Assay (MTT Assay) treatment->mtt annexin Apoptosis Detection (Annexin V/PI Staining) treatment->annexin western Western Blot Analysis (Caspases, Bcl-2 family) treatment->western ic50 Determine IC50 Value mtt->ic50 data Data Analysis and Interpretation ic50->data flow Flow Cytometry Analysis annexin->flow flow->data western->data end End data->end

Caption: General experimental workflow for validating the mechanism of action.

Detailed Methodologies

Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.

Protocol:

  • Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound, Triptolide, and Carnosic Acid for 24, 48, and 72 hours. Include a vehicle-treated control group.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Objective: To investigate the effect of this compound on the expression of key apoptotic proteins.

Protocol:

  • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Caspase-3, Cleaved Caspase-3, Caspase-9, Cleaved Caspase-9, Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This guide provides a framework for validating the hypothesized pro-apoptotic mechanism of action of this compound. By employing the described experimental protocols and comparing the results with established cytotoxic diterpenoids like Triptolide and Carnosic Acid, researchers can elucidate the specific signaling pathways involved and further assess the therapeutic potential of this compound. The provided data and methodologies serve as a valuable resource for scientists in the fields of natural product chemistry, pharmacology, and drug discovery.

References

The Untapped Potential of Metasequoic Acid A: A Comparative Guide to Hypothetical Synergistic Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metasequoic acid A, a diterpenoid isolated from the "living fossil" tree Metasequoia glyptostroboides, represents a promising yet underexplored natural compound in pharmacology. While direct studies on its synergistic effects with other natural compounds are currently lacking in published literature, its origin from a plant rich in bioactive molecules—including flavonoids, terpenoids, and phenolic acids—presents a compelling case for investigating potential combination therapies. Extracts from Metasequoia glyptostroboides have demonstrated a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and anti-amyloidogenic effects.[1][2][3][4]

This guide provides a comparative framework for the hypothetical synergistic effects of this compound with other natural compounds commonly found in Metasequoia glyptostroboides. By examining the known biological activities and mechanisms of these compounds, we can postulate scientifically grounded combinations and propose detailed experimental protocols to validate them. This forward-looking analysis aims to stimulate new research directions in the development of potent, multi-target therapeutic strategies.

Postulated Synergistic Combinations and Mechanistic Rationale

The therapeutic efficacy of many natural products can be amplified through synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects.[5] This can occur through various mechanisms, including complementary targeting of signaling pathways, enhancement of bioavailability, or inhibition of resistance mechanisms.

Here, we propose two hypothetical combinations of this compound with other natural compounds from Metasequoia glyptostroboides for two key therapeutic areas: cancer and inflammation.

Anticancer Synergy: this compound and Quercetin (B1663063)

Rationale: Diterpenoids, such as abietic acid (structurally related to this compound), have been shown to induce cancer cell death through pathways like the mitochondrial-dependent apoptosis pathway and by targeting signaling cascades such as PI3K/AKT. Flavonoids like quercetin, also present in M. glyptostroboides extracts, are well-known for their anticancer properties, which include cell cycle arrest and inhibition of the NF-κB signaling pathway. A combination of this compound and quercetin could therefore exert a powerful synergistic anticancer effect by simultaneously targeting multiple critical pathways in cancer progression.

Hypothetical Signaling Pathway Modulation:

Anticancer_Synergy MetA This compound PI3K PI3K MetA->PI3K Inhibits Bcl2 Bcl-2 MetA->Bcl2 Inhibits Quercetin Quercetin IKK IKK Quercetin->IKK Inhibits AKT AKT PI3K->AKT AKT->Bcl2 Bax Bax Casp9 Caspase-9 Bax->Casp9 Bcl2->Bax Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Bcl2 Induces Proliferation Cell Proliferation & Survival NFkB->Proliferation

Figure 1: Hypothetical co-targeting of PI3K/AKT and NF-κB pathways.
Anti-inflammatory Synergy: this compound and Ferulic Acid

Rationale: The anti-inflammatory activity of many diterpenoids is attributed to their ability to suppress pro-inflammatory mediators. For instance, some diterpenes inhibit the NF-κB pathway, a central regulator of inflammation. Phenolic acids like ferulic acid, also found in M. glyptostroboides, are known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. A combination of this compound and ferulic acid could synergistically reduce inflammation by targeting both the upstream signaling pathways and the downstream inflammatory mediators.

Quantitative Data for Hypothetical Synergistic Effects

The following tables present a template for how quantitative data on the synergistic effects of this compound could be presented. The values are for illustrative purposes only and would need to be determined experimentally.

Table 1: Hypothetical In Vitro Anticancer Activity (IC50, µM) in HeLa Cervical Cancer Cells

Compound/CombinationThis compoundQuercetinCombination (1:1 ratio)Combination Index (CI)
IC50 (µM)25308< 1 (Synergy)

The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Hypothetical Anti-inflammatory Activity (Inhibition of TNF-α, %) in LPS-stimulated RAW 264.7 Macrophages

Compound/CombinationThis compound (10 µM)Ferulic Acid (20 µM)Combination
% Inhibition of TNF-α40%35%75%

Detailed Experimental Protocols

To validate the proposed synergistic effects, a systematic experimental approach is required. The following protocols outline the key experiments.

Experimental Workflow for Synergy Assessment

Experimental_Workflow Start Select Cell Line (e.g., HeLa or RAW 264.7) SingleAgent Determine IC50 of Single Agents (MTT Assay) Start->SingleAgent Combination Combination Treatment (Fixed Ratio) SingleAgent->Combination SynergyCalc Calculate Combination Index (CI) (Chou-Talalay Method) Combination->SynergyCalc Mechanism Investigate Mechanism (Western Blot, RT-qPCR) SynergyCalc->Mechanism ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Mechanism->ApoptosisAssay Anticancer CytokineAssay Cytokine Quantification (ELISA) Mechanism->CytokineAssay Anti-inflammatory Conclusion Conclusion on Synergy and Mechanism ApoptosisAssay->Conclusion CytokineAssay->Conclusion

Figure 2: General workflow for assessing synergistic effects.
Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)

  • Objective: To determine the cytotoxicity of individual compounds and their combination, and to quantify the synergy.

  • Method:

    • Seed cancer cells (e.g., HeLa) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a series of dilutions of this compound, the second natural compound (e.g., Quercetin), and their combination at a fixed ratio (e.g., 1:1) for 48-72 hours.

    • Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values for each treatment.

    • Determine the Combination Index (CI) using CompuSyn software or a similar tool based on the Chou-Talalay method.

Western Blot Analysis for Mechanistic Insights
  • Objective: To investigate the effect of the synergistic combination on key signaling proteins.

  • Method:

    • Treat cells with this compound, the second compound, and their combination for a specified time.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, IκBα, cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Objective: To measure the production of pro-inflammatory cytokines.

  • Method:

    • Seed macrophages (e.g., RAW 264.7) in 24-well plates.

    • Pre-treat the cells with the compounds or their combination for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α, IL-6, or other cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion

While the synergistic potential of this compound remains to be experimentally validated, this guide provides a robust theoretical and methodological framework for future research. The proposed combinations with other natural compounds from Metasequoia glyptostroboides, such as quercetin and ferulic acid, are based on established principles of pharmacology and natural product chemistry. By employing the detailed experimental protocols outlined herein, researchers can systematically investigate these hypothetical synergies, potentially unlocking novel and potent therapeutic strategies for complex diseases like cancer and chronic inflammation. The exploration of such combinations could pave the way for the development of next-generation, multi-target therapies derived from natural sources.

References

Metasequoic Acid A: A Review of Currently Available Efficacy Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the understanding of the in vivo and in vitro efficacy of Metasequoic acid A. Despite its identification as a natural product, specific experimental data on its biological activity remains elusive. This guide summarizes the current state of knowledge and highlights the absence of dedicated studies on this particular compound.

This compound is a diterpenoid found in the dawn redwood tree, Metasequoia glyptostroboides, and has the Chemical Abstracts Service (CAS) registry number 113626-22-5. While research has been conducted on extracts from Metasequoia glyptostroboides, which contain a complex mixture of compounds, these studies do not provide specific data on the efficacy of isolated this compound.

In Vitro & In Vivo Data: A Notable Absence

The majority of available research focuses on the broader extracts of Metasequoia glyptostroboides. These extracts have shown some biological activities, such as antioxidant and anticancer effects. However, due to the presence of numerous other compounds in these extracts, it is not possible to attribute these effects to this compound alone.

Future Outlook

The absence of data on this compound presents an opportunity for future research. Investigating the in vitro and in vivo properties of this compound could uncover novel therapeutic potentials. Researchers in drug discovery and natural product chemistry may find this compound to be a promising candidate for further study.

Conclusion

For researchers, scientists, and drug development professionals interested in this compound, it is crucial to recognize that there is currently no experimental data to support any claims of its in vivo or in vitro efficacy. The scientific community awaits dedicated studies on the isolated compound to elucidate its potential biological activities and mechanisms of action. Until such research is published, any discussion of its efficacy remains speculative.

Safety Operating Guide

Proper Disposal of Metasequoic Acid A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of Metasequoic acid A, a diterpenoid natural product. Adherence to these protocols is critical for operational safety and regulatory compliance.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) must be inspected prior to use. Wash and dry hands after handling.[1]
Body Protection A lab coat or chemical-resistant apron should be worn. For significant quantities or risk of splashing, wear fire/flame resistant and impervious clothing.[1]
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation. Remove all sources of ignition.

  • Containment: For solid spills, carefully sweep up the material to avoid dust formation. For liquid spills, use an inert absorbent material.

  • Collection: Collect the spilled material and any contaminated absorbent into a designated, leak-proof, and clearly labeled hazardous waste container. Use spark-proof tools and explosion-proof equipment.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent, and dispose of the cleaning materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and follow all institutional reporting procedures.

Waste Collection and Storage

Proper segregation and storage of chemical waste are fundamental to safe laboratory practices.

  • Waste Container: Collect waste this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with organic solids or solutions.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," the CAS number (113626-22-5), and the approximate quantity.

  • Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Disposal Procedures

The primary disposal route for this compound, as with many organic compounds, is through a licensed hazardous waste disposal service. Do not discharge into drains or the environment.

Step-by-Step Disposal:

  • Consult Institutional Guidelines: Always adhere to your institution's specific chemical waste disposal procedures and contact your Environmental Health and Safety (EHS) department for guidance.

  • Package for Disposal: Ensure the hazardous waste container is securely sealed and properly labeled.

  • Arrange for Pickup: Contact your institution's EHS or a certified hazardous waste disposal company to arrange for the collection of the waste.

  • Documentation: Maintain a record of the disposal, including the chemical name, quantity, date, and disposal vendor, as required by your institution and local regulations.

As a terpenoid, this compound may be biodegradable. However, without specific data on its environmental fate and ecotoxicity, direct disposal to sanitary sewer systems is not recommended. The most environmentally responsible method is controlled incineration by a professional waste management service.

Quantitative Data for this compound

Comprehensive quantitative data regarding the disposal parameters for this compound are limited. The following table summarizes the available information.

ParameterValueSource
CAS Number 113626-22-5
Molecular Formula C20H30O2
GHS Hazard Classification No data available
Toxicity Data (LD50/LC50) No data available-
Environmental Fate Data No specific data available; however, terpenoids as a class may be biodegradable.-

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MetasequoicAcidA_Disposal cluster_prep Preparation & Assessment cluster_spill Spill Management cluster_collection Waste Collection cluster_disposal Final Disposal start Start: this compound Waste Generated assess_hazards 1. Assess Hazards Wear appropriate PPE start->assess_hazards spill_check Is there a spill? assess_hazards->spill_check spill_protocol Follow Spill Management Protocol: - Evacuate & Ventilate - Contain & Collect - Decontaminate spill_check->spill_protocol Yes collect_waste 2. Collect Waste in labeled, compatible container spill_check->collect_waste No collect_waste_spill Collect spill residue as hazardous waste spill_protocol->collect_waste_spill segregate 3. Segregate Waste Store in designated area away from incompatibles collect_waste_spill->segregate collect_waste->segregate contact_ehs 4. Contact Institutional EHS or Certified Waste Vendor segregate->contact_ehs document 5. Document Disposal Maintain records contact_ehs->document end End: Proper Disposal Complete document->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.